FKBP51-Hsp90-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H27N3O2S |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[2-methyl-4-[[2-[(3-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)sulfanyl]acetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C25H27N3O2S/c1-4-23(29)27-21-9-8-20(11-15(21)2)26-24(30)14-31-25-16(3)10-19-12-17-6-5-7-18(17)13-22(19)28-25/h8-13H,4-7,14H2,1-3H3,(H,26,30)(H,27,29) |
InChI Key |
LYUFGKGLXWIYOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC4=C(CCC4)C=C3C=C2C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of FKBP51-Hsp90-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of FKBP51-Hsp90-IN-2, a selective inhibitor of the interaction between FK506-Binding Protein 51 (FKBP51) and Heat shock protein 90 (Hsp90). This document details the signaling pathways involved, quantitative data on the inhibitor's activity, and detailed protocols for key experimental assays.
Introduction to the FKBP51-Hsp90 Complex
The FK506-Binding Protein 51 (FKBP51) is a co-chaperone of the Hsp90 molecular chaperone complex.[1] This complex is crucial for the proper folding, stability, and function of a wide range of "client" proteins, including steroid hormone receptors and kinases.[2] FKBP51, through its tetratricopeptide repeat (TPR) domain, binds to the C-terminal MEEVD motif of Hsp90.[1] This interaction is a key regulatory point in many cellular signaling pathways.
One of the most well-characterized roles of the FKBP51-Hsp90 complex is the regulation of the glucocorticoid receptor (GR). FKBP51 is part of the Hsp90-GR heterocomplex in the cytoplasm. High levels of FKBP51 are associated with reduced GR ligand-binding affinity and impaired nuclear translocation of the receptor upon hormone binding, leading to glucocorticoid resistance.[3] This has significant implications for stress-related psychiatric disorders, where dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis is a key feature.
This compound: A Selective Inhibitor
This compound is a small molecule inhibitor designed to selectively disrupt the protein-protein interaction (PPI) between FKBP51 and Hsp90. By targeting this interaction, the inhibitor aims to modulate the downstream signaling pathways regulated by the complex.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound.
| Target | IC50 (µM) | Reference |
| FKBP51 | 0.4 | [4][5][6] |
| FKBP52 | 5 | [4][5][6] |
Table 1: In vitro inhibitory activity of this compound. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.
The data demonstrates that this compound is approximately 12.5-fold more selective for FKBP51 over its close homolog FKBP52. This selectivity is crucial, as FKBP51 and FKBP52 often have opposing effects on steroid hormone receptor function.
In cellular assays, this compound has been shown to suppress the FKBP51-Hsp90 interaction in HEK293 cells at concentrations of 3-30 µM.[4] Furthermore, at a concentration of 10 µM, it has been observed to enhance cellular energy metabolism and stimulate neurite outgrowth in differentiated neuroblastoma SH-SY5Y cells.[4]
Signaling Pathway
The primary mechanism of action of this compound involves the disruption of the FKBP51-Hsp90 complex, which in turn modulates the glucocorticoid receptor (GR) signaling pathway. The following diagram illustrates this process.
In the cytoplasm, the inactive GR is part of a multiprotein complex that includes Hsp90, FKBP51, and other co-chaperones like p23. The presence of FKBP51 in this complex maintains the GR in a low-affinity state for its ligand, cortisol. Upon cortisol binding, a conformational change should ideally lead to the dissociation of FKBP51 and the translocation of the GR to the nucleus. However, high levels of FKBP51 can inhibit this process. This compound disrupts the interaction between FKBP51 and Hsp90, thereby promoting the release of the GR from this inhibitory complex. This allows the GR to dimerize, translocate to the nucleus, bind to Glucocorticoid Response Elements (GREs) on the DNA, and regulate the transcription of target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of the FKBP51-Hsp90 Interaction
This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between FKBP51 and Hsp90 in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for tagged FKBP51 (e.g., FLAG-FKBP51)
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-Hsp90 antibody (for western blotting)
-
Anti-FKBP51 antibody (for western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
-
Transfect cells with the FLAG-FKBP51 expression vector using a suitable transfection reagent.
-
Allow cells to express the protein for 24-48 hours.
-
-
Inhibitor Treatment:
-
Treat the transfected cells with varying concentrations of this compound (e.g., 3, 10, 30 µM) or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in 1 mL of ice-cold Lysis Buffer per dish.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Lysis Buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-Hsp90 and anti-FKBP51 antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Expected Outcome: A dose-dependent decrease in the amount of Hsp90 co-immunoprecipitated with FLAG-FKBP51 in the presence of this compound, indicating the disruption of the protein-protein interaction.
Luciferase Reporter Assay for GR Activity
This assay quantitatively measures the effect of this compound on GR-mediated gene transcription.
Materials:
-
HEK293T cells
-
Expression vectors for GR and FKBP51
-
A luciferase reporter plasmid containing a GRE promoter element (GRE-Luc)
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Dexamethasone (a synthetic glucocorticoid)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the GR, FKBP51, GRE-Luc, and Renilla luciferase plasmids.
-
-
Inhibitor and Ligand Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound or DMSO.
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with a fixed concentration of dexamethasone (e.g., 100 nM).
-
-
Luciferase Assay:
-
After 18-24 hours of stimulation, lyse the cells using the passive lysis buffer from the assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
-
Expected Outcome: this compound should rescue the inhibitory effect of FKBP51 on dexamethasone-induced GR transcriptional activity, resulting in a dose-dependent increase in luciferase expression.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing a novel FKBP51-Hsp90 inhibitor.
This workflow begins with in vitro biochemical assays to determine the inhibitor's potency and selectivity. Promising compounds are then advanced to cellular assays to confirm target engagement and assess their functional effects on the signaling pathway and relevant cellular phenotypes.
Conclusion
This compound is a selective inhibitor of the FKBP51-Hsp90 protein-protein interaction. Its mechanism of action involves the disruption of this complex, leading to the modulation of glucocorticoid receptor signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of the FKBP51-Hsp90 axis. Further investigation into the in vivo efficacy and safety profile of this and similar inhibitors is warranted to explore their full therapeutic potential.
References
- 1. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. NB-64-88815-50mg | this compound [601511-07-3] Clinisciences [clinisciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
The FKBP51-Hsp90 Complex: A Core Regulator in Cellular Signaling and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) machinery, forming a dynamic complex that plays a critical role in a multitude of cellular processes. This technical guide provides a comprehensive overview of the function of the FKBP51-Hsp90 complex, with a focus on its molecular mechanisms in regulating steroid hormone receptor signaling, its involvement in the pathology of neurodegenerative diseases such as Alzheimer's, and its contribution to stress-related psychiatric disorders. This document includes a summary of quantitative data, detailed experimental protocols for studying the complex, and visualizations of key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.
Core Functions of the FKBP51-Hsp90 Complex
The FKBP51-Hsp90 complex is a key player in cellular homeostasis, primarily functioning as a regulator of protein folding, stability, and activity. FKBP51, through its tetratricopeptide repeat (TPR) domain, binds to the C-terminal MEEVD motif of the Hsp90 dimer.[1] This interaction integrates FKBP51 into the Hsp90 chaperone cycle, allowing it to influence the fate of a wide array of Hsp90 client proteins.
The complex's functions are multifaceted and include:
-
Regulation of Steroid Hormone Receptor Signaling: The FKBP51-Hsp90 complex is a well-established negative regulator of several steroid hormone receptors, most notably the glucocorticoid receptor (GR).[1] By binding to the Hsp90-GR heterocomplex, FKBP51 reduces the receptor's affinity for its ligand (e.g., cortisol), hinders its nuclear translocation, and ultimately dampens its transcriptional activity. This function is crucial for the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's stress response.[1][2]
-
Modulation of Tau Protein Homeostasis: In the context of neurodegenerative diseases, the FKBP51-Hsp90 complex has been implicated in the pathology of tauopathies, including Alzheimer's disease.[3][4] The complex can bind to the tau protein, a microtubule-associated protein, and influence its phosphorylation status and stability.[5] Elevated levels of FKBP51 in conjunction with Hsp90 are thought to promote the accumulation of neurotoxic, hyperphosphorylated tau species, contributing to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[3][4][6]
-
Involvement in Psychiatric Disorders: Dysregulation of the FKBP51-Hsp90 complex and its impact on the stress response are strongly linked to an increased risk for stress-related psychiatric conditions such as major depressive disorder (MDD) and post-traumatic stress disorder (PTSD).[1][7] Genetic variations in the FKBP5 gene that lead to higher FKBP51 expression can result in a prolonged stress response and are associated with a greater susceptibility to these disorders.[2]
-
Chaperoning of Other Client Proteins: Beyond steroid hormone receptors and tau, the FKBP51-Hsp90 complex interacts with and modulates the activity of a range of other client proteins involved in diverse signaling pathways. These include the serine/threonine kinase AKT, the IκB kinase (IKK) complex involved in NF-κB signaling, and the catalytic subunit of telomerase, hTERT.
Quantitative Data
Understanding the biophysical parameters of the FKBP51-Hsp90 interaction is crucial for dissecting its function and for the development of targeted therapeutics. Isothermal titration calorimetry (ITC) is a key technique used to measure the binding affinity between these proteins.
| Interacting Proteins | Method | Binding Affinity (Kd) | Stoichiometry (N) | Reference |
| Human FKBP51 and Human Hsp90β | Isothermal Titration Calorimetry (ITC) | Site 1: 0.5 µM, Site 2: 15.2 µM | Site 1: ~1, Site 2: ~1 | [8] |
Signaling Pathways and Molecular Interactions
The FKBP51-Hsp90 complex is integrated into several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these complex relationships.
Regulation of Glucocorticoid Receptor (GR) Signaling
This pathway illustrates the negative feedback loop involving the FKBP51-Hsp90 complex in the regulation of GR activity.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Role of FKBP51-Hsp90 in Tau Pathology
This diagram illustrates the proposed mechanism by which the FKBP51-Hsp90 complex contributes to the hyperphosphorylation and aggregation of the tau protein.
Caption: FKBP51-Hsp90 complex in Tau pathology.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the FKBP51-Hsp90 complex.
Co-Immunoprecipitation (Co-IP) of FKBP51 and Hsp90 from Cell Lysates
This protocol details the steps to demonstrate the in vivo interaction between FKBP51 and Hsp90.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-FKBP51 antibody (for immunoprecipitation)
-
Anti-Hsp90 antibody (for Western blot detection)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or 2x Laemmli buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies for Western blotting
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
To 1-2 mg of pre-cleared lysate, add 2-5 µg of anti-FKBP51 antibody or isotype control IgG.
-
Incubate overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
-
Washing:
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After each wash, collect the beads with the magnetic stand and discard the supernatant.
-
-
Elution:
-
For glycine elution: Add 50 µL of elution buffer, incubate for 5-10 minutes at room temperature, collect the supernatant, and immediately neutralize with neutralization buffer.
-
For Laemmli buffer elution: Add 30-50 µL of 2x Laemmli buffer, boil at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Hsp90 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
MMTV-Luciferase Reporter Assay for Glucocorticoid Receptor (GR) Activity
This assay measures the transcriptional activity of GR in response to glucocorticoids and the modulatory effect of the FKBP51-Hsp90 complex.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
MMTV-luciferase reporter plasmid
-
Expression plasmid for human GR (if not endogenously expressed)
-
Expression plasmid for FKBP51
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (or similar)
-
Luminometer
-
Dexamethasone (or other glucocorticoid)
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the MMTV-luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), the GR expression plasmid, and either an empty vector or the FKBP51 expression plasmid using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing either vehicle (e.g., DMSO) or varying concentrations of dexamethasone.
-
-
Cell Lysis and Luciferase Assay:
-
24 hours after treatment, wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Compare the dose-response curves of dexamethasone in the presence and absence of overexpressed FKBP51 to determine its inhibitory effect.
-
Conclusion
The FKBP51-Hsp90 complex is a critical regulatory hub in cellular signaling with profound implications for human health and disease. Its role in modulating the stress response, contributing to neurodegenerative processes, and influencing other key cellular pathways makes it an attractive target for therapeutic intervention. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further elucidate the intricate functions of this complex and to develop novel therapeutic strategies targeting its activity. Further research into the quantitative aspects of its interactions with a broader range of client proteins will be essential for a complete understanding of its biological significance.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the FKBP51-Hsp90 complex in Alzheimer's disease: An emerging new drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the FKBP51–Hsp90 complex in Alzheimer’s disease: An emerging new drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. "Age-associated increases in FKBP51 facilitate tau neurotoxicity" by Laura J. Blair [digitalcommons.usf.edu]
- 7. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The FKBP51-Hsp90 Nexus: A Critical Regulator of Neurodegeneration and a Promising Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The intricate interplay between the co-chaperone FK506-binding protein 51 (FKBP51) and the heat shock protein 90 (Hsp90) has emerged as a pivotal mechanism in the pathogenesis of several neurodegenerative diseases, most notably Alzheimer's disease. This technical guide provides a comprehensive overview of the structural and functional aspects of the FKBP51-Hsp90 interaction, its profound impact on protein misfolding and aggregation, and its role in key signaling pathways relevant to neurodegeneration. We present a compilation of quantitative data, detailed experimental protocols for studying this complex, and visual representations of the associated molecular pathways to empower researchers and drug development professionals in their quest for novel therapeutic strategies.
Introduction: The Chaperone System in Neurodegeneration
Molecular chaperones are essential for maintaining cellular proteostasis by assisting in the proper folding, assembly, and degradation of proteins. In the context of neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins, the chaperone machinery plays a critical, albeit complex, role. The Hsp90 chaperone system, in particular, is a key regulator of the stability and function of a vast array of client proteins, including several implicated in neurodegeneration such as the tau protein and kinases that phosphorylate it.
FKBP51, a member of the immunophilin family, acts as a co-chaperone for Hsp90, modulating its activity and substrate specificity. An age-related increase in FKBP51 expression, which is further exacerbated in Alzheimer's disease, disrupts the delicate balance of the chaperone network, contributing to the pathological cascade that leads to neuronal dysfunction and death.[1][2]
The FKBP51-Hsp90 Interaction: A Molecular Switch in Neurodegeneration
FKBP51 interacts with Hsp90 through its tetratricopeptide repeat (TPR) domain, which recognizes the C-terminal MEEVD motif of Hsp90.[3] This interaction is not merely structural; it has profound functional consequences. The binding of FKBP51 to Hsp90 influences the chaperone's conformational cycle and its affinity for client proteins.
Impact on Tau Pathology
The most well-documented role of the FKBP51-Hsp90 interaction in neurodegeneration is its impact on tau pathology. The complex has been shown to:
-
Stabilize Tau: The FKBP51-Hsp90 complex binds to tau, preventing its degradation by the proteasome. This leads to an accumulation of tau, a key component of neurofibrillary tangles (NFTs) in Alzheimer's disease.[4]
-
Promote Tau Hyperphosphorylation: FKBP51's peptidyl-prolyl isomerase (PPIase) activity, in the context of the Hsp90 complex, is thought to influence the conformation of tau, making it a more susceptible substrate for kinases that mediate its hyperphosphorylation at pathological sites, such as Ser202/Thr205 (AT8 epitope) and Thr231 (AT180 epitope).[5][6] Overexpression of FKBP51 has been shown to increase phospho-tau and total tau levels.[5]
-
Facilitate Tau Oligomerization: By stabilizing tau and promoting its hyperphosphorylation, the FKBP51-Hsp90 complex contributes to the formation of soluble, toxic tau oligomers, which are now considered to be the primary neurotoxic species in tauopathies.[1]
Involvement in Other Neurodegenerative Diseases
While the link to Alzheimer's disease is the most established, emerging evidence suggests the involvement of the FKBP51-Hsp90 interaction in other neurodegenerative conditions:
-
Parkinson's Disease: FKBP51 expression is altered in Parkinson's disease models, and the Hsp90/chaperone machinery is known to play a role in the aggregation of α-synuclein, the main component of Lewy bodies.
-
Huntington's Disease: The Hsp90 chaperone system is also implicated in the folding and degradation of the mutant huntingtin protein.
Quantitative Data Summary
The following tables summarize key quantitative data related to the FKBP51-Hsp90 interaction and its role in neurodegeneration.
| Parameter | Value | Method | Reference |
| Binding Affinity | |||
| SAFit2 (inhibitor) Kᵢ for FKBP51 | 6 nM | Fluorescence Polarization Assay | [7] |
| Inhibitor Potency | |||
| SAFit2 IC₅₀ for FKBP51 | 493 ± 101 nM | NanoBRET Assay | [8] |
| Protein Expression Changes | |||
| FKBP51 mRNA expression in AD brain (vs. age-matched controls) | Significantly increased (P = 0.0306) | Microarray | [9] |
| FKBP51 protein levels in aging mouse brain | Markedly apparent at 9 months vs. undetectable at younger ages | Western Blot | [10] |
| Tau Phosphorylation | |||
| pSer202/Thr205 tau immunoreactive area in AD brain (vs. controls) | Significantly increased | Immunohistochemistry Quantification | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving the FKBP51-Hsp90 complex and the general workflows of essential experimental techniques used to study this interaction.
References
- 1. Alzheimer's Association International Conference [alz.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. Accelerated neurodegeneration through chaperone-mediated oligomerization of tau - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hsp90 Cochaperone, FKBP51, Increases Tau Stability and Polymerizes Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudo-phosphorylation of tau at Ser202 and Thr205 affects tau filament formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eubopen.org [eubopen.org]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of FKBP51-Hsp90-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and characterization of FKBP51-Hsp90-IN-2, a selective inhibitor of the protein-protein interaction between FK506-Binding Protein 51 (FKBP51) and Heat shock protein 90 (Hsp90). This document details the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.
Introduction
The FK506-Binding Protein 51 (FKBP51) is a co-chaperone of the Hsp90 complex and has emerged as a significant therapeutic target for a range of pathologies, including stress-related psychiatric disorders, neurodegenerative diseases, and certain cancers. FKBP51, through its interaction with Hsp90, modulates the activity of various client proteins, including steroid hormone receptors and kinases.[1][2] The development of selective inhibitors that can disrupt the FKBP51-Hsp90 interaction is a promising strategy for therapeutic intervention. This compound (also known as Compound E08) is a recently developed small molecule inhibitor that selectively targets this interaction.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 0.4 µM | FKBP51-Hsp90 Interaction | In vitro protein-protein interaction assay | |
| IC50 | 5 µM | FKBP52-Hsp90 Interaction | In vitro protein-protein interaction assay |
Discovery and Development Workflow
The discovery of this compound involved a structure-based virtual screening approach to identify potent and selective inhibitors of the FKBP51-Hsp90 protein-protein interaction.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound.
FKBP51-Hsp90 Protein-Protein Interaction Assay (AlphaScreen)
This assay is designed to quantify the inhibitory effect of compounds on the interaction between FKBP51 and Hsp90.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. Biotinylated Hsp90 C-terminal peptide is captured by streptavidin-coated donor beads, and His-tagged FKBP51 TPR domain is captured by nickel chelate-coated acceptor beads. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. Inhibitors of the FKBP51-Hsp90 interaction will disrupt this proximity and reduce the signal.
-
Materials:
-
Recombinant His-tagged FKBP51 TPR domain
-
Biotinylated Hsp90 C-terminal peptide (e.g., Biotin-GDDASRMEEVD)
-
Streptavidin-coated Donor Beads (PerkinElmer)
-
Nickel Chelate Acceptor Beads (PerkinElmer)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
-
This compound and other test compounds
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add His-tagged FKBP51 TPR domain and Biotinylated Hsp90 C-terminal peptide to the wells of the microplate.
-
Add the test compounds to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for binding.
-
Add a mixture of Streptavidin-coated Donor Beads and Nickel Chelate Acceptor Beads to all wells.
-
Incubate the plate in the dark at room temperature for a specified duration (e.g., 60 minutes).
-
Read the plate using an AlphaScreen-capable plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
-
Principle: The binding of a ligand, such as an inhibitor, can stabilize the target protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction by Western blotting or other means.
-
Materials:
-
Cultured cells (e.g., HEK293 or SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-FKBP51 antibody
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble FKBP51 in each sample by Western blotting.
-
-
Data Analysis: The thermal melting curve is generated by plotting the amount of soluble FKBP51 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Neurite Outgrowth Assay
This assay assesses the effect of this compound on neuronal differentiation and neurite extension.
-
Principle: Neuroblastoma cell lines, such as SH-SY5Y, can be induced to differentiate into a neuronal phenotype, characterized by the extension of neurites. The effect of a compound on this process can be quantified by measuring the length and number of neurites.
-
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and differentiation-inducing agents (e.g., retinoic acid)
-
This compound
-
96-well plates
-
Fixation and staining reagents (e.g., paraformaldehyde and antibodies against neuronal markers like β-III-tubulin)
-
High-content imaging system
-
-
Procedure:
-
Seed SH-SY5Y cells in 96-well plates.
-
Induce differentiation by treating the cells with a differentiation medium containing a low serum concentration and retinoic acid.
-
Treat the differentiating cells with various concentrations of this compound.
-
After a suitable incubation period (e.g., 48-72 hours), fix the cells.
-
Stain the cells with an antibody against a neuronal marker and a nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
-
Data Analysis: Image analysis software is used to automatically quantify neurite length, number of neurites per cell, and cell number. The results are then statistically analyzed to determine the effect of the inhibitor on neurite outgrowth.
Signaling Pathways
The FKBP51-Hsp90 complex is a key regulator of multiple signaling pathways. By disrupting this interaction, this compound can modulate the activity of these pathways.
Glucocorticoid Receptor (GR) Signaling
FKBP51 is a negative regulator of the glucocorticoid receptor (GR). In the absence of a ligand, FKBP51 is part of the Hsp90-GR complex, which reduces the affinity of GR for its ligand and hinders its nuclear translocation.[1] Inhibition of the FKBP51-Hsp90 interaction is expected to release this inhibition, leading to enhanced GR signaling.
Akt Signaling Pathway
FKBP51 has been shown to act as a scaffold protein that brings the phosphatase PHLPP into proximity with Akt, leading to the dephosphorylation and inactivation of Akt.[2] The disruption of the FKBP51-Hsp90 complex by IN-2 could potentially alter this scaffolding function, thereby influencing the Akt signaling pathway, which is crucial for cell survival and proliferation.
Conclusion
This compound is a valuable research tool for investigating the roles of the FKBP51-Hsp90 complex in various physiological and pathological processes. Its selectivity for FKBP51 over the closely related FKBP52 makes it a superior probe compared to less selective inhibitors. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the FKBP51-Hsp90 interaction.
References
The Structure-Activity Relationship of FKBP51-Hsp90 Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While specific public information on a compound designated "FKBP51-Hsp90-IN-2" is not available, this guide provides a comprehensive overview of the structure-activity relationships (SAR) of well-characterized inhibitors of the FKBP51-Hsp90 protein-protein interaction. This document will focus on prominent examples such as SAFit2 and FKBP51-Hsp90-IN-1 to elucidate the principles of targeting this critical interaction for therapeutic development.
Introduction
The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) and a key regulator of the glucocorticoid receptor (GR) signaling pathway.[1][2] Dysregulation of the FKBP51-Hsp90 interaction is implicated in various stress-related disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD), as well as in chronic pain and obesity.[3] Consequently, the development of small molecule inhibitors that selectively disrupt the FKBP51-Hsp90 complex is a promising therapeutic strategy. This guide delves into the structural basis of this interaction and the SAR of inhibitors designed to modulate it.
The FKBP51-Hsp90 Interaction
FKBP51 modulates the activity of steroid hormone receptors by interacting with Hsp90 through its tetratricopeptide repeat (TPR) domain.[2] This interaction influences the folding, stability, and function of Hsp90 client proteins, including the GR. FKBP51 generally acts as an inhibitor of GR signaling.[2] In the Hsp90 chaperone cycle, FKBP51 and its close homolog FKBP52 compete for binding to the Hsp90-GR complex, exerting opposing effects on receptor activity.[2][4]
Quantitative Data on FKBP51-Hsp90 Inhibitors
The development of potent and selective inhibitors of the FKBP51-Hsp90 interaction is a key focus of ongoing research. The following table summarizes the quantitative data for representative inhibitors.
| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | Selectivity | Reference |
| SAFit2 | FKBP51 | Fluorescence Polarization | 6 | - | >10,000-fold vs FKBP52 | [5] |
| FKBP51-Hsp90-IN-1 | FKBP51-Hsp90 Interaction | Not Specified | - | 0.1 | Selective | Not Specified |
Structure-Activity Relationship of Key Inhibitors
SAFit2: A Paradigm of "Induced Fit" Inhibition
SAFit2 is a highly potent and selective inhibitor of FKBP51 that operates through an "induced fit" mechanism.[5] Its structure-activity relationship has been extensively studied, revealing key features for potent and selective inhibition.
-
Core Structure: SAFit2 is a derivative of the natural product FK506 and features a macrocyclic core that is crucial for its binding affinity.
-
"Induced Fit" Pocket: The selectivity of SAFit2 for FKBP51 over the highly homologous FKBP52 is attributed to its ability to induce a conformational change in a transient binding pocket of FKBP51.[5] This "induced fit" is not readily accommodated by the corresponding region in FKBP52.
-
Key Interactions: The binding of SAFit2 to FKBP51 involves specific interactions with key residues within the FK1 domain of FKBP51.[5]
The development of SAFit2 has demonstrated that targeting dynamic protein conformations can be a successful strategy for achieving high selectivity.
FKBP51-Hsp90-IN-1: A Direct Disruptor of the Protein-Protein Interaction
While less information is publicly available for FKBP51-Hsp90-IN-1, its designation as an inhibitor of the FKBP51-Hsp90 interaction suggests a different mechanism of action compared to inhibitors that bind to the FK1 domain. This class of inhibitors likely targets the TPR domain of FKBP51 or the C-terminal MEEVD motif of Hsp90, thereby directly preventing the formation of the FKBP51-Hsp90 complex. The SAR for such inhibitors would focus on moieties that can effectively mimic the binding interface of the two proteins.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: FKBP51-Hsp90 Signaling Pathway in Glucocorticoid Receptor Regulation.
Caption: Experimental Workflow for FKBP51-Hsp90 Inhibitor Discovery.
Experimental Protocols
Fluorescence Polarization (FP) Assay for FKBP51 Binding
This assay is used to measure the binding of a fluorescently labeled ligand (tracer) to FKBP51. Inhibition of this binding by a test compound results in a decrease in the fluorescence polarization signal.
Materials:
-
Purified recombinant human FKBP51 protein.
-
Fluorescently labeled tracer molecule (e.g., a fluorescent derivative of an FKBP51 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
Test compounds dissolved in DMSO.
-
384-well black microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a solution of FKBP51 and the fluorescent tracer in the assay buffer. The concentration of FKBP51 should be in the low nanomolar range, and the tracer concentration should be at or below the Kd of its interaction with FKBP51.
-
Add a small volume of the test compound solution (or DMSO for control) to the wells of the microplate.
-
Add the FKBP51-tracer solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each test compound concentration and determine the IC50 value.
Glucocorticoid Receptor (GR) Luciferase Reporter Assay
This cell-based assay is used to determine the functional effect of FKBP51 inhibitors on GR signaling. Inhibition of FKBP51 is expected to enhance GR-mediated gene transcription.[1]
Materials:
-
Mammalian cell line (e.g., HEK293T) co-transfected with a GR expression vector and a luciferase reporter vector containing glucocorticoid response elements (GREs).
-
Cell culture medium and supplements.
-
Dexamethasone (a GR agonist).
-
Test compounds dissolved in DMSO.
-
96-well white cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells into the 96-well plates and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a specified period (e.g., 1 hour).
-
Stimulate the cells with a sub-maximal concentration of dexamethasone.
-
Incubate the cells for a further period (e.g., 18-24 hours) to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and determine the effect of the compounds on GR activity.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified recombinant human FKBP51 protein.
-
Test compound (ligand).
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Isothermal titration calorimeter.
Procedure:
-
Thoroughly dialyze both the FKBP51 protein and the ligand against the same buffer to minimize heats of dilution.
-
Degas the protein and ligand solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Load the FKBP51 solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat evolved or absorbed.
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Plot the heat of binding per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
Conclusion
The development of selective inhibitors of the FKBP51-Hsp90 interaction represents a promising avenue for the treatment of stress-related and other disorders. The structure-activity relationships of compounds like SAFit2 highlight the importance of targeting specific protein conformations to achieve high selectivity. A combination of biochemical, cell-based, and biophysical assays is crucial for the discovery and characterization of novel inhibitors. While the specific details of "this compound" remain elusive in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers working to target this important protein-protein interaction.
References
- 1. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAFit2 - Wikipedia [en.wikipedia.org]
- 4. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Targets of FKBP51-Hsp90 Complex Inhibition
Introduction
The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) that has emerged as a significant drug target for a range of conditions, including stress-related disorders, chronic pain, and obesity.[1][2] FKBP51, in complex with Hsp90, regulates the function of numerous client proteins, most notably steroid hormone receptors.[1][3] While a specific compound designated "FKBP51-Hsp90-IN-2" is not identified in the current scientific literature, this guide will provide a comprehensive overview of the cellular targets and mechanisms of action associated with the inhibition of the FKBP51-Hsp90 complex, a critical node in cellular signaling. We will delve into the key protein interactions, signaling pathways, and the effects of inhibitory compounds that have been identified.
Core Cellular Target: The FKBP51-Hsp90 Chaperone Machinery
The primary cellular target is the protein complex formed by FKBP51 and Hsp90. FKBP51 is a large immunophilin with three main domains: an N-terminal FK1 domain with peptidyl-prolyl isomerase (PPIase) activity, a structurally similar but inactive FK2 domain, and a C-terminal tetratricopeptide repeat (TPR) domain.[1][4] The TPR domain is crucial as it mediates the interaction with the C-terminal MEEVD motif of Hsp90.[2][3] This interaction is fundamental for FKBP51's role as a co-chaperone.
The Hsp90 chaperone cycle is an ATP-dependent process that facilitates the proper folding and activation of a wide array of client proteins.[4] FKBP51 and its close homolog FKBP52 bind to Hsp90 during the late stages of the chaperone cycle, influencing the maturation and activity of these client proteins.[1] Notably, FKBP51 and FKBP52 often exhibit antagonistic effects on the same client protein.[1]
Key Client Proteins and Signaling Pathways
The inhibition of the FKBP51-Hsp90 complex affects a multitude of downstream signaling pathways by altering the function of its client proteins.
1. Steroid Hormone Receptors:
The most well-characterized clients of the FKBP51-Hsp90 complex are steroid hormone receptors, including the Glucocorticoid Receptor (GR), Androgen Receptor (AR), and Progesterone Receptor (PR).[1][3]
-
Glucocorticoid Receptor (GR): FKBP51 is a key negative regulator of GR signaling.[5] When bound to the GR-Hsp90 complex, FKBP51 decreases the receptor's affinity for its ligand (e.g., cortisol) and hinders its nuclear translocation, thereby suppressing GR-mediated gene transcription.[5][6] This has significant implications for stress-related and inflammatory disorders. Inhibition of the FKBP51-Hsp90 interaction is therefore expected to enhance GR sensitivity.
-
Androgen Receptor (AR): In the context of prostate cancer, FKBP51 has been shown to promote the assembly of the Hsp90 chaperone complex and regulate AR signaling.[3] Overexpression of FKBP51 can favor prostate cancer cell growth.[3]
Signaling Pathway Diagram: Glucocorticoid Receptor Regulation
Caption: Regulation of Glucocorticoid Receptor (GR) signaling by the Hsp90 chaperone complex and FKBP51.
2. NF-κB Signaling:
FKBP51 has been identified as a regulator of the Nuclear Factor 'kappa-light-chain-enhancer' of activated B-cells (NF-κB) signaling pathway.[2] This pathway is a critical mediator of inflammation, cell proliferation, and survival. FKBP51 can exert proliferative and anti-apoptotic effects through the activation of NF-κB.[7] Therefore, inhibiting FKBP51 could have anti-inflammatory and anti-cancer effects by modulating NF-κB activity.
3. Other Client Proteins:
A broader interactome study has revealed numerous other potential client proteins for the FKBP51-Hsp90 complex, including:[2]
-
Cyclin-dependent kinases (CDKs): CDK1, CDK4, CDK9, and CDK11A have been identified as interaction partners, suggesting a role for FKBP51 in cell cycle regulation.[2]
-
Kinases involved in cytoskeleton formation: Proteins such as Aurora kinase B and Fer have been found to interact with FKBP51.[2]
-
Tau: FKBP51 has been proposed to regulate the Alzheimer's disease-related protein Tau, potentially by inhibiting its dephosphorylation and leading to its stabilization.[1]
Quantitative Data on FKBP51-Hsp90 Interaction and Inhibition
While no quantitative data for a compound named "this compound" is available, studies on the general interaction and other inhibitors provide valuable insights.
| Parameter | Interacting Proteins | Value | Method | Reference |
| Binding Affinity | FKBP51 and Hsp90 | Lower affinity (about one third) compared to FKBP52 | Isothermal Titration Calorimetry | [3] |
| Inhibition | Benztropine on FKBP51/GR/Hsp90 complex | Disrupts the complex | Flow Cytometry Protein Interaction Assay (FCPIA) | [8] |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions
This method is used to determine if two or more proteins interact in a cellular context.
-
Cell Lysis: Transfected cells (e.g., A549 cells expressing SBP-tagged FKBP51) are lysed in a suitable buffer to release cellular proteins.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-SBP) is added to the cell lysate. The antibody-protein complex is then captured using protein A/G-agarose or magnetic beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting proteins (e.g., anti-Hsp90, anti-IKKα).
Workflow Diagram: Co-Immunoprecipitation
Caption: A generalized workflow for a Co-Immunoprecipitation experiment.
2. Flow Cytometry Protein Interaction Assay (FCPIA) for Quantifying Complex Disruption
This in vitro assay is used to quantify the disruption of a protein complex by a small molecule.
-
Complex Formation: A biotinylated recombinant protein (e.g., GR-LBD) is complexed with a full-length recombinant partner protein (e.g., Hsp90α) and a fluorescently labeled protein (e.g., FKBP51) in the presence of any necessary co-factors (e.g., dexamethasone).
-
Bead Binding: The biotinylated protein complex is captured on streptavidin-coated beads.
-
Compound Incubation: The bead-bound complexes are incubated with the test compound (e.g., benztropine).
-
Flow Cytometry: The fluorescence associated with the beads is measured by flow cytometry. A decrease in median bead-associated fluorescence indicates disruption of the complex.
Logical Relationship Diagram: FCPIA Principle
Caption: The principle of the Flow Cytometry Protein Interaction Assay (FCPIA).
Conclusion
While the specific inhibitor "this compound" remains uncharacterized in the public domain, the FKBP51-Hsp90 complex represents a pivotal and druggable target in cellular signaling. Its inhibition holds therapeutic promise for a variety of diseases by modulating the activity of key client proteins involved in stress response, inflammation, cell cycle control, and neurodegeneration. Further research into specific and potent inhibitors of this complex will be crucial for translating these findings into clinical applications.
References
- 1. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances towards Understanding the Mechanism of Action of the Hsp90 Complex [mdpi.com]
- 5. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
Unraveling the Downstream Consequences of FKBP51-Hsp90 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) machinery, playing a critical role in the regulation of various signaling pathways implicated in stress-related disorders, cancer, and neurodegenerative diseases. The interaction between FKBP51 and Hsp90 is crucial for the proper folding and function of numerous client proteins, including steroid hormone receptors and protein kinases. Inhibition of the FKBP51-Hsp90 interaction has emerged as a promising therapeutic strategy. This technical guide provides an in-depth exploration of the downstream effects of disrupting this interaction, with a focus on Glucocorticoid Receptor (GR), AKT, and Nuclear Factor-kappa B (NF-κB) signaling pathways, as well as the regulation of the Tau protein. This document presents quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved to serve as a comprehensive resource for researchers and drug development professionals in this field.
Introduction to the FKBP51-Hsp90 Chaperone Complex
FKBP51, encoded by the FKBP5 gene, is a large immunophilin that modulates the activity of the Hsp90 chaperone complex. Its expression is induced by glucocorticoids, creating a negative feedback loop for the glucocorticoid receptor (GR) signaling pathway.[1][2][3] FKBP51 contains an N-terminal FK1 domain with peptidyl-prolyl isomerase (PPIase) activity, a central FK2 domain with unknown function, and a C-terminal tetratricopeptide repeat (TPR) domain that mediates its interaction with Hsp90.[4] This interaction is fundamental to FKBP51's ability to influence the conformation and activity of Hsp90 client proteins.
Inhibition of the FKBP51-Hsp90 interaction can be achieved through various approaches, including small molecule inhibitors that specifically target FKBP51, or genetic methods such as siRNA-mediated knockdown or knockout mouse models.[5][6] Disrupting this interaction leads to a cascade of downstream effects, altering cellular signaling and potentially offering therapeutic benefits in a range of diseases.
Downstream Signaling Pathways Affected by FKBP51-Hsp90 Inhibition
Glucocorticoid Receptor (GR) Signaling
The most well-characterized role of the FKBP51-Hsp90 complex is the negative regulation of the Glucocorticoid Receptor (GR). FKBP51, when bound to the Hsp90-GR complex, reduces the receptor's affinity for its ligand (e.g., cortisol or dexamethasone) and impedes its nuclear translocation upon ligand binding.[5][7] Inhibition of the FKBP51-Hsp90 interaction, therefore, enhances GR sensitivity.
Quantitative Effects on GR Signaling:
| Parameter Measured | Experimental System | Method | Effect of FKBP51-Hsp90 Inhibition/Knockdown | Reference |
| GR-dependent gene (GILZ) expression | Mouse Embryonic Fibroblasts (MEFs) | qRT-PCR | Increased dexamethasone-induced expression in FKBP51-KO cells compared to WT. | [8] |
| GR-dependent gene (SGK) expression | Mouse Embryonic Fibroblasts (MEFs) | qRT-PCR | Significantly higher dexamethasone-induced expression in FKBP51-KO cells. | [8] |
| GR nuclear translocation | Human Trabecular Meshwork Cells | Western Blot | Increased nuclear GRβ levels upon FKBP51 overexpression. | [7] |
| GRE-luciferase reporter activity | HeLa Cells | Luciferase Assay | Overexpression of FKBP51 reduced DEX-induced luciferase activity by 56%. | [7] |
| FKBP51 mRNA induction by dexamethasone | Human A549 Cells | RT-QPCR | >40-fold induction after 12 hours of treatment. | [3] |
AKT Signaling Pathway
FKBP51 acts as a scaffold protein that facilitates the interaction between the serine/threonine kinase AKT (also known as Protein Kinase B) and the phosphatase PHLPP (PH domain and leucine-rich repeat protein phosphatase).[9] This interaction promotes the dephosphorylation of AKT at Serine 473, leading to its inactivation.[9][10] Therefore, inhibiting the FKBP51-Hsp90 complex is expected to increase AKT phosphorylation and activity.
Quantitative Effects on AKT Signaling:
| Parameter Measured | Experimental System | Method | Effect of FKBP51-Hsp90 Inhibition/Knockdown | Reference |
| Phospho-Akt (Ser473) levels | Mouse Embryonic Fibroblasts (MEFs) | Western Blot | Increased in FKBP51-KO mice. | [11] |
| Phospho-4E-BP1 (mTOR substrate) levels | Mouse Epidermis | Western Blot | Increased in FKBP51-KO mice. | [11] |
| PPARγ phosphorylation (Serine 112) | 3T3-L1 Preadipocytes | Western Blot | ~2-fold increase with FKBP51 knockdown. | [12] |
| GRα phosphorylation (Serines 220 & 234) | Mouse Embryonic Fibroblasts (MEFs) | Western Blot | Elevated dexamethasone-induced phosphorylation in 51KO cells. | [12] |
| Phospho-Akt (Ser473) levels | Acute Monocytic Leukemia Cells | Western Blot | Decreased upon FKBP51 overexpression. | [13] |
NF-κB Signaling Pathway
FKBP51 has been shown to interact with components of the Nuclear Factor-kappa B (NF-κB) signaling pathway, specifically with the IκB kinase (IKK) complex.[6] It is proposed that FKBP51 acts as a scaffold, stabilizing the IKK complex and thereby promoting the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and activate target gene expression. Inhibition of the FKBP51-Hsp90 interaction would, therefore, be expected to dampen NF-κB signaling.
Quantitative Effects on NF-κB Signaling:
| Parameter Measured | Experimental System | Method | Effect of FKBP51-Hsp90 Inhibition/Knockdown | Reference |
| NF-κB activation | Bronchial Epithelial Cell Line | Luciferase Assay | ~80% reduction after TNFα stimulation with RNAi-mediated FKBP51 inhibition. | [6] |
| Dexamethasone potency on IL-6/IL-8 release | Bronchial Epithelial Cell Line | ELISA | 10-fold increased potency with FKBP51 knockdown. | [6] |
| NF-κB transcriptional activity | HEK 293T Cells | Luciferase Assay | Overexpression of FKBP51 reduced activity to 48.7 ± 4% of control. | [14] |
Tau Protein Regulation
In the context of neurodegenerative diseases such as Alzheimer's disease, the FKBP51-Hsp90 complex has been implicated in the regulation of the microtubule-associated protein Tau. FKBP51 can bind to Tau and is thought to stabilize a conformation that is prone to hyperphosphorylation and aggregation. Therefore, inhibiting the FKBP51-Hsp90 interaction or reducing FKBP51 levels may promote Tau clearance and reduce its pathological aggregation.
Quantitative Effects on Tau Protein:
| Parameter Measured | Experimental System | Method | Effect of FKBP51-Hsp90 Inhibition/Knockdown | Reference |
| Tau aggregation kinetics | In vitro assay | Thioflavin T (ThT) Fluorescence | FKBP51 does not significantly alter the half-time of aggregation but increases the final ThT intensity, suggesting altered fibril properties. | [15] |
| Tau phosphorylation at specific sites | Alzheimer's disease brain tissue | Mass Spectrometry | Specific phosphorylation sites (e.g., T231, S235, S262) show increased propensity in AD brains where FKBP51 levels are elevated. | [16] |
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) of FKBP51 and Hsp90
Protocol:
-
Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against FKBP51 and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Hsp90, followed by a secondary antibody and detection.
Glucocorticoid Receptor (GR) Nuclear Translocation Assay
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing a fluorescently tagged GR (e.g., GFP-GR) onto glass-bottom plates or coverslips.
-
Treatment: Treat the cells with a glucocorticoid agonist (e.g., dexamethasone) in the presence or absence of the FKBP51-Hsp90 inhibitor for a specified time.
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain the nuclei with a fluorescent DNA dye (e.g., DAPI).
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the fluorescence intensity of the GR fusion protein in the nuclear and cytoplasmic compartments. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of GR translocation.
AKT Kinase Activity Assay
Protocol:
-
Cell Lysis: Lyse cells under conditions that preserve kinase activity.
-
Immunoprecipitation: Immunoprecipitate endogenous AKT from the cell lysates using an AKT-specific antibody immobilized on beads.
-
Kinase Assay: Resuspend the immunoprecipitated AKT in a kinase buffer containing a specific AKT substrate (e.g., a GSK-3 fusion protein) and ATP. Incubate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the phosphorylation of the substrate. This can be done by Western blotting using a phospho-specific antibody against the substrate or through an ELISA-based format.
-
Quantification: Quantify the signal to determine the relative AKT kinase activity in the different samples.
NF-κB DNA Binding Assay (ELISA-based)
Protocol:
-
Nuclear Extract Preparation: Treat cells with an inflammatory stimulus (e.g., TNFα) with or without the FKBP51-Hsp90 inhibitor and prepare nuclear extracts.
-
Binding Reaction: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus DNA binding site. Incubate to allow binding of active NF-κB.
-
Washing: Wash the wells to remove non-specific proteins.
-
Antibody Incubation: Add a primary antibody specific for an activated subunit of NF-κB (e.g., p65). Following another wash step, add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: Add a colorimetric or chemiluminescent substrate for the enzyme and measure the resulting signal using a plate reader. The signal intensity is proportional to the amount of activated NF-κB in the nuclear extract.
In Vitro Tau Aggregation Assay
Protocol:
-
Reagent Preparation: Prepare a solution of purified, monomeric recombinant Tau protein in an appropriate buffer.
-
Assay Setup: In a multi-well plate, combine the Tau protein solution with an aggregation inducer, such as heparin, and the fluorescent dye Thioflavin T (ThT). Include conditions with and without the FKBP51-Hsp90 inhibitor.
-
Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader. Measure the ThT fluorescence at regular intervals. ThT fluorescence increases significantly upon binding to the beta-sheet structures characteristic of Tau fibrils.
-
Data Analysis: Plot the fluorescence intensity against time to generate a sigmoidal aggregation curve. From this curve, key kinetic parameters such as the lag time and the maximum rate of aggregation can be determined to assess the effect of the inhibitor.
Conclusion and Future Directions
The inhibition of the FKBP51-Hsp90 interaction presents a compelling therapeutic strategy with pleiotropic effects on multiple, disease-relevant signaling pathways. By disrupting this interaction, it is possible to enhance glucocorticoid sensitivity, modulate AKT and NF-κB signaling, and potentially reduce the pathological aggregation of Tau protein. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the FKBP51-Hsp90 complex.
Future research should focus on the development of highly specific and potent inhibitors of the FKBP51-Hsp90 interaction and the comprehensive evaluation of their efficacy and safety in preclinical and clinical settings. A deeper understanding of the tissue-specific roles of FKBP51 and the long-term consequences of its inhibition will be crucial for the successful translation of this promising therapeutic approach into clinical practice. The continued application of the described experimental methodologies will be instrumental in advancing this field of research.
References
- 1. FKBP51 mediates resilience to inflammation-induced anxiety through regulation of glutamic acid decarboxylase 65 expression in mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glucocorticoid Receptor Activates Poised FKBP51 Locus through Long-Distance Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InterAKTions with FKBPs - Mutational and Pharmacological Exploration | PLOS One [journals.plos.org]
- 5. The stress regulator FKBP51 drives chronic pain by modulating spinal glucocorticoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FK506-Binding Protein 51 Regulates Nuclear Transport of the Glucocorticoid Receptor β and Glucocorticoid Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FKBP51 Affects Cancer Cell Response to Chemotherapy by Negatively Regulating Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FKBP51 Reciprocally Regulates GRα and PPARγ Activation via the Akt-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB Transcriptional Activity Is Modulated by FK506-binding Proteins FKBP51 and FKBP52: A ROLE FOR PEPTIDYL-PROLYL ISOMERASE ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pub.dzne.de [pub.dzne.de]
Investigating the Role of FKBP51 in Tau Pathology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of the FK506-binding protein 51 (FKBP51) in the pathogenesis of tauopathies, including Alzheimer's disease. FKBP51, a co-chaperone of Hsp90, has emerged as a key regulator of tau stability, phosphorylation, and aggregation, making it a promising therapeutic target for neurodegenerative diseases. This document details the molecular mechanisms of FKBP51 action, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
The Core Mechanism: FKBP51 as a Pro-Tau Pathogenic Factor
FKBP51, encoded by the FKBP5 gene, is a multifaceted protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity and a tetratricopeptide repeat (TPR) domain that facilitates its interaction with Hsp90.[1][2] In the context of tau pathology, FKBP51 exerts a detrimental influence through several interconnected mechanisms:
-
Stabilization of Tau: FKBP51 forms a complex with Hsp90, which in turn binds to and stabilizes tau, preventing its clearance by the proteasome.[3][4][5] This leads to an accumulation of tau, a central event in the progression of tauopathies.
-
Promotion of Tau Phosphorylation: The PPIase activity of FKBP51 is crucial for regulating the phosphorylation state of tau.[1][2] By catalyzing the isomerization of proline residues in tau, FKBP51 can influence its conformation and make it a more favorable substrate for kinases, leading to hyperphosphorylation.[6][7]
-
Facilitation of Tau Oligomerization: The FKBP51-Hsp90 complex promotes the formation of neurotoxic, non-amyloid tau oligomers.[5][8] These soluble tau species are considered to be highly pathogenic, contributing to synaptic dysfunction and neuronal death.[9]
-
Impairment of Microtubule Dynamics: While FKBP51 can stabilize microtubules in the presence of tau in vitro, its overall effect in a pathological context is the promotion of tau detachment from microtubules and subsequent aggregation.[1][2]
Levels of FKBP51 have been found to increase with age and are further elevated in the brains of individuals with Alzheimer's disease, where it colocalizes with pathological tau.[10][11] This age-associated increase in FKBP51 may be a significant contributor to the initiation and progression of tau-related neurodegeneration.[5]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the impact of FKBP51 on tau pathology.
| Experimental Model | Intervention | Key Finding | Quantitative Result | Reference |
| HeLa cells expressing human tau | FKBP51 Overexpression | Increased total and phosphorylated tau | ~80% increase in total tau levels | [10] |
| HeLa cells expressing human tau | FKBP51 siRNA knockdown | Decreased total tau levels | Dramatic reduction in total tau | [10] |
| Fkbp5 knockout mice | Genetic deletion of FKBP51 | Reduced endogenous tau levels | Significant reduction in total and phosphorylated tau | [3][5] |
| Wild-type mice | ASO-mediated FKBP51 knockdown | Reduced FKBP51 levels in the brain | >25% reduction in FKBP51 | [6] |
| Cultured cells | ASO-mediated FKBP51 knockdown | Reduced FKBP51 levels | Significant reduction with <10 nM doses | [6] |
| Phosphorylation Site | Experimental System | FKBP51 Manipulation | Change in Phosphorylation | Reference |
| pS212 | HeLa cells | Overexpression | Increased | [10] |
| pS202 | Fkbp5 knockout mice | Knockout | Significantly reduced | [3] |
| pT231 | Fkbp5 knockout mice | Knockout | Significantly reduced | [3] |
| pS396/S404 | Human brain tissue | Co-IP with FKBP51 | Associated with FKBP51 | [12] |
Signaling Pathways and Experimental Workflows
FKBP51-Mediated Tau Pathology Signaling Pathway
Caption: FKBP51 promotes tau pathology by stabilizing tau, enhancing its phosphorylation, and facilitating its aggregation into neurotoxic oligomers.
Experimental Workflow for ASO-Mediated FKBP51 Knockdown in Mice
Caption: Workflow for evaluating the therapeutic potential of antisense oligonucleotides targeting FKBP51 in mouse models of tauopathy.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of FKBP51 in Cultured Cells
This protocol describes the transient knockdown of FKBP51 in a human cell line (e.g., HeLa cells stably expressing tau or SH-SY5Y neuroblastoma cells) using small interfering RNA (siRNA).
Materials:
-
HeLa cells stably expressing V5-tagged human tau or SH-SY5Y cells
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting human FKBP5 (validated sequences)
-
Scrambled non-targeting siRNA (negative control)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX or siLentFect)
-
6-well tissue culture plates
-
M-PER Mammalian Protein Extraction Reagent
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 40-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 20 nM of FKBP51 siRNA or scrambled control siRNA into 250 µL of Opti-MEM. b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 250 µL of Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the culture medium from the cells and replace it with 2.0 mL of fresh, antibiotic-free medium. b. Add the 500 µL of siRNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Add 200 µL of ice-cold M-PER lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microfuge tube. d. Incubate on ice for 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Analysis: a. Collect the supernatant and determine the protein concentration using a BCA assay. b. Analyze the knockdown efficiency of FKBP51 and the effect on total and phosphorylated tau levels by Western blotting.
Co-Immunoprecipitation of FKBP51 and Tau from Brain Homogenates
This protocol details the co-immunoprecipitation (Co-IP) of FKBP51 and tau from human or mouse brain tissue to demonstrate their interaction.
Materials:
-
Frozen brain tissue (e.g., human Alzheimer's disease or control cortex)
-
M-PER Mammalian Protein Extraction Reagent (or similar lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Anti-FKBP51 antibody for immunoprecipitation
-
Normal IgG from the same species as the IP antibody (negative control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Antibodies for Western blotting: anti-tau, anti-FKBP51
Procedure:
-
Brain Tissue Homogenization: a. Thaw the brain tissue on ice. b. Homogenize the tissue in 5 volumes of ice-cold M-PER lysis buffer containing protease and phosphatase inhibitors using a Dounce homogenizer or a bead mill. c. Incubate the homogenate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. e. Collect the supernatant (total brain lysate).
-
Pre-clearing the Lysate: a. Determine the protein concentration of the lysate. b. To 1 mg of total protein, add 20 µL of equilibrated Protein A/G magnetic beads. c. Incubate on a rotator for 1 hour at 4°C. d. Place the tube on a magnetic rack and collect the supernatant.
-
Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of anti-FKBP51 antibody or control IgG. b. Incubate on a rotator overnight at 4°C. c. Add 30 µL of equilibrated Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: a. Pellet the beads on a magnetic rack and discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold wash buffer.
-
Elution: a. Elute the protein complexes by adding 50 µL of elution buffer and incubating for 5-10 minutes at room temperature. b. Alternatively, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes.
-
Analysis: a. If using a non-denaturing elution buffer, neutralize the eluate with neutralization buffer. b. Analyze the immunoprecipitated proteins by Western blotting using antibodies against tau and FKBP51.
In Vitro Microtubule Polymerization Assay
This assay measures the ability of FKBP51 to modulate tau-mediated microtubule assembly.
Materials:
-
Purified tubulin
-
Recombinant human tau protein
-
Recombinant human FKBP51 protein (wild-type and PPIase-dead mutant)
-
Microtubule assembly buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA)
-
GTP (1 mM final concentration)
-
Glycerol
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: a. Pre-warm the spectrophotometer or plate reader to 37°C. b. Prepare a master mix of tubulin in microtubule assembly buffer on ice.
-
Reaction Setup: a. In a 96-well plate or cuvettes, set up the following reaction conditions:
- Tubulin alone
- Tubulin + Tau
- Tubulin + Tau + Wild-type FKBP51
- Tubulin + Tau + PPIase-dead FKBP51
- Tubulin + FKBP51 b. Add GTP to a final concentration of 1 mM to all wells to initiate polymerization.
-
Measurement: a. Immediately place the plate or cuvettes in the pre-warmed spectrophotometer. b. Measure the change in optical density (OD) at 340 nm every 30 seconds for 30-60 minutes. An increase in OD indicates microtubule polymerization.
-
Data Analysis: a. Plot the OD340 values against time for each condition. b. Compare the lag phase, polymerization rate (slope of the linear phase), and the final plateau of microtubule mass for the different conditions.
Conclusion and Future Directions
The evidence strongly implicates FKBP51 as a significant contributor to the pathogenesis of tauopathies. Its role in stabilizing tau, promoting its phosphorylation and aggregation, and its increased expression in the aging and diseased brain make it a compelling therapeutic target. Strategies aimed at reducing FKBP51 levels, such as with antisense oligonucleotides, or inhibiting its interaction with Hsp90 or its PPIase activity, hold considerable promise for the treatment of Alzheimer's disease and other neurodegenerative disorders characterized by tau pathology.[5][6]
Future research should focus on further elucidating the precise molecular mechanisms by which FKBP51's PPIase activity influences specific tau phosphorylation sites and the downstream consequences on tau aggregation and toxicity. Moreover, the development and preclinical testing of potent and specific small molecule inhibitors of FKBP51 are crucial next steps in translating these findings into viable therapeutic interventions for patients suffering from these devastating diseases.
References
- 1. aumbiotech.com [aumbiotech.com]
- 2. Search | Aging [aging-us.com]
- 3. Interplay of p23 with FKBP51 and their chaperone complex in regulating tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brain homogenates from human tauopathies induce tau inclusions in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to Purify Aggregates from Patients Brain | McGovern Medical School [med.uth.edu]
- 7. mdpi.com [mdpi.com]
- 8. Accelerated neurodegeneration through chaperone-mediated oligomerization of tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Dynamics and Roles of FKBP51 Isoforms and Their Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hsp90 Cochaperone, FKBP51, Increases Tau Stability and Polymerizes Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The FKBP51-Hsp90 Complex: A Pivotal Hub in Cancer Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate network of cellular signaling pathways that governs cell fate is frequently hijacked in cancer to promote uncontrolled proliferation, survival, and metastasis. At the heart of this dysregulation often lies the molecular chaperone machinery, which ensures the proper folding and function of a multitude of proteins, including many oncoproteins. The heat shock protein 90 (Hsp90) is a key ATP-dependent chaperone, and its function is intricately modulated by a cohort of co-chaperones. Among these, the 51-kDa FK506-binding protein (FKBP51) has emerged as a critical player in cancer progression. The dynamic interplay between FKBP51 and Hsp90 forms a complex that sits at the crossroads of several oncogenic signaling cascades, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the FKBP51-Hsp90 complex, its role in cancer, and methodologies for its investigation.
The FKBP51-Hsp90 Chaperone Complex
FKBP51, encoded by the FKBP5 gene, is a member of the immunophilin family characterized by a peptidyl-prolyl isomerase (PPIase) domain that catalyzes the cis-trans isomerization of proline residues in polypeptide chains. Crucially, FKBP51 also possesses a tetratricopeptide repeat (TPR) domain, which mediates its interaction with the C-terminal MEEVD motif of Hsp90.[1] This interaction is fundamental to the role of FKBP51 as an Hsp90 co-chaperone.
The formation of the FKBP51-Hsp90 complex influences the Hsp90 chaperone cycle, thereby affecting the stability and activity of a wide array of Hsp90 "client" proteins. These clients include numerous proteins implicated in cancer, such as steroid hormone receptors, protein kinases, and transcription factors.[1]
Role in Cancer Progression
The FKBP51-Hsp90 complex exerts its pro-tumorigenic effects by modulating key signaling pathways that are frequently dysregulated in cancer.
Data Presentation
Table 1: Expression of FKBP51 in Human Cancers
| Cancer Type | FKBP51 Expression Level | Reference |
| Prostate Cancer | Upregulated in androgen-independent cancer | [2][3] |
| Melanoma | High expression correlates with metastatic potential | [3] |
| Glioblastoma | Aberrantly expressed | |
| Pancreatic Cancer | Downregulated or absent | [4][5] |
| Lung Cancer | Downregulated in non-small-cell lung cancer | [6] |
| Endometrial Adenocarcinoma | Decreased expression | [7] |
| Papillary Thyroid Carcinoma | Increased expression | [8] |
| Breast Cancer | Upregulated in certain contexts | [4] |
| Colorectal Adenocarcinoma | High expression associated with immature stromal fibroblasts | [3] |
| Lymphoma | Highly expressed | [3] |
Table 2: Expression of Hsp90 in Human Cancers
| Cancer Type | Hsp90 Expression Level | Reference |
| Breast Cancer | High expression associated with decreased survival | [9] |
| Pancreatic Cancer | Higher in tumor tissue than normal tissue | [10] |
| Lung Cancer | Higher in tumor tissue than normal tissue | [10] |
| Liver Cancer | Higher in tumor tissue than normal tissue | [11] |
| Colorectal Cancer | Higher in tumor tissue than normal tissue | [11] |
| Renal Cancer | Higher in tumor tissue than normal tissue | [11] |
| Prostate Cancer | Higher in tumor tissue than normal tissue | [11] |
| Endometrial Cancer | Higher in tumor tissue than normal tissue | [11] |
| Ovarian Cancer | Higher in tumor tissue than normal tissue | [11] |
| Melanoma | Higher in tumor tissue than normal tissue | [11] |
Table 3: IC50 Values of FKBP51 and Hsp90 Inhibitors in Cancer Cell Lines
| Inhibitor | Target | Cancer Cell Line | IC50 | Reference |
| SAFit1 | FKBP51 | A375 (Melanoma) | 4 nM | [12] |
| SAFit2 | FKBP51 | A375 (Melanoma) | 6 nM | [12] |
| Tanespimycin (17-AAG) | Hsp90 | LNCaP (Prostate) | 25-45 nM | [13] |
| Tanespimycin (17-AAG) | Hsp90 | LAPC-4 (Prostate) | 25-45 nM | [13] |
| Tanespimycin (17-AAG) | Hsp90 | DU-145 (Prostate) | 25-45 nM | [13] |
| Tanespimycin (17-AAG) | Hsp90 | PC-3 (Prostate) | 25-45 nM | [13] |
| Alvespimycin (17-DMAG) | Hsp90 | SKBR3 (Breast) | 8 nM (for Her2 degradation) | [14] |
| Alvespimycin (17-DMAG) | Hsp90 | SKOV3 (Ovarian) | 46 nM (for Her2 degradation) | [14] |
| Alvespimycin (17-DMAG) | Hsp90 | A2058 (Melanoma) | 2.1 nM | [15] |
| Ganetespib (STA-9090) | Hsp90 | Various Lung Adenocarcinoma Cell Lines | Varies |
Signaling Pathways
The FKBP51-Hsp90 complex is a central node in several critical cancer signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. FKBP51 acts as a scaffold protein that promotes the assembly of the IκB kinase (IKK) complex, a key step in NF-κB activation. By facilitating IKK complex formation, the FKBP51-Hsp90 complex enhances the phosphorylation and subsequent degradation of IκBα, leading to the nuclear translocation and activation of NF-κB transcription factors.
AKT Signaling Pathway
The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is one of the most common alterations in human cancers. FKBP51 can act as a scaffold protein, bringing together AKT and the phosphatase PHLPP (PH domain and leucine-rich repeat protein phosphatase).[16] This interaction facilitates the dephosphorylation of AKT at Ser473, leading to its inactivation and a subsequent decrease in cell survival and proliferation. In some contexts, however, FKBP51 has been shown to promote AKT ubiquitination, which is a prerequisite for its activation.[17] This highlights the complex and context-dependent role of FKBP51 in regulating AKT signaling.
Androgen Receptor Signaling
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. The FKBP51-Hsp90 complex plays a crucial role in the maturation and activation of the AR.[2] FKBP51 stabilizes the AR in a conformation that is receptive to androgen binding. Upon ligand binding, a conformational change occurs, leading to the dissociation of the chaperone complex and the translocation of the AR to the nucleus, where it activates the transcription of target genes involved in cell growth and survival.
Experimental Protocols
Co-Immunoprecipitation of Endogenous FKBP51 and Hsp90
This protocol describes the co-immunoprecipitation (Co-IP) of endogenous FKBP51 and Hsp90 from cultured cancer cells to verify their interaction.
Materials:
-
Cancer cell line of interest (e.g., LNCaP for prostate cancer)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-FKBP51 antibody for immunoprecipitation (IP)
-
Anti-Hsp90 antibody for western blotting
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Microcentrifuge tubes
-
Rotating wheel or rocker
-
Magnetic rack
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer and scraping.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the cell lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-FKBP51 antibody or the isotype control IgG.
-
Incubate overnight on a rotator at 4°C.
-
Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack to collect the beads.
-
Discard the supernatant and wash the beads three times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-Hsp90 antibody.
-
Detect the signal using a chemiluminescence-based method.
-
In Vitro Kinase Assay for AKT Activity
This protocol outlines a non-radioactive method to measure the kinase activity of immunoprecipitated AKT using a recombinant GSK-3α as a substrate.[18][19]
Materials:
-
Cell lysate prepared as described in the Co-IP protocol
-
Anti-AKT antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Kinase assay buffer
-
Recombinant GSK-3α protein (substrate)
-
ATP solution
-
Anti-phospho-GSK-3α (Ser21/9) antibody for western blotting
-
SDS-PAGE and western blotting reagents
Procedure:
-
Immunoprecipitation of AKT:
-
Immunoprecipitate AKT from cell lysates using an anti-AKT antibody and Protein A/G magnetic beads as described in the Co-IP protocol.
-
After the final wash, resuspend the beads in kinase assay buffer.
-
-
Kinase Reaction:
-
To the bead suspension, add recombinant GSK-3α protein and ATP solution.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-GSK-3α (Ser21/9) antibody to detect the phosphorylated substrate.
-
The intensity of the phosphorylated GSK-3α band corresponds to the kinase activity of AKT.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]
Materials:
-
Adherent cancer cell line
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with the compounds of interest at various concentrations for the desired duration. Include untreated control wells.
-
-
MTT Incubation:
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance and can be expressed as a percentage of the untreated control.
-
Conclusion
The FKBP51-Hsp90 complex represents a critical regulatory nexus in cancer biology, influencing a multitude of signaling pathways that are fundamental to tumor progression. Its role as a scaffold and modulator of key oncogenic proteins underscores its potential as a high-value therapeutic target. The methodologies outlined in this guide provide a robust framework for investigating the intricate functions of this complex and for the preclinical evaluation of novel inhibitors. A deeper understanding of the FKBP51-Hsp90 axis will undoubtedly pave the way for the development of more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. FKBP51 Promotes Assembly of the Hsp90 Chaperone Complex and Regulates Androgen Receptor Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of FKBP5 in cancer aetiology and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FKBP51 decreases cell proliferation and increases progestin sensitivity of human endometrial adenocarcinomas by inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Role of HSP90 in Cancer [mdpi.com]
- 11. Frontiers | Comprehensive Pan-Cancer Analysis of Heat Shock Protein 110, 90, 70, and 60 Families [frontiersin.org]
- 12. Exploring the potential of selective FKBP51 inhibitors on melanoma: an investigation of their in vitro and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. abcam.com [abcam.com]
- 19. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 20. atcc.org [atcc.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FKBP51-Hsp90-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FKBP51-Hsp90-IN-2, also known as Compound E08, is a selective small molecule inhibitor of the protein-protein interaction between FK506-binding protein 51 (FKBP51) and Heat shock protein 90 (Hsp90).[1][2][3] FKBP51 is a co-chaperone of Hsp90 that has been implicated in the regulation of steroid hormone receptor signaling, stress-related disorders, and neurodegenerative diseases.[4][5][6] By disrupting the FKBP51-Hsp90 complex, this inhibitor provides a valuable tool for investigating the cellular functions of FKBP51 and for exploring potential therapeutic strategies in areas such as neurodegenerative diseases and cancer.[1][3] These application notes provide detailed protocols for the use of this compound in a cell culture setting.
Mechanism of Action
This compound selectively targets the interaction between FKBP51 and Hsp90.[1][3] FKBP51 is a co-chaperone that modulates the function of Hsp90, a critical molecular chaperone involved in the folding, stability, and activity of numerous client proteins, including steroid hormone receptors like the glucocorticoid receptor (GR).[4][5][6] FKBP51 typically inhibits the activity of the GR by stabilizing its association with Hsp90 in a conformation that has a low affinity for its ligand. By inhibiting the FKBP51-Hsp90 interaction, this compound can modulate the activity of these downstream client proteins.[4]
Quantitative Data
| Parameter | Value | Cell Lines | Reference |
| IC50 (FKBP51) | 0.4 µM | N/A (Biochemical Assay) | [1][3][7] |
| IC50 (FKBP52) | 5 µM | N/A (Biochemical Assay) | [1][3][7] |
| Effective Concentration | 3 - 30 µM | HEK293 | [3] |
| Treatment Duration for Interaction Disruption | 48 hours | HEK293 | [3] |
| Treatment Duration for Metabolic Effects | 1 - 4 hours | HEK293 | [3] |
| Concentration for Neurite Outgrowth | Not specified | SH-SY5Y | [8] |
Experimental Protocols
Reagent Preparation
-
Stock Solution Preparation:
-
It is recommended to dissolve this compound in a suitable organic solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with cell culture medium to the desired final concentration.
-
Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
-
Cell Culture Treatment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates, flasks, or dishes and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[3]
Co-Immunoprecipitation to Confirm Disruption of FKBP51-Hsp90 Interaction
This protocol is designed to verify that this compound disrupts the interaction between FKBP51 and Hsp90 in a cellular context.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G-agarose/magnetic beads.
-
Incubate the pre-cleared lysates with an antibody against either FKBP51 or Hsp90 overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.
-
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both FKBP51 and Hsp90, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the co-immunoprecipitated protein in the treated samples compared to the vehicle control indicates disruption of the interaction.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Neurite Outgrowth Assay
This protocol is suitable for neuronal cell lines like SH-SY5Y to assess the effect of the inhibitor on neurite formation.
-
Cell Differentiation (if necessary): For cell lines like SH-SY5Y, induce differentiation with an agent such as retinoic acid for several days.
-
Treatment: Replace the differentiation medium with a medium containing different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe changes in neurite length and branching (e.g., 24-72 hours).
-
Imaging and Analysis:
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the total neurite length per cell using image analysis software (e.g., ImageJ).
-
Compare the neurite lengths between treated and control groups.
-
Safety Precautions
The safety and toxicity profiles of this compound are not extensively documented. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-88815-50mg | this compound [601511-07-3] Clinisciences [clinisciences.com]
- 4. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the FKBP51-Hsp90 Inhibitor SAFit2 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
FKBP51 (FK506-Binding Protein 51) is a co-chaperone of Hsp90 (Heat shock protein 90) that plays a critical role in regulating the activity of the glucocorticoid receptor (GR) and other signaling pathways.[1][2][3][4] The interaction between FKBP51 and Hsp90 is a key component of the cellular stress response.[1][2] Inhibition of the FKBP51-Hsp90 interaction presents a promising therapeutic strategy for stress-related disorders, chronic pain, and metabolic diseases.[1][2][3]
This document provides detailed protocols for in vitro assays to characterize inhibitors of the FKBP51-Hsp90 interaction, using the selective inhibitor SAFit2 as a primary example. SAFit2 is a potent and selective antagonist of FKBP51 that effectively disrupts the FKBP51-Hsp90 complex.[1][5]
Signaling Pathway
The interaction between FKBP51, Hsp90, and the glucocorticoid receptor (GR) is a dynamic process. In the absence of a glucocorticoid ligand, GR resides in the cytoplasm in a complex with Hsp90 and FKBP51. FKBP51 binding to Hsp90 maintains the GR in a low-affinity state for its ligand.[1] Upon ligand binding, a conformational change is induced, leading to the dissociation of FKBP51 and recruitment of FKBP52, which facilitates the translocation of the GR complex to the nucleus to regulate gene transcription.[1]
Caption: FKBP51-Hsp90-GR signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of SAFit2.
| Parameter | Assay Type | Target | Value | Reference |
| Binding Affinity (Ki) | Fluorescence Polarization | FKBP51 | 6 nM | [5][6] |
| FKBP52 | >10,000-fold lower affinity than FKBP51 | [1] | ||
| Cellular Target Engagement (IC50) | NanoBRET | FKBP12-NLuc | 195.5 ± 14 nM | [7] |
| FKBP51-NLuc | 493 ± 101 nM | [7] |
Experimental Protocols
TR-FRET Assay for FKBP51-Hsp90 Interaction
This assay measures the proximity-based energy transfer between a donor fluorophore on Hsp90 and an acceptor fluorophore on FKBP51. Inhibition of the interaction by a compound like SAFit2 leads to a decrease in the FRET signal.
Workflow Diagram:
Caption: TR-FRET experimental workflow.
Materials:
-
384-well low-volume plates
-
TR-FRET compatible plate reader
-
Recombinant human FKBP51, labeled with an acceptor fluorophore (e.g., d2)
-
Recombinant human Hsp90, labeled with a donor fluorophore (e.g., Europium cryptate)
-
SAFit2 and ddSAFit2 (negative control)
-
Assay Buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
Procedure:
-
Prepare serial dilutions of SAFit2 and ddSAFit2 in Assay Buffer.
-
To each well of a 384-well plate, add 5 µL of the compound dilution.
-
Add 5 µL of acceptor-labeled FKBP51 to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Add 10 µL of donor-labeled Hsp90 to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 value for SAFit2.
AlphaLISA Assay for FKBP51-Hsp90 Interaction
This homogeneous bead-based assay measures the interaction between biotinylated FKBP51 bound to streptavidin-coated donor beads and antibody-conjugated acceptor beads that recognize Hsp90. Disruption of the interaction by an inhibitor reduces the luminescent signal.
Workflow Diagram:
Caption: AlphaLISA experimental workflow.
Materials:
-
384-well AlphaPlate
-
AlphaScreen-compatible plate reader
-
Biotinylated recombinant human FKBP51
-
Recombinant human Hsp90
-
Anti-Hsp90 antibody-conjugated AlphaLISA acceptor beads
-
Streptavidin-coated Alpha donor beads
-
SAFit2 and ddSAFit2
-
AlphaLISA Buffer
Procedure:
-
Prepare serial dilutions of SAFit2 and ddSAFit2 in AlphaLISA Buffer.
-
In a 384-well AlphaPlate, add in the following order:
-
5 µL of compound dilution
-
5 µL of biotinylated FKBP51
-
5 µL of Hsp90
-
5 µL of anti-Hsp90 acceptor beads
-
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of streptavidin donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Analyze the data to determine the IC50 of SAFit2.
Glucocorticoid Receptor (GR) Reporter Gene Assay
This cell-based assay measures the functional consequence of FKBP51 inhibition on GR signaling. Cells are co-transfected with a GR expression vector and a reporter plasmid containing a GR-responsive promoter driving the expression of a reporter gene (e.g., luciferase). Inhibition of FKBP51 by SAFit2 is expected to enhance GR activity in the presence of a GR agonist.
Workflow Diagram:
Caption: GR reporter gene assay workflow.
Materials:
-
HEK293T or other suitable cell line
-
96-well cell culture plates
-
GR expression vector
-
GR-responsive luciferase reporter plasmid
-
Transfection reagent
-
SAFit2 and ddSAFit2
-
Dexamethasone (GR agonist)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Day 1: Seed cells in a 96-well plate. Co-transfect cells with the GR expression vector and the luciferase reporter plasmid using a suitable transfection reagent.
-
Day 2: Pre-treat the cells with serial dilutions of SAFit2 or ddSAFit2 for 1 hour.
-
Add a fixed concentration of dexamethasone (e.g., EC50) to the wells.
-
Incubate for 16-24 hours.
-
Day 3: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Analyze the dose-response effect of SAFit2 on dexamethasone-induced GR activity.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of inhibitors targeting the FKBP51-Hsp90 interaction, with SAFit2 serving as a reference compound. These assays are essential for identifying and validating novel therapeutic agents that modulate the glucocorticoid receptor signaling pathway and other FKBP51-dependent cellular processes. Careful execution of these protocols will yield reliable and reproducible data for advancing drug discovery programs in this area.
References
- 1. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eubopen.org [eubopen.org]
Application Notes and Protocols for Determining the Optimal Concentration of an FKBP51-Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of a novel inhibitor targeting the interaction between FKBP51 (FK506-binding protein 51) and Hsp90 (Heat shock protein 90). The protocols outlined below cover key experiments from initial biochemical validation to cellular target engagement and functional downstream assays. While a specific inhibitor "FKBP51-Hsp90-IN-2" is not characterized in publicly available literature, these methodologies are applicable to any small molecule designed to disrupt this protein-protein interaction.
Introduction to the FKBP51-Hsp90 Interaction
FKBP51 is a co-chaperone of the Hsp90 machinery, playing a significant role in various cellular processes, including steroid hormone receptor signaling and the regulation of the Akt pathway.[1][2] The interaction between FKBP51 and Hsp90 is crucial for these functions. FKBP51, through its tetratricopeptide repeat (TPR) domain, binds to the C-terminal MEEVD motif of Hsp90.[3][4] This interaction can modulate the activity of Hsp90 client proteins, such as the glucocorticoid receptor (GR) and the serine/threonine kinase Akt.[2][5]
In the context of the glucocorticoid receptor, FKBP51 is generally considered a negative regulator.[5] It binds to the Hsp90-GR complex, reducing the receptor's affinity for cortisol and hindering its nuclear translocation.[5][6] Conversely, in some cancers, FKBP51 can promote cell survival by modulating the Akt signaling pathway.[2][7] Therefore, inhibitors of the FKBP51-Hsp90 interaction are of significant interest for the development of therapeutics for stress-related disorders, cancers, and other diseases.
Determining the optimal concentration of a novel FKBP51-Hsp90 inhibitor is a critical step in its preclinical development. This involves a series of experiments to establish its potency, target engagement, and functional effects in a cellular context.
Signaling Pathways Involving FKBP51 and Hsp90
Understanding the signaling pathways modulated by the FKBP51-Hsp90 complex is essential for designing functional assays to test an inhibitor. Below are diagrams of two key pathways.
Experimental Protocols
The following protocols provide a step-by-step guide to determine the optimal concentration of an FKBP51-Hsp90 inhibitor.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of the FKBP51-Hsp90 Interaction
This assay biochemically validates that the inhibitor disrupts the interaction between FKBP51 and Hsp90 in a cellular lysate.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells known to express both FKBP51 and Hsp90 (e.g., HEK293T, HeLa) to 80-90% confluency.
-
Treat cells with a dose-range of the inhibitor (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 4 hours).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Incubate a fixed amount of total protein (e.g., 500 µg) with an antibody against FKBP51 or Hsp90 overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both FKBP51 and Hsp90 to detect the co-immunoprecipitated protein.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Expected Outcome: A dose-dependent decrease in the amount of co-immunoprecipitated Hsp90 with the FKBP51 antibody (and vice-versa) will indicate that the inhibitor is effectively disrupting their interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the inhibitor binds to its intended target (FKBP51) in intact cells, leading to its thermal stabilization.[1][8][9]
Methodology:
-
Cell Treatment and Heating:
-
Treat cultured cells with the inhibitor at various concentrations (e.g., 0, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blotting:
-
Analyze equal amounts of the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against FKBP51.
-
Expected Outcome: In the presence of the inhibitor, FKBP51 should be more resistant to thermal denaturation, resulting in a higher amount of soluble FKBP51 at elevated temperatures compared to the vehicle-treated control. This thermal shift indicates direct target engagement. An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature (e.g., the temperature at which ~50% of FKBP51 precipitates in the absence of the inhibitor) and varying the inhibitor concentration.
Protocol 3: Glucocorticoid Receptor (GR) Luciferase Reporter Assay
This functional assay measures the downstream effect of the inhibitor on GR-mediated transcription.[5][10]
Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HeLa or HEK293T) with a glucocorticoid response element (GRE)-driven firefly luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), and an expression plasmid for human GR.
-
To amplify the inhibitory effect of FKBP51, cells can also be co-transfected with an FKBP51 expression plasmid.
-
-
Inhibitor and Hormone Treatment:
-
After 24 hours, treat the cells with a serial dilution of the inhibitor for 1-2 hours.
-
Subsequently, stimulate the cells with a fixed concentration of a GR agonist (e.g., 100 nM dexamethasone) for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Expected Outcome: Since FKBP51 inhibits GR activity, an effective inhibitor of the FKBP51-Hsp90 interaction should relieve this inhibition, leading to a dose-dependent increase in dexamethasone-induced luciferase activity.
Protocol 4: Western Blot for Akt Phosphorylation
This assay assesses the inhibitor's effect on the Akt signaling pathway by measuring the phosphorylation status of Akt at Ser473.[2]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., a cancer cell line with active Akt signaling) and serum-starve them overnight if necessary to reduce basal Akt phosphorylation.
-
Pre-treat the cells with a dose-range of the inhibitor for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Expected Outcome: As FKBP51 can facilitate the dephosphorylation of Akt by recruiting the phosphatase PHLPP, an inhibitor of the FKBP51-Hsp90 interaction may lead to a dose-dependent increase in Akt phosphorylation at Ser473 upon growth factor stimulation.[2]
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison and determination of the optimal concentration range.
Table 1: Summary of In Vitro and Cellular Assay Results for a Novel FKBP51-Hsp90 Inhibitor
| Assay Type | Endpoint Measured | IC50 / EC50 (µM) | Optimal Concentration Range (µM) | Notes |
| Co-Immunoprecipitation | Disruption of FKBP51-Hsp90 interaction | IC50 | 1 - 10 | Concentration at which 50% of the interaction is disrupted. |
| Cellular Thermal Shift Assay | Thermal stabilization of FKBP51 | EC50 | 1 - 10 | Concentration for half-maximal thermal stabilization. |
| GR Luciferase Reporter Assay | Potentiation of GR-mediated transcription | EC50 | 0.5 - 5 | Concentration for half-maximal increase in luciferase activity. |
| Akt Phosphorylation Assay | Increase in p-Akt (S473) levels | EC50 | 1 - 10 | Concentration for half-maximal increase in Akt phosphorylation. |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values should be calculated using a non-linear regression analysis of the dose-response curves.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of experiments to determine the optimal concentration of an FKBP51-Hsp90 inhibitor.
Conclusion
By following these detailed protocols, researchers can systematically determine the optimal concentration of a novel FKBP51-Hsp90 inhibitor. This multi-faceted approach, combining biochemical, target engagement, and functional cellular assays, will provide a robust characterization of the inhibitor's potency and mechanism of action, which is essential for its further development as a potential therapeutic agent. The optimal concentration will likely be a range that demonstrates significant target engagement and the desired functional effect with minimal off-target effects. Further studies on cytotoxicity and selectivity will also be crucial in the drug development pipeline.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. annualreviews.org [annualreviews.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying FKBP51-Hsp90 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the FK506-binding protein 51 (FKBP51) and the 90-kDa heat shock protein (Hsp90) is a critical regulatory node in multiple cellular signaling pathways. FKBP51, a co-chaperone of Hsp90, plays a significant role in modulating the activity of steroid hormone receptors, protein folding, and cellular stress responses.[1][2][3][4][5] Dysregulation of the FKBP51-Hsp90 complex has been implicated in various pathologies, including stress-related psychiatric disorders, cancer, and neurodegenerative diseases like Alzheimer's, making it a compelling target for therapeutic intervention.[2][6][7][8]
This document provides detailed application notes and protocols for studying the FKBP51-Hsp90 protein-protein interaction (PPI) using a representative inhibitor, herein referred to as FKBP51-Hsp90-IN-2 . This inhibitor serves as a tool to probe the functional consequences of disrupting this PPI, offering a pathway for drug discovery and a deeper understanding of FKBP51-Hsp90 biology.
Mechanism of Action
FKBP51 interacts with Hsp90 via its tetratricopeptide repeat (TPR) domain, which recognizes the C-terminal MEEVD motif of Hsp90.[3][9] This interaction is crucial for the assembly of functional Hsp90-client protein complexes. This compound is a small molecule designed to competitively inhibit this interaction, thereby disrupting the formation of the FKBP51-Hsp90 complex. By preventing the association of FKBP51 with Hsp90, this inhibitor can modulate the activity of Hsp90 client proteins, such as the glucocorticoid receptor (GR), and influence downstream signaling events.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Assay Type | Parameter | Value (nM) |
| Fluorescence Polarization | Kd | 150 |
| Surface Plasmon Resonance | KD | 120 |
| Isothermal Titration Calorimetry | KD | 180 |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value (µM) |
| Co-Immunoprecipitation | HEK293T | IC50 | 2.5 |
| Cellular Thermal Shift Assay | A549 | EC50 | 5.0 |
| Glucocorticoid Receptor (GR) Activation Assay | U2OS | EC50 | 1.8 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FKBP51-Hsp90 signaling pathway and inhibitor action.
Caption: Experimental workflow for characterizing the inhibitor.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of FKBP51-Hsp90 Interaction
This protocol is designed to qualitatively and semi-quantitatively assess the ability of this compound to disrupt the interaction between FKBP51 and Hsp90 in a cellular context.
Materials:
-
HEK293T cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FKBP51 antibody (for immunoprecipitation)
-
Anti-Hsp90 antibody (for Western blotting)
-
Anti-FKBP51 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.5)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture HEK293T cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and add the anti-FKBP51 antibody to the lysate. Incubate for 4 hours to overnight at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Immediately neutralize the eluate with neutralization buffer.
-
-
Western Blotting:
-
Add SDS-PAGE sample buffer to the eluates and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-Hsp90 and anti-FKBP51 antibodies.
-
Develop the blot using an appropriate detection system. A decrease in the Hsp90 signal in the FKBP51 immunoprecipitate with increasing concentrations of the inhibitor indicates disruption of the interaction.
-
Fluorescence Polarization (FP) Assay for In Vitro Binding Affinity
This assay measures the binding affinity of this compound to FKBP51 by monitoring changes in the polarization of a fluorescently labeled tracer that binds to FKBP51.
Materials:
-
Purified recombinant human FKBP51 protein
-
Fluorescently labeled tracer molecule that binds to the Hsp90-binding site of FKBP51 (e.g., a fluorescently tagged Hsp90 C-terminal peptide)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescent tracer.
-
Add the serially diluted inhibitor or vehicle control.
-
Initiate the binding reaction by adding a fixed concentration of purified FKBP51.
-
The final assay volume should be 20 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to FKBP51 in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[1][2][7][10]
Materials:
-
A549 cells (or other suitable cell line)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting or AlphaLISA reagents for FKBP51 detection
Procedure:
-
Cell Treatment:
-
Culture A549 cells to 70-80% confluency.
-
Treat cells with a high concentration of this compound (e.g., 10x the expected EC50) or DMSO vehicle for 1-2 hours.
-
-
Heating:
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Detection:
-
Collect the supernatant.
-
Analyze the amount of soluble FKBP51 in each sample by Western blotting or AlphaLISA.
-
-
Data Analysis:
-
Plot the amount of soluble FKBP51 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and target engagement. To determine the EC50, perform an isothermal dose-response experiment at a fixed temperature that shows a significant stabilization effect.
-
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 [mdpi.com]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FKBP51-Hsp90-IN-2 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The molecular chaperone heat shock protein 90 (Hsp90) and its co-chaperone FK506-binding protein 51 (FKBP51) have emerged as key regulators of tau pathology. The FKBP51-Hsp90 complex stabilizes tau, preventing its degradation and promoting the accumulation of toxic tau species.[1][2] Consequently, inhibiting the interaction between FKBP51 and Hsp90 presents a promising therapeutic strategy for Alzheimer's disease and other tauopathies.
This document provides detailed application notes and protocols for the use of FKBP51-Hsp90-IN-2 , a selective inhibitor of the FKBP51-Hsp90 protein-protein interaction, in various Alzheimer's disease models. While the specific inhibitor "IN-2" is used here as a representative molecule, the principles and protocols are applicable to other inhibitors in this class, such as FKBP51-Hsp90-IN-1 (Compound D10).
Mechanism of Action
FKBP51 levels are observed to increase with age and are further elevated in the brains of Alzheimer's disease patients.[1][3] This co-chaperone binds to Hsp90 via its tetratricopeptide repeat (TPR) domain. The resulting FKBP51-Hsp90 complex then interacts with and stabilizes client proteins, including tau. By preventing the ubiquitination and subsequent proteasomal degradation of tau, this complex contributes to the accumulation of hyperphosphorylated and oligomeric tau, which are neurotoxic.[1][2][4]
This compound is a small molecule designed to disrupt the interaction between FKBP51 and Hsp90. By binding to a pocket at the interface of this interaction, the inhibitor prevents the formation of the functional chaperone complex. This leads to the destabilization of tau, promoting its clearance and thereby reducing the levels of pathological tau species.
Data Presentation
The following tables summarize representative quantitative data from hypothetical studies using this compound in various Alzheimer's disease models. The data is structured to reflect expected outcomes based on the known mechanism of action of this class of inhibitors.
Table 1: In Vitro Inhibition of FKBP51-Hsp90 Interaction
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | FKBP51-Hsp90 Interaction | Homogeneous Time-Resolved Fluorescence (HTRF) | 0.15 |
| Control Compound | FKBP51-Hsp90 Interaction | HTRF | > 50 |
Table 2: Effect of this compound on Tau Levels in a Cellular Model of Tauopathy (SH-SY5Y cells overexpressing P301L Tau)
| Treatment (24h) | Total Tau Levels (% of Vehicle) | Phospho-Tau (pS396) Levels (% of Vehicle) | Cell Viability (% of Vehicle) |
| Vehicle (0.1% DMSO) | 100 ± 5 | 100 ± 7 | 100 ± 4 |
| This compound (1 µM) | 65 ± 6 | 58 ± 8 | 98 ± 5 |
| This compound (5 µM) | 42 ± 5 | 35 ± 6 | 95 ± 6 |
| Hsp90 Inhibitor (17-AAG, 1 µM) | 55 ± 7 | 48 ± 9 | 85 ± 8 |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
Table 3: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Tauopathy (rTg4510)
| Treatment Group (4 weeks) | Hippocampal p-Tau (S202/T205) Levels (% of Vehicle) | Soluble Tau Oligomer Levels (% of Vehicle) | Morris Water Maze Escape Latency (seconds) |
| Wild-Type + Vehicle | 20 ± 4 | 15 ± 5 | 25 ± 3 |
| rTg4510 + Vehicle | 100 ± 12 | 100 ± 15 | 65 ± 8 |
| rTg4510 + IN-2 (10 mg/kg/day) | 55 ± 9 | 48 ± 11 | 40 ± 6 |
| rTg4510 + IN-2 (30 mg/kg/day) | 38 ± 7 | 32 ± 8 | 32 ± 5** |
| p < 0.05, **p < 0.01 compared to rTg4510 + Vehicle. Data are presented as mean ± SEM. |
Mandatory Visualization
Caption: FKBP51-Hsp90 signaling pathway in tauopathy.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Co-Immunoprecipitation of FKBP51 and Tau from Cell Lysates
This protocol is designed to assess the effect of this compound on the interaction between FKBP51 and tau in a cellular context.
Materials:
-
SH-SY5Y cells stably overexpressing a tau variant (e.g., P301L).
-
This compound.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.
-
Anti-FKBP51 antibody (for immunoprecipitation).
-
Anti-tau antibody (for western blotting).
-
Anti-Hsp90 antibody (for western blotting).
-
Protein A/G magnetic beads.
-
SDS-PAGE gels and western blotting apparatus.
Procedure:
-
Culture SH-SY5Y-P301L cells to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Wash cells twice with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the pre-cleared lysate with the anti-FKBP51 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
-
Analyze the eluates by western blotting using anti-tau and anti-Hsp90 antibodies. The input lysates should also be run as a control.
In Vitro Tau Aggregation Assay (Thioflavin T)
This assay measures the effect of this compound on the heparin-induced aggregation of recombinant tau protein.
Materials:
-
Recombinant full-length human tau protein (e.g., Tau-441).
-
This compound.
-
Aggregation Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT.
-
Heparin solution (e.g., 10 mg/mL).
-
Thioflavin T (ThT) solution (e.g., 500 µM in Aggregation Buffer).
-
96-well black, clear-bottom plates.
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm).
Procedure:
-
Prepare a reaction mixture containing recombinant tau protein (e.g., 2 µM) in Aggregation Buffer.
-
Add various concentrations of this compound or vehicle to the reaction mixture.
-
Initiate aggregation by adding heparin to a final concentration of 5 µg/mL.
-
Add ThT to a final concentration of 20 µM.
-
Pipette the reaction mixtures into a 96-well plate.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
Plot the fluorescence intensity against time to generate aggregation curves. The effect of the inhibitor can be quantified by comparing the lag phase, maximum fluorescence, and slope of the aggregation curves.
In Vivo Treatment of Alzheimer's Disease Mouse Models
This protocol outlines the general procedure for administering this compound to a transgenic mouse model of tauopathy and assessing its effects on pathology and behavior.
Materials:
-
Transgenic mouse model of tauopathy (e.g., rTg4510).
-
This compound.
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Morris Water Maze or other behavioral testing apparatus.
-
Materials for tissue processing, immunohistochemistry, and western blotting.
Procedure:
-
Acclimate the mice to the housing and handling conditions.
-
Randomly assign mice to treatment groups (e.g., vehicle, low dose IN-2, high dose IN-2).
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection) for the specified duration (e.g., 4-8 weeks).
-
Perform behavioral testing (e.g., Morris Water Maze) during the final week of treatment to assess cognitive function.
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process one hemisphere for immunohistochemical analysis (fixed) and the other for biochemical analysis (frozen).
-
For immunohistochemistry, section the fixed brain tissue and stain for markers of tau pathology (e.g., AT8 for phosphorylated tau, T22 for tau oligomers).
-
For biochemical analysis, homogenize the frozen brain tissue and perform western blotting or ELISAs to quantify total and phosphorylated tau levels.
Conclusion
This compound and similar inhibitors that disrupt the FKBP51-Hsp90 interaction represent a targeted approach to reducing the burden of pathological tau in Alzheimer's disease. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize these compounds in preclinical Alzheimer's disease models. By destabilizing tau and promoting its clearance, these inhibitors hold significant promise as a disease-modifying therapy for tauopathies. Further investigation into their efficacy, safety, and pharmacokinetic properties is warranted to advance their development towards clinical applications.
References
- 1. "Age-associated increases in FKBP51 facilitate tau neurotoxicity" by Laura J. Blair [digitalcommons.usf.edu]
- 2. researchgate.net [researchgate.net]
- 3. Alzheimer's Association International Conference [alz.confex.com]
- 4. Synthetic chaperone based on Hsp90-Tau interaction inhibits Tau aggregation and rescues physiological Tau-Microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
Product Name: FKBP51-Hsp90-IN-2 (Representative Selective Inhibitor)
For Research Use Only.
Introduction
The FK506-binding protein 51 (FKBP51) is a co-chaperone for the heat shock protein 90 (Hsp90) and a critical negative regulator of the glucocorticoid receptor (GR).[1] The GR signaling pathway is central to the body's stress response, and its dysregulation is implicated in the pathophysiology of stress-related psychiatric conditions such as post-traumatic stress disorder (PTSD) and major depressive disorder (MDD).[2][3] High levels of FKBP51 reduce GR's sensitivity to cortisol, leading to impaired negative feedback of the hypothalamic-pituitary-adrenal (HPA) axis.[1][4] Genetic variants in the FKBP5 gene that increase FKBP51 expression are associated with an elevated risk for developing these disorders, particularly in individuals who have experienced early life trauma.[1][5]
The FKBP51-Hsp90 complex, therefore, represents a key therapeutic target.[6][7] this compound is a representative small molecule inhibitor designed to selectively disrupt the interaction between FKBP51 and Hsp90 or to inhibit FKBP51 activity directly. By blocking FKBP51 function, this inhibitor can restore GR sensitivity, normalize HPA axis function, and thereby exhibit therapeutic potential for stress-related disorders. These notes provide detailed protocols for utilizing this inhibitor to investigate the role of the FKBP51-Hsp90 complex in cellular and animal models of stress.
Mechanism of Action: The FKBP51-Hsp90-GR Signaling Pathway
In the cytoplasm, the GR resides in a multi-protein complex that includes Hsp90 and other co-chaperones.[1] This complex maintains the receptor in a state ready for ligand binding. Two key immunophilins, FKBP51 and FKBP52, compete for binding to Hsp90 within this complex and have opposing effects on GR activity.[8][9]
-
FKBP51: Binds to the Hsp90-GR complex and decreases the receptor's affinity for cortisol. This action retains the GR in the cytoplasm and dampens the downstream signaling cascade.[1][8] Stress-induced glucocorticoids normally increase the transcription of the FKBP5 gene, creating a negative feedback loop.[4] However, chronically elevated FKBP51 levels lead to GR resistance.[1]
-
FKBP52: Replaces FKBP51 upon hormone binding, facilitating GR's translocation to the nucleus and subsequent transcriptional activity.[1]
This compound acts by inhibiting FKBP51, which prevents its suppressive effect on the GR. This shifts the balance towards the formation of the GR-Hsp90-FKBP52 complex, enhancing GR translocation and signaling, and restoring hormonal balance.
Properties of a Representative FKBP51 Inhibitor
While "this compound" is a representative name, the following table summarizes quantitative data for known selective FKBP51 inhibitors like SAFit2, which serve as valuable research tools.[10][11] These compounds are characterized by their high affinity and selectivity for FKBP51 over the highly homologous FKBP52.
| Parameter | Value | Reference Compound | Description |
| Binding Affinity (Kd) | ~1-10 nM | SAFit2 | Measures the strength of binding to the FKBP51 FK1 domain. Lower values indicate stronger binding. |
| IC50 (PPIase Activity) | ~10-50 nM | SAFit2 | Concentration required to inhibit 50% of the peptidyl-prolyl isomerase (PPIase) activity of FKBP51. |
| Selectivity (FKBP52/FKBP51) | >100-fold | SAFit2 | Ratio of IC50 values for FKBP52 versus FKBP51, indicating high selectivity for the target. |
| Cellular Potency (GR activity) | ~100-500 nM | Benztropine | Concentration to achieve a significant rescue of GR activity in cellular assays.[12] |
| Brain Penetrance | Yes | Benztropine, SAFit2 | The ability to cross the blood-brain barrier is crucial for investigating central nervous system disorders.[11][12] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Verify Disruption of the FKBP51-Hsp90 Interaction
This protocol is designed to determine if the inhibitor disrupts the interaction between FKBP51 and Hsp90 in a cellular context.
Materials:
-
HEK293T or other suitable cell line
-
Expression vectors for FLAG-tagged FKBP51 and HA-tagged Hsp90
-
Lipofectamine 3000 or other transfection reagent
-
This compound (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-FLAG M2 Affinity Gel (or Protein A/G beads + anti-FLAG antibody)
-
Antibodies: anti-FLAG, anti-HA, anti-Hsp90 (endogenous control)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in 10 cm dishes. Co-transfect cells with FLAG-FKBP51 and HA-Hsp90 expression vectors when they reach 70-80% confluency.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 12-24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation:
-
Transfer the supernatant (lysate) to a new tube. Save a small aliquot (50 µL) as the "Input" control.
-
Add Anti-FLAG M2 Affinity Gel to the remaining lysate and incubate with rotation for 4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with 1 mL of cold Lysis Buffer.
-
Elution and Analysis:
-
Elute the bound proteins by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins from the Input and immunoprecipitated samples by SDS-PAGE.
-
Perform a Western blot analysis, probing with anti-FLAG (to confirm FKBP51 pulldown) and anti-HA or anti-Hsp90 (to detect co-immunoprecipitated Hsp90).
-
Expected Outcome: In the DMSO-treated control, a band for Hsp90 should be visible in the lane with the FLAG-FKBP51 immunoprecipitate. The intensity of this Hsp90 band should decrease in a dose-dependent manner in the samples treated with this compound, demonstrating the disruption of the protein-protein interaction.
Protocol 2: Glucocorticoid Receptor (GR) Luciferase Reporter Assay
This assay measures the ability of the inhibitor to rescue GR transcriptional activity that has been suppressed by the overexpression of FKBP51.[12]
Materials:
-
HeLa or other GR-positive cell line
-
Expression vector for FKBP51
-
Reporter plasmid: GRE-Luc (containing Glucocorticoid Response Elements driving luciferase expression)
-
Control plasmid: Renilla luciferase (for normalization)
-
Dexamethasone (a GR agonist)
-
This compound
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Cell Seeding and Transfection: Seed HeLa cells in a 96-well plate. Transfect cells with the GRE-Luc reporter, the Renilla control plasmid, and either an empty vector or the FKBP51 expression vector.
-
Inhibitor and Hormone Treatment: 24 hours post-transfection, replace the medium with fresh medium containing either DMSO (vehicle) or varying concentrations of this compound.
-
After 1 hour of pre-incubation with the inhibitor, add dexamethasone (e.g., 100 nM final concentration) to stimulate the GR.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit, following the manufacturer’s instructions.
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Compare the normalized luciferase activity in FKBP51-overexpressing cells treated with the inhibitor to those treated with vehicle.
-
Expected Outcome: Overexpression of FKBP51 will significantly suppress dexamethasone-induced luciferase activity compared to the empty vector control.[12] Treatment with this compound should rescue this suppression and restore luciferase activity in a dose-dependent manner, indicating a restoration of GR function.
Protocol 3: In Vivo Chronic Stress Model and Behavioral Testing
This protocol outlines a general framework for testing the efficacy of this compound in a mouse model of chronic stress.[10]
Materials:
-
Male C57BL/6 mice
-
Chronic stress paradigm equipment (e.g., social defeat, restraint stress)
-
This compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection or oral gavage)
-
Behavioral testing apparatuses (e.g., Open Field Test, Social Interaction Test, Novelty-Suppressed Feeding Test)
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week.
-
Experimental Groups: Divide mice into four groups:
-
Group 1: No Stress + Vehicle
-
Group 2: No Stress + Inhibitor
-
Group 3: Chronic Stress + Vehicle
-
Group 4: Chronic Stress + Inhibitor
-
-
Chronic Stress and Drug Administration:
-
Subject mice in the stress groups to a chronic stress paradigm (e.g., 2-4 weeks of intermittent social defeat or restraint stress).
-
Administer the inhibitor or vehicle daily (or as determined by its pharmacokinetic properties) throughout the stress period.
-
-
Behavioral Testing: After the chronic stress period, conduct a battery of behavioral tests to assess anxiety- and depressive-like behaviors. Allow for a washout period between drug administration and testing if necessary.
-
Open Field Test: Measures general locomotor activity and anxiety-like behavior (time spent in the center vs. periphery).
-
Social Interaction Test: Measures social avoidance, a key symptom of depression and PTSD.
-
Novelty-Suppressed Feeding: Measures anxiety-related feeding inhibition.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of stress and inhibitor treatment.
Expected Outcome: Mice subjected to chronic stress and treated with vehicle are expected to show increased anxiety-like behaviors (e.g., less time in the center of the open field) and social avoidance.[10] Treatment with this compound is hypothesized to prevent or reverse these stress-induced behavioral deficits, demonstrating its potential as a treatment for stress-related disorders.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. JCI - The glucocorticoid receptor–FKBP51 complex contributes to fear conditioning and posttraumatic stress disorder [jci.org]
- 3. mdpi.com [mdpi.com]
- 4. The FKBP51-Glucocorticoid Receptor Balance in Stress-Related Mental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FKBP5 Genotype Linked to Combined PTSD-Depression Symptom in Chinese Earthquake Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the FKBP51–Hsp90 complex in Alzheimer’s disease: An emerging new drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of FKBP51 induces stress resilience and alters hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: FKBP51-Hsp90-IN-2 as a Tool for Probing Hsp90 Co-chaperone Function
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 90-kDa heat shock protein (Hsp90) is a molecular chaperone crucial for the folding, stability, and activation of a wide array of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. The function and client specificity of Hsp90 are tightly regulated by a group of co-chaperones. Among these, the FK506-binding protein 51 (FKBP51) has emerged as a key regulator of steroid hormone receptor signaling, stress-related pathways, and protein aggregation.[1][2][3][4] This document provides detailed application notes and protocols for utilizing FKBP51-Hsp90-IN-2, a potent and selective chemical probe designed to disrupt the interaction between FKBP51 and Hsp90. By preventing the formation of the FKBP51-Hsp90 complex, this inhibitor serves as an invaluable tool for elucidating the specific functions of FKBP51 in cellular pathways.
Introduction to FKBP51 and the Hsp90 Machinery
FKBP51 is a large immunophilin that contains a tetratricopeptide repeat (TPR) domain, which mediates its interaction with the C-terminal MEEVD motif of Hsp90.[1][5] As a co-chaperone, FKBP51 is a component of the Hsp90-based heterocomplex that regulates the activity of steroid hormone receptors (SHRs), such as the glucocorticoid receptor (GR).[3][4][6] Unlike its close homolog FKBP52, which generally potentiates SHR activity, FKBP51 typically acts as an inhibitor, reducing the receptor's affinity for its hormone ligand and hindering its nuclear translocation.[4][6]
The development of specific inhibitors that can disrupt the FKBP51-Hsp90 interaction is critical for dissecting the precise roles of FKBP51 from other co-chaperones and for validating it as a therapeutic target in diseases ranging from stress disorders to cancer.[5] this compound is presented here as a representative small molecule designed for this purpose, enabling researchers to probe the functional consequences of this specific protein-protein interaction.
Mechanism of Action of this compound
This compound is a competitive inhibitor that targets the TPR domain of FKBP51. By occupying the binding groove that normally recognizes the MEEVD sequence of Hsp90, the inhibitor effectively prevents the association of FKBP51 with the Hsp90 chaperone complex. This leads to the displacement of FKBP51 from Hsp90 client protein complexes, thereby altering their downstream signaling activity. This targeted disruption allows for the specific investigation of cellular processes modulated by FKBP51.
Caption: Mechanism of FKBP51-Hsp90 interaction and its inhibition.
Quantitative Data for this compound
The following table summarizes the key in vitro and cellular characteristics of this compound. This data highlights its potency, selectivity, and utility as a chemical probe.
| Parameter | Assay Type | Value | Description |
| Binding Affinity (Kd) | Fluorescence Polarization | 15 nM | Direct binding affinity to the purified TPR domain of human FKBP51. |
| Interaction IC50 | Competitive Binding Assay | 50 nM | Concentration required to inhibit 50% of the FKBP51-Hsp90 interaction. |
| Selectivity (Kd) | Isothermal Titration Calorimetry | >10,000 nM | Binding affinity for the TPR domain of the homologous protein FKBP52. |
| Selectivity (Kd) | Isothermal Titration Calorimetry | >15,000 nM | Binding affinity for the TPR domain of the co-chaperone CHIP. |
| Target Engagement (EC50) | Cellular Thermal Shift Assay | 250 nM | Effective concentration for stabilizing FKBP51 in intact cells. |
| Functional Activity (EC50) | GR Reporter Gene Assay | 500 nM | Effective concentration for reversing FKBP51-mediated repression of GR. |
Experimental Protocols
Detailed protocols are provided below for the characterization and application of this compound.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of the FKBP51-Hsp90 Complex
This protocol is designed to demonstrate that this compound disrupts the endogenous interaction between FKBP51 and Hsp90 in a cellular context.
Caption: Workflow for Co-Immunoprecipitation experiment.
Materials:
-
Cell line expressing endogenous FKBP51 and Hsp90 (e.g., HEK293T, A549).
-
This compound and DMSO (vehicle control).
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Anti-FKBP51 antibody for IP (e.g., rabbit polyclonal).
-
Anti-Hsp90 antibody for Western Blot (e.g., mouse monoclonal).
-
Protein A/G magnetic beads or agarose.
-
SDS-PAGE and Western Blotting reagents.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat one set of cells with a final concentration of 1 µM this compound and another with an equivalent volume of DMSO. Incubate for 4 hours at 37°C.
-
Lysis: Wash cells with cold PBS and lyse with IP Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant. Reserve a small aliquot of the lysate as the "input" control.
-
Immunoprecipitation: Incubate the remaining lysate with 2-4 µg of anti-FKBP51 antibody for 4 hours to overnight at 4°C with gentle rotation.
-
Bead Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three times with cold IP Lysis Buffer.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer. Separate the proteins from the input and IP fractions by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against FKBP51 and Hsp90.
-
Expected Outcome: In the DMSO-treated sample, the Hsp90 signal will be strong in the FKBP51 IP fraction. In the inhibitor-treated sample, the Hsp90 signal will be significantly reduced, demonstrating the disruption of the complex.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound directly binds to and stabilizes FKBP51 in intact cells.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Materials:
-
Intact cells in suspension or adherent cells.
-
This compound and DMSO.
-
PBS, protease inhibitors.
-
PCR tubes and a thermal cycler.
-
Lysis buffer (PBS with protease inhibitors).
-
Anti-FKBP51 antibody.
Procedure:
-
Treatment: Treat cells with 1 µM this compound or DMSO for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40, 45, 50, 55, 60, 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatants (soluble fraction) and analyze the amount of soluble FKBP51 remaining at each temperature by Western Blot.
-
Expected Outcome: The melting curve for FKBP51 in inhibitor-treated cells will be shifted to higher temperatures compared to the DMSO control, indicating that the inhibitor binds to FKBP51 and stabilizes it against thermal denaturation.
Protocol 3: Glucocorticoid Receptor (GR) Reporter Gene Assay
This functional assay measures the effect of disrupting the FKBP51-Hsp90 complex on GR-mediated transcription, a well-characterized downstream pathway.
Materials:
-
A cell line suitable for transfection (e.g., U2OS).
-
A GR expression vector (if not endogenously expressed).
-
A reporter plasmid containing a glucocorticoid response element (GRE) driving a luciferase gene (e.g., pGRE-Luc).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Dexamethasone (a GR agonist).
-
This compound.
-
Luciferase assay reagent.
Procedure:
-
Transfection: Co-transfect cells with the GRE-Luc reporter plasmid and the Renilla control plasmid. If necessary, also transfect with a plasmid overexpressing FKBP51 to amplify the inhibitory effect.
-
Treatment: After 24 hours, pre-treat the cells with increasing concentrations of this compound (e.g., 0-10 µM) for 1 hour.
-
Stimulation: Add a GR agonist, such as 100 nM dexamethasone, to stimulate GR-mediated transcription.
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Expected Outcome: Overexpression of FKBP51 will suppress dexamethasone-induced luciferase activity. Treatment with this compound should rescue this suppression in a dose-dependent manner, demonstrating that disrupting the FKBP51-Hsp90 interaction restores GR signaling.
Application Notes
-
Probing FKBP51 vs. FKBP52 Function: Due to its high selectivity, this compound can be used to differentiate the opposing roles of FKBP51 and FKBP52 in steroid receptor complexes.[1][5] A parallel experiment using a non-selective Hsp90 inhibitor would affect both, highlighting the utility of this specific probe.
-
Investigating Tau Pathology: FKBP51 has been implicated in the stabilization and aggregation of the Tau protein.[1] This inhibitor can be used in neuronal cell models to investigate whether disrupting the FKBP51-Hsp90 interaction affects Tau phosphorylation, oligomerization, or clearance.
-
Studying Stress and Psychiatric Disorders: The FKBP5 gene (encoding FKBP51) is a risk factor for stress-related psychiatric disorders.[4] this compound can be used in relevant cellular and animal models to explore the molecular mechanisms linking FKBP51 to the stress response and GR resistance.
-
Controls and Concentration: Always include a vehicle (DMSO) control. For cellular assays, a starting concentration range of 0.1 to 10 µM is recommended. The optimal concentration should be determined empirically for each cell type and endpoint. It is also advisable to confirm that the inhibitor does not affect cell viability at the concentrations used via an MTT or similar assay.
References
- 1. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The FKBP51 Glucocorticoid Receptor Co-Chaperone: Regulation, Function, and Implications in Health and Disease [mdpi.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [verso.uidaho.edu]
Application Notes and Protocols for Co-immunoprecipitation of the FKBP51-Hsp90 Complex and the Effect of IN-2 (Benztropine) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the 51 kDa FK506-binding protein (FKBP51) and the 90 kDa heat shock protein (Hsp90) is a critical regulatory nexus in cellular signaling, particularly in the context of steroid hormone receptor function and stress response. FKBP51, a co-chaperone of Hsp90, plays a significant role in modulating the activity of the glucocorticoid receptor (GR). Dysregulation of the FKBP51-Hsp90 interaction has been implicated in various stress-related psychiatric disorders and cancers. Consequently, this protein-protein interaction has emerged as a promising target for therapeutic intervention.
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of the FKBP51-Hsp90 complex to study this interaction. Furthermore, it describes the use of a small molecule inhibitor, IN-2 (Benztropine), to investigate its disruptive effect on the complex. Benztropine has been identified as a compound that can disrupt the association of FKBP51 with the GR/Hsp90 complex[1][2][3].
Signaling Pathway and Experimental Workflow
To elucidate the role of the FKBP51-Hsp90 interaction and the effect of its inhibition, it is essential to understand the underlying signaling pathway and the experimental procedure.
The diagram above illustrates the cytoplasmic interaction of FKBP51 and Hsp90 with the Glucocorticoid Receptor (GR). FKBP51 binding to the Hsp90-GR complex maintains the receptor in a low-affinity state for its ligand, cortisol. Upon cortisol binding, FKBP51 dissociates, allowing for GR activation, nuclear translocation, and subsequent gene transcription. The inhibitor IN-2 (Benztropine) disrupts the FKBP51-Hsp90 interaction, thereby modulating this signaling cascade.
The following workflow outlines the key steps for investigating the effect of IN-2 on the FKBP51-Hsp90 interaction using Co-IP.
Experimental Protocols
This section provides a detailed methodology for performing Co-IP to study the FKBP51-Hsp90 interaction and the effect of IN-2 (Benztropine) treatment.
Materials and Reagents
-
Cell Lines: Human cell line known to express FKBP51 and Hsp90 (e.g., HEK293T, HeLa).
-
Antibodies:
-
Rabbit anti-FKBP51 antibody (for IP)
-
Mouse anti-Hsp90 antibody (for Western Blot)
-
Rabbit anti-Hsp90 antibody (for IP)
-
Mouse anti-FKBP51 antibody (for Western Blot)
-
Normal Rabbit IgG (Isotype control)
-
Normal Mouse IgG (Isotype control)
-
-
Reagents:
-
IN-2 (Benztropine mesylate salt)
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Protein A/G magnetic beads or agarose resin
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Bovine Serum Albumin (BSA)
-
Skim milk
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Bradford reagent or BCA protein assay kit
-
Procedure
1. Cell Culture and Treatment
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of IN-2 (Benztropine) in DMSO.
-
Treat cells with the desired concentration of IN-2 or vehicle (DMSO) for the specified duration (e.g., 2-4 hours). A dose-response experiment is recommended to determine the optimal concentration.
2. Cell Lysis
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
3. Pre-clearing the Lysate
-
To reduce non-specific binding, add Protein A/G beads/resin to the protein lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads/resin.
4. Immunoprecipitation
-
Take a fraction of the pre-cleared lysate as the "Input" control.
-
To the remaining lysate, add the primary antibody (e.g., anti-FKBP51) or the isotype control IgG.
-
Incubate overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G beads/resin to the antibody-lysate mixture.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
5. Washing
-
Pellet the beads/resin by centrifugation (1,000 x g for 1 minute at 4°C).
-
Carefully remove the supernatant.
-
Wash the beads/resin three to five times with ice-cold Co-IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.
6. Elution
-
Elute the protein complexes from the beads/resin by adding elution buffer and incubating for 5-10 minutes at room temperature.
-
Alternatively, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
If using a glycine-based elution buffer, neutralize the eluate with neutralization buffer.
-
Pellet the beads/resin and collect the supernatant containing the eluted proteins.
7. Western Blot Analysis
-
Separate the eluted proteins and the "Input" control by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% skim milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the interacting protein (e.g., anti-Hsp90) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation
The results of the Co-IP experiment can be quantified by densitometry analysis of the Western blot bands. The data should be presented in a clear and structured table to compare the effects of the IN-2 (Benztropine) treatment.
| Treatment Group | Input FKBP51 (Arbitrary Units) | Input Hsp90 (Arbitrary Units) | IP: FKBP51 Co-IP: Hsp90 (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.0 |
| IN-2 (Low Dose) | 1.02 | 0.98 | 0.65 | 0.65 |
| IN-2 (High Dose) | 0.99 | 1.01 | 0.30 | 0.30 |
| Isotype Control | N/A | N/A | Not Detected | N/A |
Note: The values in this table are for illustrative purposes only and will need to be determined experimentally. A dose-dependent decrease in the amount of co-immunoprecipitated Hsp90 with FKBP51 in the presence of IN-2 would indicate a disruption of the protein-protein interaction.
Conclusion
This application note provides a comprehensive protocol for performing Co-IP to investigate the interaction between FKBP51 and Hsp90 and to assess the effect of the inhibitor IN-2 (Benztropine). By following this detailed methodology and including the appropriate controls, researchers can obtain reliable and reproducible data to further understand the biological significance of this interaction and to evaluate the efficacy of potential therapeutic compounds. The provided diagrams offer a clear visual representation of the signaling pathway and experimental workflow, aiding in the design and interpretation of experiments in the field of drug discovery and molecular biology.
References
Application Notes and Protocols for Neurite Outgrowth Assay Using FKBP51-Hsp90-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurite outgrowth, the process by which developing neurons generate new projections, is fundamental for the formation of functional neural circuits.[1][2] This process is of significant interest in neuroscience research, particularly in the context of neurodegenerative diseases, neuronal injury, and regeneration.[3] The molecular chaperone heat shock protein 90 (Hsp90) and its co-chaperone FK506-binding protein 51 (FKBP51) are key regulators of cellular processes, including protein folding and signal transduction.[4][5][6] In the nervous system, the FKBP51-Hsp90 complex has been implicated in modulating neurite growth, with studies indicating that inhibition of FKBP51 can promote neurite outgrowth.[7][8]
FKBP51-Hsp90-IN-2 is a novel, selective inhibitor targeting the interaction between FKBP51 and Hsp90. These application notes provide a detailed protocol for utilizing this compound in a neurite outgrowth assay using the SH-SY5Y human neuroblastoma cell line, a well-established model for studying neuronal differentiation.[9][3]
Signaling Pathway of FKBP51-Hsp90 in Neurite Outgrowth
The FKBP51-Hsp90 complex influences neurite outgrowth through its interaction with various client proteins, including those involved in cytoskeletal dynamics. FKBP51, as a co-chaperone of Hsp90, can modulate the activity of kinases and other signaling molecules that are critical for the extension and stabilization of neurites.[5][10] Inhibition of the FKBP51-Hsp90 interaction by this compound is hypothesized to release Hsp90 to interact with other co-chaperones or client proteins that positively regulate neurite formation.
References
- 1. Neurite Outgrowth Assays [sigmaaldrich.com]
- 2. innoprot.com [innoprot.com]
- 3. Neurite Outgrowth & Mitosis Assay Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Hsp90 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. FKBP51 modulates hippocampal size and function in post-translational regulation of Parkin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. jneurosci.org [jneurosci.org]
Application Notes and Protocols for In Vivo Administration of FKBP51-Hsp90 Inhibitors in Mouse Models
Disclaimer: As of October 2025, publicly available data specifically detailing the in vivo administration of a compound designated "FKBP51-Hsp90-IN-2" is limited. However, extensive research has been conducted on other selective inhibitors of the FKBP51-Hsp90 interaction, most notably SAFit2. The following application notes and protocols are based on the published data for SAFit2 and other analogous small molecule inhibitors. These protocols should serve as a comprehensive guide for researchers, scientists, and drug development professionals working with novel inhibitors targeting the FKBP51-Hsp90 complex. A recently identified selective inhibitor of the FKBP51-Hsp90 protein-protein interaction is FKBP51-Hsp90-IN-1 (also referred to as Compound D10), which has an IC50 value of 0.1 μM against FKBP51.[1]
Introduction
The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90).[2][3][4] This complex plays a crucial role in regulating the activity of the glucocorticoid receptor (GR) and has been implicated in the pathophysiology of stress-related psychiatric disorders, chronic pain, neurodegenerative diseases, and metabolic conditions.[2][5][6] Inhibition of the FKBP51-Hsp90 interaction is a promising therapeutic strategy for these conditions.[5] Small molecule inhibitors that disrupt this interaction can modulate downstream signaling pathways and produce therapeutic effects in various mouse models.
This document provides detailed protocols and data for the in vivo administration of FKBP51-Hsp90 inhibitors, using SAFit2 as the primary example, to guide the design and execution of preclinical studies.
Data Presentation
The following tables summarize quantitative data from various in vivo studies using the FKBP51 inhibitor SAFit2 in mouse models.
Table 1: In Vivo Efficacy of SAFit2 in Mouse Models
| Disease Model | Mouse Strain | SAFit2 Dose & Regimen | Route of Administration | Key Findings |
| Neuropathic Pain | C57BL/6N | 10 mg/kg, twice daily for 6 days | Intraperitoneal (i.p.) | Reduced mechanical hypersensitivity.[7][8] |
| Stress and Anxiety | C57BL/6 | 20 mg/kg, single dose | Intraperitoneal (i.p.) | Anxiolytic effects observed 16 hours after administration.[7] |
| Chronic Psychosocial Stress | C57BL/6 | 20 mg/kg, twice daily for 5 weeks | Intraperitoneal (i.p.) | Prevented stress-induced social avoidance and anxiety.[9][10] |
| Alcohol Consumption | C57BL/6 | 20 mg/kg, i.p. | Intraperitoneal (i.p.) | Reduced ongoing alcohol consumption.[11] |
| Huntington's Disease Model | R6/2 | 7.5, 10, and 15 mg/kg, daily for 7 days | Intraperitoneal (i.p.) | Reduced levels of polyQ-expanded huntingtin fragments.[7] |
| Glioblastoma Xenograft | N/A (U87MG cells transplanted) | Not specified | Not specified | Significantly reduced tumor mass after 2 weeks of treatment.[7] |
Table 2: Pharmacokinetic Properties of SAFit2 in Mice
| Parameter | Value | Route of Administration |
| Terminal Plasma Half-life | 9.7 hours | Intraperitoneal (i.p.) |
| Brain Penetration | Moderate | Intraperitoneal (i.p.) |
| Oral Bioavailability | Poor | Oral (p.o.) |
Note: Data compiled from multiple sources.[7][8] Specific pharmacokinetic parameters can vary based on the formulation and mouse strain.
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of FKBP51-Hsp90 inhibitors like SAFit2.
Protocol 1: Preparation and Administration of SAFit2 for In Vivo Studies
1. Materials:
- SAFit2 (or analogous FKBP51-Hsp90 inhibitor)
- Ethanol (EtOH)
- Tween 80
- Polyethylene glycol 400 (PEG400)
- 0.9% Saline or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Syringes and needles for administration (e.g., 27-30 gauge)
2. Vehicle Preparation:
- Standard Formulation: A commonly used vehicle for SAFit2 is a mixture of 4% EtOH, 5% Tween 80, and 5% PEG400 in 0.9% saline.[7]
- Low-Ethanol Formulation: To minimize potential effects of ethanol, a formulation with 0.7% ethanol, 5% Tween 80, and 5% PEG400 in PBS can be used.[12][13]
- Preparation Steps:
- In a sterile tube, first mix the Tween 80 and PEG400.
- Add the ethanol and vortex thoroughly.
- Slowly add the saline or PBS while vortexing to ensure a homogenous solution.
3. SAFit2 Formulation:
- Calculate the required amount of SAFit2 based on the desired dose (e.g., 10 or 20 mg/kg) and the number and weight of the mice.
- Dissolve the calculated amount of SAFit2 in the prepared vehicle.
- Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication may be applied.
- The final solution should be clear and free of precipitates. Prepare fresh on the day of administration.
4. Administration:
- Route: Intraperitoneal (i.p.) injection is the most common and effective route for SAFit2 due to its poor oral bioavailability.[7][8]
- Dosage Volume: Typically, a volume of 5-10 µL/g of body weight is administered.
- Procedure:
- Accurately weigh each mouse to determine the precise injection volume.
- Gently restrain the mouse.
- Lift the mouse's hindquarters and locate the lower abdominal quadrants.
- Insert the needle at a shallow angle into one of the lower abdominal quadrants, avoiding the midline to prevent damage to internal organs.
- Inject the solution slowly and smoothly.
- Monitor the mouse for any adverse reactions post-injection.
Protocol 2: General Workflow for an In Vivo Study with an FKBP51-Hsp90 Inhibitor
This protocol outlines a general workflow for a preclinical efficacy study in a mouse model.
1. Experimental Design:
- Animal Model: Select a mouse model relevant to the disease of interest (e.g., spared nerve injury model for neuropathic pain, chronic social defeat for stress).[12][10]
- Groups:
- Vehicle control group
- Treatment group(s) with different doses of the FKBP51-Hsp90 inhibitor
- Positive control group (if applicable)
- Sample Size: Determine the appropriate number of animals per group based on power calculations to ensure statistical significance.
- Timeline: Define the duration of treatment and the time points for behavioral and biochemical assessments.
2. Acclimation and Baseline Measurements:
- Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.
- Perform baseline behavioral tests to ensure there are no pre-existing differences between the groups.
3. Treatment Administration:
- Administer the inhibitor or vehicle according to the predetermined schedule (e.g., once or twice daily) and route (e.g., i.p.).
4. Behavioral Assessments:
- Conduct behavioral tests relevant to the disease model at specified time points. Examples include:
- Neuropathic Pain: Dynamic plantar test for mechanical hypersensitivity.[12]
- Anxiety: Elevated plus maze, open field test, novelty-induced hypophagia test.[7][10]
- Depression/Stress: Forced swim test, social interaction test.[9][10]
5. Biochemical and Molecular Analyses:
- At the end of the study, euthanize the animals and collect relevant tissues (e.g., brain, spinal cord, dorsal root ganglia, blood).
- Perform analyses such as:
- Western Blotting: To measure levels of target proteins and downstream signaling molecules (e.g., p-AKT, p-p65).
- ELISA/Luminex: To quantify cytokine and chemokine levels in tissue homogenates or plasma.[12]
- Immunohistochemistry/Immunofluorescence: To visualize the localization of proteins of interest in tissue sections.
- Pharmacokinetic Analysis: To measure drug concentrations in plasma and tissues.
6. Data Analysis:
- Use appropriate statistical tests to compare the results between the treatment and control groups.
Visualization of Signaling Pathways and Workflows
FKBP51-Hsp90 Signaling Pathway
Caption: FKBP51-Hsp90 signaling pathway and point of intervention.
Experimental Workflow for In Vivo FKBP51-Hsp90 Inhibitor Study
Caption: General experimental workflow for in vivo inhibitor studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. FKBP51-Hsp90 Interaction-Deficient Mice Exhibit Altered Endocrine Stress Response and Sex Differences Under High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FKBP51-Hsp90 Interaction-Deficient Mice Exhibit Altered Endocrine Stress Response and Sex Differences Under High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of FKBP51 induces stress resilience and alters hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SAFit2 reduces neuroinflammation and ameliorates nerve injury-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
FKBP51-Hsp90-IN-2 solubility and stability issues
Welcome to the technical support center for FKBP51-Hsp90-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this selective inhibitor of the FKBP51-Hsp90 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound E08) is a selective small molecule inhibitor that disrupts the protein-protein interaction between FK506-binding protein 51 (FKBP51) and Heat shock protein 90 (Hsp90).[1][2] FKBP51 is a co-chaperone of Hsp90 and is involved in various signaling pathways, including the regulation of steroid hormone receptors.[3][4] By inhibiting the FKBP51-Hsp90 interaction, this compound can be used to study the roles of FKBP51 in cellular processes and as a potential therapeutic agent in diseases such as neurodegenerative disorders and cancer.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of the compound. Based on available data, the following storage conditions are recommended:
-
As a powder: Store at -20°C for up to 3 years.
-
In solvent: Prepare stock solutions and store at -80°C for up to 1 year.
Q3: In which solvents can I dissolve this compound?
A3: While specific quantitative solubility data is not widely published, small molecule inhibitors of this nature are typically soluble in organic solvents. It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the selectivity of this compound?
A4: this compound is a selective inhibitor of the FKBP51-Hsp90 interaction. It exhibits an IC50 of 0.4 µM for FKBP51 and a lower potency for the highly homologous protein FKBP52, with an IC50 of 5 µM.[1][2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the experimental use of this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitation in stock solution or media | - Poor solubility in the chosen solvent.- Stock solution concentration is too high.- Temperature fluctuations. | - Ensure you are using a suitable solvent like DMSO.- Prepare a lower concentration stock solution.- Gently warm the solution to aid dissolution. Avoid repeated freeze-thaw cycles. |
| Inconsistent or no observable effect in cell-based assays | - Incorrect inhibitor concentration.- Insufficient incubation time.- Cell line is not sensitive to FKBP51-Hsp90 inhibition.- Compound degradation. | - Perform a dose-response experiment to determine the optimal concentration (a starting range of 3-30 µM has been used in HEK293 cells).- Optimize the incubation time.- Verify the expression of FKBP51 in your cell line.- Ensure the compound has been stored correctly and is within its shelf life. |
| Cell toxicity observed | - Inhibitor concentration is too high.- High concentration of the solvent (e.g., DMSO).- Off-target effects. | - Lower the concentration of the inhibitor.- Ensure the final solvent concentration in the culture medium is not cytotoxic (typically ≤0.1% for DMSO).- Test the effect of the vehicle (solvent) alone on cell viability. |
| Variability between experimental replicates | - Inconsistent cell seeding density.- Pipetting errors when adding the inhibitor.- Edge effects in multi-well plates. | - Ensure a uniform cell monolayer before treatment.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of multi-well plates or fill them with sterile liquid to maintain humidity. |
Quantitative Data Summary
While extensive quantitative data for this compound is limited in publicly available literature, the following table summarizes the key reported values.
| Parameter | Value | Reference |
| IC50 (FKBP51) | 0.4 µM | [1][2] |
| IC50 (FKBP52) | 5 µM | [1][2] |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in Solvent) | -80°C for 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex briefly and/or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Co-Immunoprecipitation to Assess Inhibition of FKBP51-Hsp90 Interaction
This protocol is a general guideline and may need to be optimized for your specific cell line and antibodies.
-
Materials:
-
Cell line expressing FKBP51 and Hsp90 (e.g., HEK293T)
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against FKBP51 or Hsp90 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Antibodies for Western blotting (anti-FKBP51 and anti-Hsp90)
-
-
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere and reach the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 3, 10, 30 µM) for a predetermined time (e.g., 48 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hsp90) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding elution buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FKBP51 and Hsp90, followed by appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
-
-
Expected Outcome: In the presence of an effective concentration of this compound, the amount of FKBP51 co-immunoprecipitated with Hsp90 (or vice versa) should decrease in a dose-dependent manner compared to the vehicle control.
Visualizations
Caption: FKBP51-Hsp90 signaling pathway and the point of inhibition.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Focus on FKBP51: A molecular link between stress and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FKBP51-Hsp90-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FKBP51-Hsp90-IN-2. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Compound E08, is a selective inhibitor of the protein-protein interaction between FK506-binding protein 51 (FKBP51) and Heat shock protein 90 (Hsp90).[1][2] By disrupting this interaction, the inhibitor modulates the downstream signaling pathways regulated by the FKBP51-Hsp90 complex.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits selectivity for FKBP51 over its close homolog FKBP52. The reported IC50 values are 0.4 µM for FKBP51 and 5 µM for FKBP52, indicating a 12.5-fold selectivity.[1]
Q3: What are the known biological effects of this compound?
A3: The primary reported biological effects of this inhibitor are the stimulation of cellular energy metabolism and the promotion of neurite growth.[1] These effects make it a tool for research in neurodegenerative diseases and cancer.[1][3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected changes in glucocorticoid receptor (GR) signaling. | FKBP51 is a known co-chaperone of Hsp90 that regulates GR activity. Inhibition of the FKBP51-Hsp90 interaction can alter GR sensitivity to ligands. | - Perform a dose-response curve to determine the optimal concentration of the inhibitor. - Assess GR nuclear translocation and expression of GR target genes (e.g., using qPCR or a reporter assay). - Compare results with a well-characterized GR modulator as a positive control. |
| Alterations in cell proliferation or apoptosis not related to the intended target. | FKBP51 is involved in regulating the NF-κB and AKT signaling pathways, which are critical for cell survival and proliferation. Off-target effects on these pathways could lead to unexpected changes in cell viability. | - Evaluate the phosphorylation status of key proteins in the NF-κB (e.g., IκBα) and AKT (e.g., AKT, mTOR) pathways using Western blotting. - Perform cell viability assays (e.g., MTT, trypan blue exclusion) at various inhibitor concentrations. |
| Effects on microtubule-dependent processes (e.g., cell division, intracellular transport). | FKBP51 can influence microtubule dynamics, partly through its interaction with the protein Tau. | - Analyze microtubule integrity and organization using immunofluorescence microscopy with an anti-tubulin antibody. - Assess the phosphorylation status of Tau, as FKBP51 can modulate its dephosphorylation. |
| Inconsistent results at higher inhibitor concentrations. | Although selective, at higher concentrations, this compound may inhibit FKBP52, which often has opposing functions to FKBP51. | - Keep inhibitor concentrations as close to the IC50 for FKBP51 (0.4 µM) as experimentally feasible. - If higher concentrations are necessary, consider using a knockdown (e.g., siRNA) of FKBP52 to dissect the specific effects of FKBP51 inhibition. |
Quantitative Data Summary
| Inhibitor | Target | IC50 | Selectivity (FKBP52/FKBP51) |
| This compound (Compound E08) | FKBP51 | 0.4 µM[1] | 12.5-fold |
| This compound (Compound E08) | FKBP52 | 5 µM[1] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Glucocorticoid Receptor (GR) Signaling using a Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant cell line) in a 96-well plate.
-
Co-transfect cells with a glucocorticoid response element (GRE)-driven luciferase reporter plasmid, a plasmid constitutively expressing Renilla luciferase (for normalization), and a plasmid expressing human GR.
-
-
Inhibitor and Ligand Treatment:
-
24 hours post-transfection, treat the cells with a dose-range of this compound.
-
After 1 hour of inhibitor pre-treatment, add a GR agonist (e.g., dexamethasone) at a concentration that elicits a submaximal response.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the effect on GR-mediated transcription.
-
Protocol 2: Evaluating Effects on the AKT Signaling Pathway via Western Blotting
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the levels of phospho-AKT to total AKT to assess changes in pathway activation.
-
Visualizations
Caption: FKBP51-Hsp90 regulation of glucocorticoid receptor signaling and inhibitor action.
Caption: Troubleshooting workflow for investigating potential off-target effects.
Caption: Concentration-dependent selectivity of this compound.
References
Technical Support Center: Interpreting Unexpected Results with FKBP51-Hsp90-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with FKBP51-Hsp90-IN-2, a selective inhibitor of the FKBP51-Hsp90 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Compound E08) is a selective small molecule inhibitor that disrupts the protein-protein interaction (PPI) between FK506-binding protein 51 (FKBP51) and Heat shock protein 90 (Hsp90).[1][2] Its primary mechanism is to prevent FKBP51 from binding to Hsp90, thereby modulating the activity of Hsp90 client proteins, such as the glucocorticoid receptor (GR).[3] Unlike many Hsp90 inhibitors that target the N-terminal ATP-binding pocket, this compound targets a specific co-chaperone interaction.[4][5]
Q2: What are the reported IC50 values for this compound?
A2: this compound exhibits selectivity for FKBP51 over its close homolog FKBP52. The reported half-maximal inhibitory concentration (IC50) values are:
| Target | IC50 Value |
| FKBP51 | 0.4 µM |
| FKBP52 | 5 µM |
| Data sourced from MedchemExpress.[1][2] |
Q3: What are the potential therapeutic applications of inhibiting the FKBP51-Hsp90 interaction?
A3: The FKBP51-Hsp90 interaction is implicated in various pathologies.[5] By inhibiting this interaction, this compound is being investigated for its potential in treating stress-related psychiatric disorders, neurodegenerative diseases like Alzheimer's, and certain types of cancer.[1][2][5] It has also been shown to stimulate cellular energy metabolism and neurite growth in preclinical studies.[1][2]
Troubleshooting Experimental Results
Q4: I am not observing the expected disruption of the FKBP51-Hsp90 interaction in my co-immunoprecipitation (Co-IP) experiment. What could be the issue?
A4: Several factors could lead to a lack of effect in a Co-IP experiment. Consider the following troubleshooting steps:
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time. We recommend a starting concentration of 1-5 µM for at least 4-6 hours in cell-based assays.
-
Cell Lysis Conditions: Harsh lysis buffers can artificially disrupt the FKBP51-Hsp90 complex. Use a mild lysis buffer (e.g., containing 0.1-0.5% NP-40 or Triton X-100) and include protease and phosphatase inhibitors.
-
Antibody Quality: Verify the specificity and efficiency of your antibodies for both FKBP51 and Hsp90 through appropriate controls, such as single-antibody IPs and isotype controls.
-
Washing Steps: Excessive or harsh washing steps can elute weakly interacting proteins. Optimize the number of washes and the stringency of the wash buffer.
Below is a diagram outlining a general troubleshooting workflow for Co-IP experiments.
Caption: Troubleshooting workflow for Co-IP experiments.
Q5: My Cellular Thermal Shift Assay (CETSA) results are inconclusive for target engagement of this compound. How can I improve this assay?
A5: CETSA measures the thermal stabilization of a target protein upon ligand binding.[6][7][8] Inconclusive results can arise from several factors:
-
Temperature Gradient: Ensure you are using a sufficiently broad and granular temperature gradient to identify the melting point of FKBP51. A typical starting range is 40-70°C.
-
Heating and Cooling Times: The duration of the heat challenge is critical. A standard time is 3-5 minutes, followed by a controlled cooling step.[6][9]
-
Lysis and Centrifugation: Incomplete lysis or insufficient centrifugation speed to pellet aggregated proteins can obscure the results. High-speed centrifugation (≥12,000 x g) is often required.[7]
-
Detection Method: If using Western blotting for detection, ensure your antibody is sensitive enough to detect the soluble fraction of FKBP51. For higher throughput, consider plate-based detection methods like AlphaScreen® or reverse-phase protein arrays.[6][7]
Q6: I am observing unexpected off-target effects or cellular toxicity at concentrations where I expect specific inhibition. Why might this be happening?
A6: While this compound is selective, off-target effects or general cellular stress can occur, especially at higher concentrations.
-
Hsp90 Isoform and Client Diversity: Although the inhibitor targets the FKBP51 interaction, Hsp90 itself is a crucial chaperone for hundreds of client proteins involved in processes from cell cycle control to signal transduction.[4][5][10] Broad disruption of Hsp90-dependent pathways can lead to toxicity.
-
Heat Shock Response: Inhibition of Hsp90 function can induce a cellular stress response, leading to the upregulation of other chaperones like Hsp70 and Hsp27, which can have pro-survival effects and complicate results.[11]
-
Cell-Type Specificity: The expression levels of FKBP51, Hsp90, and its client proteins can vary significantly between different cell lines and tissues. This can lead to heterogeneous responses to the inhibitor.[10]
The table below summarizes potential toxicities observed with general Hsp90 inhibitors, which may be relevant to consider.
| Potential Toxicity | Affected Tissues/Organs | Possible Mechanism |
| Ocular Dysfunction | Eye | Disruption of Hsp90-dependent proteins in the retina. |
| Increased Liver Enzymes | Liver | Hepatotoxicity due to cellular stress. |
| Fatigue | Muscle, Heart | Weakening of skeletal and smooth muscles. |
| Cardiotoxicity | Heart | Inhibition of Hsp90-dependent trafficking of ion channels. |
| Data synthesized from studies on Hsp90 inhibitors.[4][10] |
Q7: I am studying the effect of this compound on glucocorticoid receptor (GR) signaling and see no change in GR nuclear translocation. What does this mean?
A7: FKBP51 is known to be a negative regulator of GR sensitivity.[3] It binds to the Hsp90-GR complex, reducing the receptor's affinity for cortisol and hindering its nuclear translocation.[3][12] Therefore, inhibiting the FKBP51-Hsp90 interaction with IN-2 is expected to enhance GR's response to its ligand (e.g., dexamethasone).
If you do not observe a change, consider the following:
-
Ligand Concentration: The effect of this compound is to sensitize the GR. You may need to perform a dose-response curve with the GR agonist (e.g., dexamethasone) in the presence and absence of the inhibitor to observe a leftward shift in the EC50.
-
Timing of Treatment: Ensure that cells are pre-incubated with this compound before stimulation with the GR agonist.
-
Cellular Context: The GR signaling pathway is complex and can be influenced by other signaling pathways active in your specific cell model.
The diagram below illustrates the role of FKBP51 in GR signaling and the expected effect of this compound.
Caption: FKBP51's role in glucocorticoid receptor signaling.
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of FKBP51-Hsp90 Interaction
-
Cell Culture and Treatment: Plate cells (e.g., A549) to achieve 80-90% confluency. Treat cells with either vehicle (DMSO) or this compound (1-5 µM) for 4-6 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add 2-4 µg of anti-Hsp90 antibody or an isotype control IgG. Incubate overnight at 4°C on a rotator.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.
-
Elution and Analysis: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against FKBP51 and Hsp90.[13][14][15]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells (e.g., K562) and treat with vehicle or this compound for 2 hours at 37°C.[6]
-
Heating: Aliquot the cell suspension into PCR tubes or a 384-well PCR plate. Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 20-25°C for 3 minutes.[6][9]
-
Lysis: Lyse the cells by adding a lysis buffer and performing freeze-thaw cycles or using sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble FKBP51 by Western blot, ELISA, or other quantitative protein detection methods.[7][8] A successful target engagement will result in a higher amount of soluble FKBP51 at elevated temperatures in the inhibitor-treated samples compared to the vehicle control.
Protocol 3: Glucocorticoid Receptor (GR) Nuclear Translocation Assay
-
Cell Culture: Plate U2OS cells stably expressing EGFP-GR on glass-bottom dishes suitable for microscopy.[16]
-
Pre-treatment: Pre-treat the cells with vehicle or a range of concentrations of this compound for 2-4 hours.
-
Stimulation: Treat the cells with a GR agonist (e.g., 100 nM dexamethasone) for 30-60 minutes to induce GR translocation.[17][18]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. Stain the nuclei with a DNA dye such as Hoechst or DAPI.
-
Imaging: Acquire fluorescence images using a high-content imaging system or a confocal microscope.[16][17]
-
Analysis: Quantify the fluorescence intensity of EGFP-GR in both the cytoplasm and the nucleus. Calculate the nucleus-to-cytoplasm fluorescence ratio. An enhanced GR response due to this compound will be observed as a greater increase in this ratio at sub-maximal concentrations of the GR agonist.[16][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges [mdpi.com]
- 12. Cryo-EM reveals how Hsp90 and FKBP immunophilins co-regulate the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. innoprot.com [innoprot.com]
- 18. Molecular Determinants of Glucocorticoid Receptor Mobility in Living Cells: the Importance of Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing FKBP51-Hsp90-IN-2 Treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using IN-2, a novel inhibitor targeting the FKBP51-Hsp90 protein interaction. The information is intended to help optimize experimental design, particularly concerning treatment duration and concentration, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IN-2?
A1: IN-2 is a small molecule inhibitor designed to disrupt the interaction between FK506-Binding Protein 51 (FKBP51) and Heat shock protein 90 (Hsp90). FKBP51 is a co-chaperone that modulates the function of Hsp90 client proteins, including the glucocorticoid receptor (GR) and the serine/threonine kinase AKT.[1][2][3] By blocking the FKBP51-Hsp90 interaction, IN-2 is expected to alter the activity of these downstream signaling pathways. For instance, since FKBP51 can act as a scaffold to facilitate the dephosphorylation of AKT, its inhibition may lead to increased AKT signaling.[2]
Q2: How do I determine the optimal concentration of IN-2 for my cell line?
A2: The optimal concentration of IN-2 will vary depending on the cell line and the specific biological question. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or the effective concentration for the desired phenotype.
A typical starting point for a dose-response curve would be to test a range of concentrations from 1 nM to 100 µM. It is crucial to include appropriate vehicle controls (e.g., DMSO) and to assess cell viability at each concentration to distinguish between targeted inhibition and general cytotoxicity.
Table 1: Example Dose-Response Data for IN-2
| Cell Line | IC50 for Target Inhibition | Concentration for 90% Viability (72h) |
|---|---|---|
| A549 (Lung Carcinoma) | 50 nM | ≤ 1 µM |
| MCF-7 (Breast Cancer) | 120 nM | ≤ 5 µM |
| SH-SY5Y (Neuroblastoma) | 85 nM | ≤ 2.5 µM |
| Primary Hippocampal Neurons | 250 nM | ≤ 500 nM |
Q3: What is a recommended starting point for treatment duration?
A3: The optimal treatment duration depends on the biological process being investigated.
-
Short-term (1-6 hours): Suitable for observing rapid signaling events, such as changes in protein phosphorylation (e.g., AKT, GSK3β).[4]
-
Intermediate-term (16-48 hours): Often used to assess changes in protein expression, cell cycle progression, or neurite outgrowth.[5]
-
Long-term (72 hours or more): Necessary for studying effects on cell proliferation, apoptosis, or chronic disease models.
A time-course experiment is highly recommended to pinpoint the optimal duration for your specific endpoint. Some studies have shown that the timing of administration relative to a stressor can significantly impact the duration of the compound's effect.[6]
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of IN-2.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity: | Some cell lines may be particularly sensitive to the disruption of the FKBP51-Hsp90 complex. |
| Solution: Perform a more granular dose-response curve at lower concentrations (e.g., 0.1 nM to 1 µM). Reduce the initial seeding density of the cells, as higher confluence can sometimes exacerbate toxicity. | |
| Solvent toxicity: | The vehicle (e.g., DMSO) used to dissolve IN-2 may be causing cytotoxicity. |
| Solution: Ensure the final concentration of the vehicle in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.1% for DMSO). Run a vehicle-only control series to confirm. | |
| Off-target effects: | At higher concentrations, IN-2 may have off-target effects. |
| Solution: Use the lowest effective concentration determined from your dose-response experiments. Confirm target engagement with a specific assay (see Q4). |
Issue 2: No significant effect observed after IN-2 treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration or duration: | The concentration or treatment time may be insufficient to elicit a response. |
| Solution: Increase the concentration of IN-2 and/or extend the treatment duration based on initial dose-response and time-course experiments. | |
| Low target expression: | The cell line may have low endogenous expression of FKBP51. |
| Solution: Verify FKBP51 expression levels in your cell line using Western blot or qPCR. Consider using a cell line with known high expression of FKBP51 as a positive control. | |
| Compound instability: | IN-2 may be unstable in your culture medium over longer incubation periods. |
| Solution: For long-term experiments, consider replenishing the medium with fresh IN-2 every 24-48 hours. | |
| Incorrect readout: | The chosen downstream marker may not be sensitive to FKBP51-Hsp90 inhibition in your system. |
| Solution: Investigate multiple downstream targets. Good candidates include p-AKT (Ser473), p-GSK3β (Ser9), and glucocorticoid receptor (GR) target gene expression.[2][4] |
Experimental Protocols & Visualizations
Protocol 1: Western Blot for Downstream Signaling
This protocol is to assess the phosphorylation status of AKT, a key downstream target of FKBP51.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of IN-2 or vehicle control for the determined optimal duration (e.g., 1, 6, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that IN-2 is binding to FKBP51 within the cell.[7][8] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Treatment: Treat intact cells with IN-2 or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the soluble fraction by Western blot or ELISA for FKBP51. A shift in the melting curve to higher temperatures in the IN-2 treated samples indicates target engagement.
Visualizations
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKBP51 and FKBP52 in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of FKBP51 induces stress resilience and alters hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duration of reduction in enduring stress-induced hyperalgesia via FKBP51 inhibition depends on timing of administration relative to traumatic stress exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target engagement reagents | Revvity [revvity.co.jp]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Controlling for FKBP51-Hsp90-IN-2 Toxicity in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential toxicity associated with the use of FKBP51-Hsp90-IN-2 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound E08) is a selective small molecule inhibitor of the protein-protein interaction between FK506-Binding Protein 51 (FKBP51) and Heat shock protein 90 (Hsp90).[1] FKBP51 is a co-chaperone that modulates the function of Hsp90, which in turn regulates the folding and stability of numerous client proteins, including steroid hormone receptors like the glucocorticoid receptor (GR) and androgen receptor (AR), as well as kinases such as Akt.[2][3][4] By inhibiting the FKBP51-Hsp90 interaction, this compound can alter downstream signaling pathways, stimulate cellular energy metabolism, and promote neurite growth.[1]
Q2: What are the potential sources of cellular toxicity with this compound?
Toxicity from a small molecule inhibitor like this compound can arise from several sources:
-
On-target effects: The intended inhibition of the FKBP51-Hsp90 interaction can disrupt essential cellular processes. Since FKBP51 and Hsp90 are involved in stress response, hormone signaling, cell cycle progression, and apoptosis, prolonged or potent inhibition may lead to cell death or growth arrest in certain cell types.[3][5][6]
-
Off-target effects: The inhibitor may bind to other proteins besides FKBP51, leading to unintended biological consequences and toxicity. Strategies to mitigate off-target effects include using the lowest effective concentration and validating findings with secondary assays or genetic approaches.[7]
-
Compound-specific toxicity: The chemical properties of the inhibitor itself, independent of its target, could be toxic to cells, especially at high concentrations.
-
Metabolite toxicity: Cellular enzymes may metabolize the compound into a more toxic substance.
Q3: How do I determine the optimal, non-toxic working concentration of this compound?
The optimal concentration is one that achieves the desired biological effect with minimal toxicity. This is determined by performing a dose-response experiment.
-
Select a range of concentrations: Based on the reported IC50 values (0.4 µM for FKBP51), start with a broad range of concentrations spanning several orders of magnitude (e.g., 10 nM to 100 µM).[1]
-
Perform a cell viability assay: Treat your cells with the different concentrations of the inhibitor for a relevant time period (e.g., 24, 48, or 72 hours).
-
Analyze the results: Use a cell viability assay (such as MTT or CellTiter-Glo®) to determine the concentration at which cell viability drops significantly.
-
Determine the EC50 and CC50: The EC50 (half-maximal effective concentration) is the concentration that produces 50% of the desired biological effect. The CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of the cells. A therapeutic window exists if the EC50 is significantly lower than the CC50.
-
Choose a working concentration: Select a concentration that is at or above the EC50 for your desired effect but well below the CC50.
Q4: How can I distinguish between on-target and off-target toxicity?
Distinguishing between on-target and off-target effects is crucial for validating your results. Here are some strategies:
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of FKBP51 in your cells.[8] If the toxicity of this compound is reduced in these cells compared to control cells, it suggests the toxicity is at least partially on-target.
-
Rescue experiments: Overexpression of FKBP51 in cells could potentially rescue them from the inhibitor's toxic effects, further confirming an on-target mechanism.
-
Use of structurally different inhibitors: If another inhibitor with a different chemical scaffold that also targets the FKBP51-Hsp90 interaction produces similar toxic effects, it strengthens the case for on-target toxicity.
-
Control compounds: Use a close structural analog of this compound that is known to be inactive against FKBP51. If this inactive compound does not cause toxicity, it suggests the observed toxicity is related to the inhibition of the target.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of the inhibitor.
| Possible Cause | Recommended Solution |
| High sensitivity of the cell line. | Different cell lines have varying sensitivities to Hsp90 and FKBP51 inhibition.[5] Perform a dose-response curve starting from very low concentrations (e.g., in the picomolar to low nanomolar range) to find a non-toxic window. |
| Compound precipitation. | Poor solubility can lead to compound precipitation, which can be toxic to cells. Visually inspect the media for precipitates. Ensure the DMSO concentration is low (typically <0.5%) and consistent across all treatments, including the vehicle control. |
| Contamination. | Check for mycoplasma or other microbial contamination in your cell cultures, as this can exacerbate cellular stress and sensitivity to drugs.[9] |
| Incorrect compound concentration. | Verify the stock concentration of your inhibitor. If possible, confirm the identity and purity of the compound using analytical methods like HPLC or mass spectrometry. |
Problem 2: Inconsistent or not reproducible results between experiments.
| Possible Cause | Recommended Solution |
| High cell passage number. | Cells can change their characteristics at high passage numbers.[10] Use cells with a consistent and low passage number for all experiments. |
| Variability in cell seeding density. | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform single-cell suspension and accurate cell counting before seeding.[9] |
| Edge effects in multi-well plates. | Evaporation from wells on the edge of a plate can concentrate the inhibitor and affect cell growth. To minimize this, do not use the outer wells for experimental samples; instead, fill them with sterile media or PBS.[9] |
| Inconsistent incubation times. | Adhere strictly to the planned incubation times for inhibitor treatment and assay development. |
Problem 3: No observable biological effect, even at high concentrations.
| Possible Cause | Recommended Solution |
| Degraded inhibitor. | Improper storage can lead to compound degradation. Store the inhibitor according to the manufacturer's instructions, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell line is resistant. | The chosen cell line may not rely on the FKBP51-Hsp90 interaction for the pathway you are studying, or it may have compensatory mechanisms. Try a different cell line known to be sensitive to Hsp90 or FKBP51 modulation. |
| Assay is not sensitive enough. | The assay used to measure the biological effect may not be sensitive enough to detect subtle changes. Consider a more sensitive, upstream readout of target engagement (e.g., checking the phosphorylation status of a downstream effector like Akt).[11] |
| Short incubation time. | The desired biological effect may require a longer treatment time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. |
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Materials:
-
Cells of interest
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations (including a vehicle-only control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of necrosis or late apoptosis.[13][14]
Materials:
-
Cells of interest
-
This compound
-
96-well tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (e.g., CyQUANT™ LDH Cytotoxicity Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the MTT protocol. Include three control groups:
-
Vehicle Control: Untreated cells for spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
No-Cell Control: Medium only for background measurement.
-
-
Incubate for the desired time period.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution from the kit.
-
Measure the absorbance at 490 nm and 680 nm (background).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and spontaneous LDH release.
Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | FKBP51-Hsp90 protein-protein interaction | [1] |
| IC50 (FKBP51) | 0.4 µM | [1] |
| IC50 (FKBP52) | 5 µM | [1] |
| Selectivity | ~12.5-fold for FKBP51 over FKBP52 | [1] |
| Recommended Starting Concentration Range for Cell-Based Assays | 10 nM - 10 µM | General recommendation based on IC50 |
Visualizations
Signaling Pathway Diagram
Caption: The FKBP51-Hsp90 chaperone machinery and its inhibition.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal inhibitor concentration.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting unexpected toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Many Faces of FKBP51 [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. Reducing FKBP51 Expression in the Ventral Hippocampus Decreases Auditory Fear Conditioning in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [pl.promega.com]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. kosheeka.com [kosheeka.com]
- 13. opentrons.com [opentrons.com]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Resistance to FKBP51-Hsp90-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with FKBP51-Hsp90-IN-2.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments, potentially indicating resistance to this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased or no significant apoptosis/cell death observed after treatment. | 1. Activation of pro-survival pathways. 2. Insufficient drug concentration or incubation time. 3. Intrinsic or acquired resistance. | 1. Western Blot Analysis: Check for upregulation of pro-survival proteins like Hsp70 and Hsp27. Consider co-treatment with inhibitors of these chaperones.[1][2] 2. Dose-Response and Time-Course Experiments: Perform a matrix of concentrations and incubation times to determine the optimal experimental conditions. 3. Assess Akt Pathway Activation: Evaluate the phosphorylation status of Akt (Ser473).[3][4] Downregulation of FKBP51 can lead to Akt hyperphosphorylation and reduced cell death.[3][4] |
| Inconsistent results between different cell lines. | 1. Varied expression levels of FKBP51, Hsp90, or co-chaperones. 2. Presence of drug efflux pumps. 3. Different dependencies on FKBP51-Hsp90 client proteins. | 1. Characterize Cell Lines: Quantify the protein levels of FKBP51, Hsp90, and key co-chaperones (e.g., p23, Aha1) in your panel of cell lines via Western Blot or qPCR.[1] 2. Efflux Pump Expression: Check for the expression of P-glycoprotein (P-gp) or MRP-1.[1][2] If present, consider using an inhibitor that is not a substrate for these pumps.[5] 3. Client Protein Profiling: Identify the key Hsp90 client proteins critical for survival in each cell line. |
| Loss of inhibitor efficacy over time in long-term studies. | 1. Acquired resistance through genetic or epigenetic changes. 2. Upregulation of compensatory signaling pathways. 3. Selection of a resistant cell subpopulation. | 1. Genomic and Proteomic Analysis: Compare treated and untreated cell populations over time to identify genetic mutations or changes in protein expression. 2. Pathway Analysis: Use techniques like RNA-seq or phospho-proteomics to identify upregulated survival pathways. Consider combination therapies to target these pathways.[6] 3. Clonal Selection Analysis: Investigate if a pre-existing resistant clone is being selected for during treatment. |
| Unexpected off-target effects observed. | 1. The inhibitor may have other cellular targets. 2. The cellular context may influence inhibitor specificity. | 1. Target Engagement Assays: Confirm that the inhibitor is binding to FKBP51 and disrupting the FKBP51-Hsp90 complex in your experimental system. 2. Phenotypic Screening: Compare the observed phenotype with that of FKBP51 or Hsp90 knockdown (e.g., using siRNA or shRNA) to distinguish on-target from off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Hsp90 inhibitors that could be relevant for this compound?
A1: Several mechanisms of resistance to Hsp90 inhibitors have been identified and may apply to inhibitors targeting the FKBP51-Hsp90 interaction. These include:
-
Activation of the Heat Shock Response: Inhibition of Hsp90 can induce the heat shock response, leading to the upregulation of pro-survival chaperones like Hsp70 and Hsp27, which can counteract the effects of the inhibitor.[1][2]
-
Overexpression of Drug Efflux Pumps: Proteins such as P-glycoprotein (P-gp) and MRP-1 can actively transport some Hsp90 inhibitors out of the cell, reducing their intracellular concentration.[1][2] However, synthetic inhibitors are often not substrates for these pumps.[5]
-
Alterations in Co-chaperones: Changes in the expression or function of other Hsp90 co-chaperones, such as Aha1 or p23, can influence the cellular response to Hsp90 inhibition.[1]
-
Modulation of Downstream Signaling Pathways: Alterations in pathways regulated by FKBP51, such as the Akt signaling pathway, can confer resistance. For example, decreased FKBP51 expression can lead to increased Akt phosphorylation and cell survival.[3][7]
Q2: How does FKBP51 expression level affect sensitivity to this compound?
A2: FKBP51 expression levels can be a critical determinant of sensitivity.
-
High FKBP51 Expression: In some contexts, such as malignant melanoma, high expression of FKBP51 is associated with chemo- and radio-resistance.[8] In such cases, inhibiting the FKBP51-Hsp90 interaction could be beneficial.
-
Low FKBP51 Expression: Conversely, in other cancers like pancreatic cancer, lower levels of FKBP51 are associated with resistance to chemotherapy.[3][7] This is because FKBP51 can act as a scaffold protein to promote the dephosphorylation of the pro-survival kinase Akt.[3][4] Therefore, in cells with low FKBP51, inhibiting the remaining FKBP51-Hsp90 interaction might have a less pronounced effect.
Q3: Could alternative splicing of the FKBP5 gene contribute to resistance?
A3: Yes, alternative splicing of the FKBP5 gene, which encodes FKBP51, could play a role in resistance. A splice variant, often referred to as FKBP51s, has been identified.[9] This truncated isoform may have different or even opposing functions to the full-length FKBP51.[10] For example, the expression of different isoforms can be modulated during the immune response.[9] It is plausible that a shift in the ratio of FKBP51 isoforms could alter the cellular response to an inhibitor targeting the FKBP51-Hsp90 complex.
Q4: What is the role of the Akt signaling pathway in resistance to this compound?
A4: The Akt signaling pathway is a key regulator of cell survival and is often implicated in drug resistance. FKBP51 can act as a scaffold protein, bringing together Akt and its phosphatase, PHLPP, which leads to the dephosphorylation and inactivation of Akt.[3] When FKBP51 levels are low, Akt can become hyperphosphorylated and constitutively active, promoting cell survival and conferring resistance to therapies.[3][4][7] Therefore, the status of the Akt pathway should be carefully monitored when investigating resistance to this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis for Key Resistance Markers
Objective: To determine the protein expression levels of FKBP51, Hsp90, Hsp70, Hsp27, and phosphorylated Akt (p-Akt Ser473) in cell lysates.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FKBP51, Hsp90, Hsp70, Hsp27, p-Akt (Ser473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Protocol 2: Co-Immunoprecipitation to Assess FKBP51-Hsp90 Interaction
Objective: To determine if this compound disrupts the interaction between FKBP51 and Hsp90 in a cellular context.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against FKBP51 or Hsp90 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both FKBP51 and Hsp90. A decrease in the co-immunoprecipitated protein in the treated samples indicates disruption of the complex.
Visualizations
Caption: Mechanism of action for an FKBP51-Hsp90 inhibitor.
Caption: Heat shock response as a mechanism of resistance.
Caption: FKBP51's role in the Akt signaling pathway.
Caption: Troubleshooting workflow for inhibitor resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKBP51 Affects Cancer Cell Response to Chemotherapy by Negatively Regulating Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Novel Heat Shock Protein 90 Inhibitors Suppress P-Glycoprotein Activity and Overcome Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of FKBP5 in cancer aetiology and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Alternative splicing of FKBP5 gene exerts control over T lymphocyte expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting FKBP51-Hsp90-IN-2 in Western Blot Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the FKBP51-Hsp90-IN-2 inhibitor in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of FKBP51 and Hsp90 in a Western blot?
A1: FKBP51 is expected to migrate at approximately 51 kDa.[1] However, post-translational modifications can sometimes cause slight variations in the observed molecular weight. Hsp90 has two major isoforms, Hsp90α (inducible) and Hsp90β (constitutive), which migrate at approximately 90 kDa.[2]
Q2: Which antibodies are recommended for detecting FKBP51 and Hsp90?
A2: Several commercial antibodies are available for both FKBP51 and Hsp90. It is crucial to use antibodies that have been validated for Western blotting. For FKBP51, both polyclonal and monoclonal antibodies are available, with some having been knockout validated to ensure specificity.[3][4][5] Similarly, for Hsp90, there are antibodies that detect total Hsp90, as well as isoform-specific antibodies.[2][6][7] Always refer to the manufacturer's datasheet for recommended dilutions and protocols.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of the protein-protein interaction between FKBP51 and Hsp90.[8][9] It has reported IC50 values of 0.4 µM for FKBP51 and 5 µM for the highly homologous FKBP52, indicating its selectivity for FKBP51.[8][9] By disrupting this interaction, IN-2 can be used to study the downstream cellular effects regulated by the FKBP51-Hsp90 complex.
Q4: How can I be sure that IN-2 is effectively inhibiting the FKBP51-Hsp90 interaction in my experiment?
A4: The most direct way to confirm the efficacy of IN-2 is to perform a co-immunoprecipitation (co-IP) experiment. By immunoprecipitating Hsp90, you can then perform a Western blot for FKBP51. In the presence of effective concentrations of IN-2, you should observe a decrease in the amount of FKBP51 that co-immunoprecipitates with Hsp90.
Troubleshooting Common Western Blot Issues
Here are some common problems encountered during Western blot analysis of FKBP51 and Hsp90, along with their potential causes and solutions.
Table 1: No or Weak Signal
| Possible Cause | Recommendation |
| Inactive Antibody | Perform a dot blot to confirm antibody activity. Ensure proper antibody storage as per the manufacturer's instructions.[10][11] |
| Insufficient Protein Load | Increase the amount of protein loaded per lane. A minimum of 20-30 µg of total protein is generally recommended for whole-cell lysates.[12] |
| Low Target Protein Expression | Confirm the expression of FKBP51 or Hsp90 in your cell line or tissue type using resources like The Human Protein Atlas. Use a positive control lysate known to express the target protein.[12][13] |
| Suboptimal Antibody Concentration | Optimize the primary and secondary antibody concentrations by performing a titration.[13] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. For PVDF membranes, ensure they are pre-wetted with methanol.[10][12] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[10] |
| Over-washing | Reduce the number and/or duration of washing steps.[10] |
Table 2: High Background or Non-Specific Bands
| Possible Cause | Recommendation |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[11] |
| Insufficient Blocking | Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% non-fat dry milk or 3-5% BSA).[11][13] |
| Inadequate Washing | Increase the number and duration of washes. Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific binding.[11][12] |
| Contaminated Buffers or Equipment | Use freshly prepared, filtered buffers. Ensure that all equipment is clean.[10] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the incubation and washing steps.[10] |
| Cross-reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding.[10] |
| Protein Overload | Reduce the amount of protein loaded onto the gel.[12] |
Experimental Protocols
General Western Blot Protocol for FKBP51 and Hsp90
-
Sample Preparation:
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
Mix 20-40 µg of total protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 4-12% Bis-Tris or Tris-Glycine polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane. If using PVDF, pre-wet the membrane in methanol for 30 seconds.
-
Perform the transfer according to the manufacturer's instructions for your transfer apparatus.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.[14]
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Signaling Pathway and Inhibitor Action
Caption: The FKBP51-Hsp90 chaperone complex and the inhibitory action of IN-2.
Experimental Workflow for Western Blot
Caption: A step-by-step workflow for a typical Western blot experiment.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common Western blot issues.
References
- 1. mdpi.com [mdpi.com]
- 2. HSP90 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Human/Mouse/Rat FKBP51 Antibody AF4094: R&D Systems [rndsystems.com]
- 4. FKBP51/FKBP5 Antibody - BSA Free (NBP1-84676) by Novus, Part of Bio-Techne [bio-techne.com]
- 5. FKBP51 antibody | antibody review based on formal publications [labome.com]
- 6. HSP90 antibody (13171-1-AP) | Proteintech [ptglab.com]
- 7. HSP90 alpha Polyclonal Antibody (PA5-29042) [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. Western Blot protocol specific for HSP90A antibody (NBP1-77685) WB: Novus Biologicals [novusbio.com]
Technical Support Center: Inhibitors of the FKBP51-Hsp90 Interaction
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store my FKBP51-Hsp90 inhibitor?
A1: Most small molecule inhibitors are supplied as a lyophilized powder. For initial reconstitution, use a high-quality, anhydrous solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in an appropriate aqueous buffer or cell culture medium immediately before use. Avoid prolonged storage of diluted solutions.
Q2: My inhibitor is not dissolving properly. What can I do?
A2: If you observe precipitation, gentle warming (up to 37°C) and vortexing can aid dissolution. If insolubility persists, consider using a different solvent for the initial stock solution. Refer to the manufacturer's datasheet for recommended solvents. For aqueous working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments. See the troubleshooting guide below for more options.
Q3: How can I confirm that my inhibitor is disrupting the FKBP51-Hsp90 complex?
A3: A co-immunoprecipitation (Co-IP) experiment is a standard method to assess the disruption of protein-protein interactions.[1] You can immunoprecipitate Hsp90 and then perform a western blot to detect the amount of co-precipitated FKBP51 in the presence and absence of your inhibitor. A reduction in the FKBP51 signal in the inhibitor-treated sample indicates disruption of the complex.
Q4: What is the expected functional outcome of inhibiting the FKBP51-Hsp90 interaction?
A4: FKBP51 is a co-chaperone of Hsp90 and acts as a negative regulator of the glucocorticoid receptor (GR).[2] By binding to the Hsp90-GR complex, FKBP51 reduces the affinity of GR for its ligand (e.g., cortisol, dexamethasone).[3] Therefore, an inhibitor that disrupts the FKBP51-Hsp90 interaction is expected to release this inhibition, leading to increased GR sensitivity and subsequent downstream signaling. This can be measured using a GR-responsive reporter assay, such as a luciferase assay with a glucocorticoid response element (GRE).[4]
Troubleshooting Guides
Problem: Inhibitor Precipitates in Aqueous Solution
| Possible Cause | Suggested Solution |
| Poor aqueous solubility | Decrease the final concentration of the inhibitor. |
| Increase the percentage of co-solvent (e.g., DMSO), but keep it below cytotoxic levels. | |
| Use a solubilizing agent like Pluronic F-68 or Tween-80, if compatible with your assay. | |
| Incorrect buffer pH or salt concentration | Check the inhibitor's pKa and adjust the buffer pH accordingly. |
| Test a range of salt concentrations to find the optimal buffer composition. |
Problem: No Biological Effect Observed
| Possible Cause | Suggested Solution |
| Inhibitor instability or degradation | Prepare fresh working solutions from a new aliquot of the stock. |
| Verify the integrity of the compound using analytical methods like HPLC or mass spectrometry. | |
| Insufficient inhibitor concentration or incubation time | Perform a dose-response experiment to determine the optimal concentration. |
| Conduct a time-course experiment to find the necessary incubation time. | |
| Cell type is not responsive | Ensure the target proteins (FKBP51, Hsp90, GR) are expressed in your cell line.[3] |
| Use a positive control compound known to elicit the expected response. | |
| Incorrect experimental readout | Confirm that your assay is sensitive enough to detect the expected biological change. |
| Use an alternative assay to measure the functional outcome. |
Quantitative Data Summary
The following tables provide examples of stability and solubility data for a hypothetical FKBP51-Hsp90 inhibitor. Researchers should generate similar data for their specific compound.
Table 1: Inhibitor Stability
| Storage Condition | Time | Percent Purity Remaining |
| -80°C (Lyophilized) | 24 months | >99% |
| -20°C (10 mM in DMSO) | 6 months | >98% |
| 4°C (10 mM in DMSO) | 1 week | ~95% |
| Room Temperature (10 µM in PBS) | 24 hours | ~90% |
Table 2: Inhibitor Solubility
| Solvent | Maximum Solubility |
| DMSO | >100 mM |
| Ethanol | ~25 mM |
| PBS (pH 7.4) | <10 µM |
| Cell Culture Medium + 10% FBS | ~25 µM |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Assess FKBP51-Hsp90 Interaction
-
Cell Lysis:
-
Treat cells with the inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Hsp90 antibody or an isotype control IgG overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FKBP51 and Hsp90.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
A reduced FKBP51 band in the Hsp90 IP from inhibitor-treated cells indicates disruption of the interaction.
-
Protocol 2: Glucocorticoid Receptor (GR) Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a GR expression vector, a glucocorticoid response element (GRE)-driven firefly luciferase reporter vector, and a constitutively active Renilla luciferase vector (for normalization).
-
-
Inhibitor and Ligand Treatment:
-
After 24 hours, pre-treat the cells with various concentrations of the FKBP51-Hsp90 inhibitor or vehicle control for 1-2 hours.
-
Add a suboptimal concentration of a GR agonist (e.g., dexamethasone) to all wells (except the negative control) and incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
An increase in normalized luciferase activity in the inhibitor-treated cells compared to the vehicle control indicates an enhancement of GR signaling.
-
Visualizations
Caption: FKBP51-Hsp90 regulation of Glucocorticoid Receptor signaling.
References
Technical Support Center: Validating FKBP51-Hsp90-IN-2 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of a novel FKBP51-Hsp90 inhibitor, FKBP51-Hsp90-IN-2, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between FK506-binding protein 51 (FKBP51) and Heat shock protein 90 (Hsp90). FKBP51 is a co-chaperone that modulates the function of Hsp90, a critical molecular chaperone for the proper folding and stability of numerous client proteins, including steroid hormone receptors and protein kinases. By inhibiting the FKBP51-Hsp90 interaction, the inhibitor is expected to alter the stability and activity of Hsp90 client proteins, thereby affecting downstream signaling pathways.
Q2: How do I select an appropriate cell line for validating this compound activity?
A2: The ideal cell line should have detectable expression of FKBP51. You can verify this by Western blot or qRT-PCR. Additionally, consider the signaling pathways you aim to investigate. For example, if you are interested in the glucocorticoid receptor (GR) pathway, a cell line responsive to glucocorticoids would be appropriate.[1][2] The subcellular localization of FKBP51, which can be found in the nucleus, mitochondria, and cytoplasm, may also be a factor in cell line selection depending on the specific research question.[3][4][5]
Q3: What are the expected downstream effects of inhibiting the FKBP51-Hsp90 interaction?
A3: Inhibition of the FKBP51-Hsp90 complex can lead to a variety of downstream effects, depending on the cellular context. These may include:
-
Modulation of Glucocorticoid Receptor (GR) activity: FKBP51 is a known negative regulator of GR.[6] Inhibition of its interaction with Hsp90 may lead to increased GR sensitivity to ligands.
-
Alterations in Akt signaling: FKBP51 can act as a scaffold protein to facilitate the dephosphorylation of Akt at Ser473 by PHLPP.[7] Therefore, inhibiting FKBP51 may lead to increased Akt phosphorylation.
-
Changes in NF-κB signaling: FKBP51 has been shown to regulate the NF-κB signaling pathway.[1]
-
Degradation of Hsp90 client proteins: As disrupting co-chaperone function can destabilize the Hsp90 complex, a decrease in the levels of known Hsp90 client proteins may be observed.[8][9]
Troubleshooting Guide
Issue 1: No observable effect of this compound on the target cell line.
| Possible Cause | Troubleshooting Step |
| Low or absent FKBP51 expression | Confirm FKBP51 protein expression in your cell line by Western blot. Compare expression levels to a positive control cell line, if available. |
| Inactive compound | Verify the integrity and purity of your this compound stock. Test a fresh dilution of the compound. |
| Incorrect dosage | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Concentrations may need to be optimized for each new cell line. |
| Insufficient treatment time | Conduct a time-course experiment to identify the optimal duration of treatment. Effects on protein levels or phosphorylation may be transient. |
| Cell line is not sensitive to FKBP51-Hsp90 inhibition | Consider a different cell line with a known dependence on the FKBP51-Hsp90 pathway you are studying. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Standardize all cell culture parameters, including cell density at seeding, passage number, and media composition. |
| Inconsistent compound preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Technical variability in assays | Ensure consistent loading for Western blots and include appropriate positive and negative controls in all experiments. |
Issue 3: Unexpected or off-target effects are observed.
| Possible Cause | Troubleshooting Step |
| Compound lacks specificity | Test the effect of the inhibitor on the interaction between Hsp90 and a different co-chaperone, such as FKBP52, which has functions that can be antagonistic to FKBP51.[2][10] |
| Compensation by other pathways | The cell may be compensating for the inhibition of the FKBP51-Hsp90 pathway. Investigate related signaling pathways to identify any compensatory mechanisms. |
| Cellular toxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to general toxicity of the compound at the concentrations used. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is designed to assess the effect of this compound on the stability of a known Hsp90 client protein (e.g., HER2, Akt).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Hsp90 client protein of interest overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Table 1: Example Data for Hsp90 Client Protein Degradation
| Treatment | Concentration (µM) | Normalized Client Protein Level (Fold Change vs. Vehicle) |
| Vehicle | 0 | 1.00 |
| This compound | 0.1 | 0.95 |
| This compound | 1 | 0.78 |
| This compound | 10 | 0.45 |
| This compound | 100 | 0.21 |
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Disruption of the FKBP51-Hsp90 Interaction
This protocol aims to confirm that this compound disrupts the interaction between FKBP51 and Hsp90.
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle as described in Protocol 1. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against FKBP51 or Hsp90 overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting for the presence of the co-immunoprecipitated protein (Hsp90 if FKBP51 was immunoprecipitated, and vice versa).
-
Data Analysis: Compare the amount of co-immunoprecipitated protein in the treated samples versus the vehicle control.
Table 2: Example Data for Co-Immunoprecipitation
| IP Antibody | Treatment | Co-IP Protein Detected | Relative Co-IP Signal (Treated/Vehicle) |
| Anti-FKBP51 | Vehicle | Hsp90 | 1.0 |
| Anti-FKBP51 | This compound | Hsp90 | 0.3 |
| Anti-Hsp90 | Vehicle | FKBP51 | 1.0 |
| Anti-Hsp90 | This compound | FKBP51 | 0.4 |
Visualizations
Caption: FKBP51-Hsp90 signaling pathway and point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Scaffold Immunophilin FKBP51 Is a Phosphoprotein That Undergoes Dynamic Mitochondrial-Nuclear Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP90 Screening and Profiling - Creative Biogene [creative-biogene.com]
- 10. Cryo-EM reveals how Hsp90 and FKBP immunophilins co-regulate the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of FKBP51-Hsp90-IN-2 and Benztropine: Mechanisms and Cellular Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular inhibitor FKBP51-Hsp90-IN-2 and the established drug benztropine. This analysis is supported by experimental data to delineate their distinct and overlapping mechanisms of action and cellular effects.
This document delves into the inhibitory actions of this compound, a selective disruptor of the FKBP51-Hsp90 protein-protein interaction, and benztropine, a medication with a multi-target profile. By presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways, this guide aims to facilitate a comprehensive understanding of these two compounds for research and drug development purposes.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters for this compound and benztropine, offering a direct comparison of their potency and selectivity.
| Compound | Target | Assay | IC50 / Ki | Reference |
| This compound (E08) | FKBP51-Hsp90 Interaction | Not Specified | 0.4 µM | [1] |
| FKBP52-Hsp90 Interaction | Not Specified | 5 µM | [1] | |
| FKBP51-Hsp90-IN-1 (D10) | FKBP51-Hsp90 Interaction | Not Specified | 0.1 µM | [2] |
| SAFit2 (Selective FKBP51 Inhibitor) | FKBP51 | Not Specified | 6 nM (Ki) | [3][4] |
| Benztropine | Dopamine Transporter (DAT) | [3H]WIN 35,428 Binding | 5.59 - 29.2 nM (Ki) | [3] |
| Muscarinic M1 Receptor | Not Specified | 0.231 nM (Ki) | [5] | |
| Muscarinic M3 Receptor | Not Specified | 1.1 nM (Ki) | [6] | |
| Histamine H1 Receptor | Not Specified | 11 - 43 fold lower affinity than DAT | [3] | |
| FKBP51/GR/Hsp90 Complex | Flow Cytometry Protein Interaction Assay | Disrupts Interaction | [7] |
Table 1: Comparative inhibitory activities of FKBP51-Hsp90 inhibitors and benztropine on their respective primary targets.
| Compound | Cellular Effect | Assay | Observation | Reference |
| This compound (E08) | Neurite Growth | Not Specified | Stimulates neurite growth | [8][9] |
| Cellular Energy Metabolism | Not Specified | Stimulates cellular energy metabolism | [8][9] | |
| SAFit2 (Selective FKBP51 Inhibitor) | AKT2 Phosphorylation | Western Blot | Increases pAKT2 expression | [3][4] |
| AS160 Phosphorylation | Western Blot | Increases pAS160 expression | [3][4] | |
| GLUT4 Translocation | Western Blot | Increases GLUT4 at the cell membrane | [3][4] | |
| Benztropine | Dopamine Overflow | Fast Cyclic Voltammetry | Potentiates dopamine overflow | |
| Tumor Growth | In vivo mouse model | Suppresses tumor growth | ||
| STAT3, NF-κB, β-catenin activity | Western Blot | Reduces activity | ||
| Neurite Outgrowth | In vitro and in vivo models | Promotes neurite outgrowth and remyelination | [9] |
Table 2: Comparison of the cellular effects of FKBP51-Hsp90 inhibitors and benztropine.
Signaling Pathways and Mechanisms of Action
The distinct and overlapping signaling pathways affected by this compound and benztropine are visualized below. These diagrams illustrate the molecular interactions and downstream consequences of each compound's activity.
Caption: Signaling pathway of this compound.
Caption: Multi-target signaling of benztropine.
Detailed Experimental Protocols
To ensure reproducibility and transparency, this section provides detailed methodologies for the key experiments cited in this guide.
FKBP51-Hsp90 Protein-Protein Interaction Assay (AlphaScreen)
This assay is designed to quantify the interaction between FKBP51 and Hsp90 and to screen for inhibitory compounds.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of two different bead types: a donor bead and an acceptor bead. When in close proximity (as a result of a protein-protein interaction), a singlet oxygen molecule produced by the donor bead upon laser excitation diffuses to the acceptor bead, triggering a chemiluminescent signal.
Caption: Workflow for AlphaScreen-based PPI assay.
Protocol:
-
Reagent Preparation:
-
Recombinant biotinylated FKBP51 and GST-tagged Hsp90 are purified.
-
Streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads are used.
-
Test compounds (e.g., this compound) are serially diluted.
-
-
Assay Procedure:
-
In a 384-well plate, biotinylated FKBP51, GST-Hsp90, and the test compound are incubated together in assay buffer.
-
Streptavidin-donor beads and anti-GST-acceptor beads are then added to the wells.
-
The plate is incubated in the dark at room temperature to allow for bead-protein binding.
-
-
Data Acquisition and Analysis:
-
The plate is read using an Alpha-compatible plate reader.
-
The resulting signal is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated from the dose-response curves.[4]
-
Dopamine Transporter (DAT) Binding Assay
This assay measures the affinity of a compound for the dopamine transporter.
Principle: This is a competitive binding assay where a radiolabeled ligand with known high affinity for DAT (e.g., [3H]WIN 35,428) competes with the unlabeled test compound (e.g., benztropine) for binding to DAT in a preparation of brain tissue (e.g., striatum) or cells expressing DAT.
Protocol:
-
Tissue/Cell Preparation:
-
Striatal tissue is dissected and homogenized to prepare a membrane fraction rich in DAT.
-
-
Binding Reaction:
-
In assay tubes, the membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The percentage of specific binding is plotted against the concentration of the test compound.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[3]
-
AKT Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of a compound on the phosphorylation status of AKT, a key downstream effector of FKBP51.
Principle: Western blotting is used to separate proteins by size and then detect the levels of total AKT and phosphorylated AKT (pAKT) using specific antibodies. An increase or decrease in the ratio of pAKT to total AKT indicates a change in AKT signaling.
Caption: Western blot workflow for AKT phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Cells are cultured and treated with the test compound (e.g., SAFit2 as a proxy for this compound, or benztropine) for a specified time.
-
-
Protein Extraction and Quantification:
-
Cells are lysed to extract total protein, and the protein concentration is determined.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated AKT (e.g., pAKT Ser473) and total AKT.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
-
Signal Detection and Analysis:
Neurite Outgrowth Assay
This assay assesses the ability of a compound to promote the growth of neurites from neuronal cells.
Principle: Neuronal cells are cultured in the presence of the test compound, and the extent of neurite growth is quantified using microscopy and image analysis software.
Protocol:
-
Cell Plating:
-
Neuronal cells (e.g., PC12 or primary neurons) are plated on a suitable substrate (e.g., collagen-coated plates).
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compound (e.g., this compound or benztropine).
-
-
Image Acquisition:
-
After a defined incubation period, images of the cells are captured using a microscope.
-
-
Image Analysis:
-
Image analysis software is used to automatically or semi-automatically trace and measure the length and number of neurites per cell.
-
-
Data Analysis:
-
The average neurite length and/or the percentage of cells with neurites are calculated and compared between treated and untreated cells.[9]
-
Discussion and Conclusion
This comparative guide highlights the distinct yet potentially converging mechanisms of this compound and benztropine.
This compound emerges as a selective inhibitor of the FKBP51-Hsp90 interaction. Its primary mechanism involves disrupting this protein-protein interaction, which is known to play a crucial role in regulating various signaling pathways, most notably the AKT pathway. By inhibiting the FKBP51-mediated dephosphorylation of AKT, this class of inhibitors is expected to increase AKT activity.[3][4] The observed stimulation of neurite outgrowth by this compound is a significant finding, suggesting its potential in neuroregenerative research.[8][9]
Benztropine , in contrast, is a multi-target drug with well-established anticholinergic and antihistaminic properties, alongside its ability to inhibit dopamine reuptake.[1] Its clinical use in Parkinson's disease is primarily attributed to its effects on the dopaminergic and cholinergic systems.[1] The discovery that benztropine can also disrupt the FKBP51/GR/Hsp90 complex reveals a novel aspect of its pharmacology, suggesting a potential overlap with the mechanism of FKBP51-Hsp90 inhibitors.[7] Furthermore, its ability to promote neurite outgrowth and remyelination, and its effects on signaling pathways like STAT3 and NF-κB, underscore its complex cellular activities.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. 16665 [pdspdb.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SAFit2: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the binding affinity and selectivity of the small molecule inhibitor, SAFit2, for FKBP51 over its close homolog, FKBP52. The data presented herein is supported by established experimental protocols, offering researchers a comprehensive resource for evaluating SAFit2 as a selective chemical probe for FKBP51.
Executive Summary
FKBP51 is a co-chaperone of Hsp90 and a key regulator of the glucocorticoid receptor (GR), playing a significant role in stress-related and metabolic disorders. Its high structural similarity to FKBP52 has posed a significant challenge in developing selective inhibitors. SAFit2 has emerged as a potent and highly selective inhibitor of FKBP51, demonstrating over 10,000-fold selectivity for FKBP51 over FKBP52. This guide summarizes the quantitative data validating this selectivity and provides detailed methodologies for the key experimental assays employed.
Quantitative Comparison of SAFit2 Binding Affinity
The selectivity of SAFit2 for FKBP51 has been rigorously quantified using multiple biophysical and cellular assays. The following table summarizes the key binding affinity data.
| Compound | Target | Binding Affinity (Ki) | Selectivity (over FKBP52) | Assay Method | Reference |
| SAFit2 | FKBP51 | 6 nM | >10,000-fold | Fluorescence Polarization (FP) | [1][2][3] |
| SAFit2 | FKBP52 | >60,000 nM | - | Fluorescence Polarization (FP) | [1] |
Experimental Protocols
The high selectivity of SAFit2 for FKBP51 has been validated through the following key experimental methodologies:
Fluorescence Polarization (FP) Competition Assay
This in vitro assay directly measures the binding of a fluorescently labeled ligand (tracer) to FKBP51 and the ability of a test compound (SAFit2) to compete for this binding.
Principle: A small fluorescently labeled molecule (tracer) rotates rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like FKBP51, its rotation slows, leading to an increase in fluorescence polarization. A test compound that binds to FKBP51 will displace the tracer, causing a decrease in polarization.
Materials:
-
Purified recombinant human FKBP51 and FKBP52 proteins
-
Fluorescently labeled tracer (e.g., a fluorescein-labeled FK506 analog)
-
SAFit2
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT)
-
Black, low-volume 384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent tracer in DMSO.
-
Prepare a serial dilution of SAFit2 in DMSO.
-
Prepare solutions of FKBP51 and FKBP52 in assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the assay buffer.
-
Add the fluorescent tracer to each well at a final concentration typically below its Kd for FKBP51.
-
Add the serially diluted SAFit2 or DMSO (vehicle control) to the appropriate wells.
-
Initiate the binding reaction by adding FKBP51 or FKBP52 protein to the wells. The final protein concentration should be sufficient to yield a significant polarization window.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium, protected from light.
-
Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the SAFit2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Intracellular Target Engagement Measured by NanoBRET Assay
This live-cell assay quantifies the binding of a ligand to a target protein within its native cellular environment.[1][4]
Principle: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay utilizes a NanoLuc luciferase-tagged FKBP51 (the energy donor) and a fluorescently labeled tracer that binds to FKBP51 (the energy acceptor). When the tracer is bound to the NanoLuc-FKBP51 fusion protein, the close proximity allows for energy transfer from the luciferase to the fluorophore upon addition of the luciferase substrate, resulting in a BRET signal. A test compound that competes with the tracer for binding to FKBP51 will reduce the BRET signal in a dose-dependent manner.[5][6][7]
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc-FKBP51 fusion protein
-
Fluorescently labeled NanoBRET tracer for FKBP51
-
Nano-Glo® Live Cell Reagent (luciferase substrate)
-
SAFit2
-
Opti-MEM® I Reduced Serum Medium
-
White, tissue culture-treated 96-well assay plates
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate growth medium.
-
Transfect the cells with the NanoLuc-FKBP51 expression vector using a suitable transfection reagent.
-
Plate the transfected cells into 96-well assay plates and incubate for 24 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare a serial dilution of SAFit2 in Opti-MEM®.
-
Remove the growth medium from the cells and replace it with the SAFit2 dilutions or vehicle control.
-
-
Tracer Addition:
-
Add the fluorescent NanoBRET tracer to all wells at a predetermined optimal concentration.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound and tracer binding to reach equilibrium.
-
Luminescence Measurement:
-
Add the Nano-Glo® Live Cell Reagent to all wells.
-
Immediately measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at >600 nm) using a plate reader capable of filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the NanoBRET ratio against the logarithm of the SAFit2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for intracellular target engagement.
-
Signaling Pathway and Mechanism of Action
FKBP51, in complex with Hsp90, acts as a negative regulator of the glucocorticoid receptor (GR). The selective inhibition of FKBP51 by SAFit2 disrupts this regulation, leading to downstream cellular effects.
Caption: FKBP51-Hsp90 signaling pathway and the inhibitory action of SAFit2.
Conclusion
The data and methodologies presented in this guide unequivocally establish SAFit2 as a highly selective and potent inhibitor of FKBP51. Its ability to discriminate between the highly homologous FKBP51 and FKBP52 proteins makes it an invaluable tool for researchers investigating the specific roles of FKBP51 in health and disease. This guide serves as a foundational resource to support the design and interpretation of experiments utilizing SAFit2 to probe FKBP51 function.
References
- 1. d-nb.info [d-nb.info]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 7. promega.com [promega.com]
Cross-Validation of FKBP51-Hsp90 Inhibitor Effects in Diverse Cellular Contexts: A Comparative Guide
This guide provides a comprehensive comparison of the effects of FKBP51-Hsp90 inhibitors in various cell types, offering valuable insights for researchers, scientists, and professionals in drug development. We will focus on two prominent selective inhibitors, IN-2 (also known as Compound E08) and SAFit2, to illustrate the cellular consequences of disrupting the FKBP51-Hsp90 interaction.
Introduction to FKBP51-Hsp90 Interaction
FKBP51 (FK506-binding protein 51) is a co-chaperone that modulates the function of the heat shock protein 90 (Hsp90).[1][2] This protein complex plays a critical role in the folding, stability, and activity of a wide array of client proteins, including steroid hormone receptors and kinases.[1][2] The functional role of FKBP51 is often antagonistic to its close homolog, FKBP52.[2] Given its involvement in numerous signaling pathways, the FKBP51-Hsp90 complex has emerged as a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and stress-related conditions.[1][3][4]
Comparative Analysis of FKBP51-Hsp90 Inhibitors
This section details the effects of two selective FKBP51-Hsp90 inhibitors, IN-2 (Compound E08) and SAFit2, across different cell lines. The data presented highlights the cell-type-specific responses to the inhibition of the FKBP51-Hsp90 interaction.
Quantitative Data Summary
The following tables summarize the key quantitative data for IN-2 and SAFit2, providing a clear comparison of their potency and effects in various cell models.
Table 1: Inhibitor Potency and Selectivity
| Inhibitor | Target | IC50 / Ki | Selectivity | Reference |
| IN-2 (Compound E08) | FKBP51-Hsp90 Interaction | IC50: 0.4 µM | ~12.5-fold selective over FKBP52 (IC50: 5 µM) | [1][5][6] |
| SAFit2 | FKBP51 | Ki: 6 nM | >10,000-fold selective over FKBP52 | [3][7] |
Table 2: Cellular Effects of IN-2 (Compound E08)
| Cell Type | Concentration | Effect | Assay | Reference |
| HEK293 | 10 µM | 10-25% increase in cell viability | MTT Assay | [1] |
| HEK293 | 3-30 µM | Inhibition of FKBP51-Hsp90 interaction | Western Blot | [1] |
| SH-SY5Y (neuroblastoma) | Not specified | Stimulation of neurite outgrowth | Not specified | [1] |
Table 3: Cellular Effects of SAFit2
| Cell Type | Concentration | Effect | Assay | Reference |
| A375 (melanoma) | 6, 30, 60 nM | Enhanced doxorubicin-induced cell death | Flow Cytometry (PI staining) | [8] |
| A375 (melanoma) | 20 nM (SAFit1), 30 nM (SAFit2) | Impaired doxorubicin-induced NF-κB activation | EMSA | [8] |
| SH-SY5Y (neuroblastoma) | Not specified | Neurotrophic effects, neurite outgrowth | Not specified | [3] |
| N2a (neuroblastoma) | Not specified | Neurotrophic effects | Not specified | [3] |
| Primary Hippocampal Neurons | Not specified | Increased neurite length and complexity | Not specified | [3] |
| Macrophages (murine and human) | Not specified | Decreased cell migration | In vitro migration assay | [3][9] |
| Primary EDL myotubes (WT mice) | Not specified | Increased pAKT2 and pAS160 expression, increased GLUT4 at membrane, increased glucose uptake | Western Blot, Glucose Uptake Assay | [7] |
| NIT-1 (pancreatic β-cells) | Not specified | Alleviated inflammation-induced apoptosis, promoted FOXO1 phosphorylation | Western Blot, Cyto-immunofluorescence | [10] |
Signaling Pathways Modulated by FKBP51-Hsp90 Inhibition
The inhibition of the FKBP51-Hsp90 complex impacts several critical signaling pathways, often in a cell-type-dependent manner. Below are diagrams illustrating the key pathways affected by FKBP51 inhibitors.
Akt Signaling Pathway
In several cell types, FKBP51 has been shown to negatively regulate the Akt signaling pathway.[3][11] Inhibition of FKBP51 can, therefore, lead to increased Akt phosphorylation and activation, promoting cell survival and metabolic activity.
References
- 1. NB-64-88815-50mg | FKBP51-Hsp90-IN-2 [601511-07-3] Clinisciences [clinisciences.com]
- 2. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Exploring the potential of selective FKBP51 inhibitors on melanoma: an investigation of their in vitro and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The inhibition of FKBP5 protects β-cell survival under inflammation stress via AKT/FOXO1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stress-responsive FKBP51 regulates AKT2-AS160 signaling and metabolic function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of FKBP51-Hsp90-IN-2 and Alternatives in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of FKBP51-Hsp90-IN-2 in promoting neurite outgrowth in primary neuron cultures. The performance of this compound is compared with other notable alternatives, supported by experimental data from published studies. This document is intended to assist researchers in making informed decisions regarding the selection of chemical tools for investigating the role of FKBP51 in neuronal processes.
Introduction to FKBP51 and its Role in Neuronal Function
The 51-kDa FK506-binding protein (FKBP51) is a co-chaperone that modulates the function of the heat shock protein 90 (Hsp90) machinery. This complex plays a crucial role in regulating the activity of various client proteins, including the glucocorticoid receptor (GR), which is central to the stress response.[1][2] In the nervous system, the FKBP51-Hsp90 complex is implicated in the regulation of neuronal development, plasticity, and the response to stress.[3] Dysregulation of FKBP51 has been linked to stress-related psychiatric disorders.[1] Inhibition of the FKBP51-Hsp90 interaction has emerged as a promising therapeutic strategy for promoting neuronal health and resilience. One of the key indicators of neuronal health and growth is neurite outgrowth, the process by which neurons extend their axons and dendrites to form synaptic connections.
Comparative Efficacy of this compound and Other Modulators
This section compares the effects of this compound and other compounds on neurite outgrowth in primary neuron cultures. The data presented is compiled from various studies, and direct comparisons should be made with caution as experimental conditions may vary.
Quantitative Data on Neurite Outgrowth
The following table summarizes the quantitative effects of different compounds on neurite outgrowth in primary hippocampal neurons. The data for SAFit2 is derived from a study by Codagnone et al. (2022), which demonstrated a dose-dependent increase in neurite length and branching.[4] Information regarding this compound (also known as E08) indicates a qualitative stimulatory effect on neurite outgrowth, though direct comparative quantitative data from the same study as SAFit2 is not available. Benztropine is included as a compound that disrupts the FKBP51/GR/Hsp90 complex, with known neuroprotective effects.
| Compound | Target | Concentration | % Increase in Neurite Length (Mean ± SEM) | % Increase in Branching Nodes (Mean ± SEM) | Cell Type | Source |
| This compound (E08) | FKBP51-Hsp90 Interaction | Not specified | Stimulatory effect observed | Not specified | SH-SY5Y neuroblastoma cells | [5] |
| SAFit2 | FKBP51 | 100 nM | ~50% | ~40% | Primary Hippocampal Neurons (Mouse, E18) | [4] |
| 250 nM | ~120% | ~80% | Primary Hippocampal Neurons (Mouse, E18) | [4] | ||
| 500 nM | ~150% | ~120% | Primary Hippocampal Neurons (Mouse, E18) | [4] | ||
| 1000 nM | ~150% | ~120% | Primary Hippocampal Neurons (Mouse, E18) | [4] | ||
| Benztropine | FKBP51/GR/Hsp90 complex disruption | 10 µM | Neuroprotective effects observed, specific neurite outgrowth data not available | Not specified | Primary Cortical Neurons (Mouse) | [6] |
| Vehicle (DMSO) | Control | - | Baseline | Baseline | Primary Hippocampal Neurons (Mouse, E18) | [4] |
Note: The data for this compound is qualitative. The percentage increases for SAFit2 are estimated from the graphical data presented in Codagnone et al. (2022).[4]
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol is a generalized procedure based on common practices for primary neuron culture and the methods suggested in the cited literature.[4][7]
-
Preparation of Culture Plates: Coat 96-well plates with Poly-D-Lysine (50 µg/mL in borate buffer) overnight at 37°C. The following day, wash the plates three times with sterile water and allow them to dry.
-
Tissue Dissection: Isolate hippocampi from embryonic day 18 (E18) mouse brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Cell Dissociation: Incubate the hippocampi in 0.25% trypsin-EDTA for 15 minutes at 37°C. Stop the digestion by adding an equal volume of DMEM containing 10% fetal bovine serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto the coated plates at a density of 2 x 10^4 cells per well.
-
Cell Culture and Treatment: Incubate the cultures at 37°C in a 5% CO2 incubator. After 24 hours, replace half of the medium with fresh medium. On day in vitro (DIV) 3, treat the neurons with the desired compounds (e.g., this compound, SAFit2, or vehicle).
Neurite Outgrowth Assay and Quantification
This protocol outlines the steps for assessing neurite outgrowth using immunofluorescence.[4]
-
Fixation: After 48 hours of treatment, fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Block non-specific binding with 10% goat serum in PBS for 1 hour at room temperature.
-
Immunostaining: Incubate the cells with a primary antibody against a neuronal marker, such as β-III tubulin (1:1000 dilution), overnight at 4°C. The next day, wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify the total neurite length and the number of branch points per neuron.
Visualizations
Signaling Pathway of FKBP51-Hsp90
Caption: FKBP51-Hsp90 signaling in stress and its modulation.
Experimental Workflow for Neurite Outgrowth Assay
Caption: Workflow for a primary neuron neurite outgrowth assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sartorius.com [sartorius.com]
- 4. Inhibition of FKBP51 induces stress resilience and alters hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. innoprot.com [innoprot.com]
A Comparative Analysis of FKBP51-Hsp90 Protein-Protein Interaction Inhibitors and Hsp90 ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct classes of molecules targeting the Heat shock protein 90 (Hsp90) chaperone system: FKBP51-Hsp90 protein-protein interaction (PPI) inhibitors, exemplified here by a representative compound, and classical Hsp90 ATPase inhibitors. This comparison aims to equip researchers with the necessary information to make informed decisions in the selection and application of these inhibitors for their specific research needs.
Executive Summary
Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are implicated in cancer and other diseases. Inhibition of Hsp90 function has emerged as a promising therapeutic strategy. This guide delves into two key inhibitory mechanisms: direct inhibition of the Hsp90 ATPase activity and allosteric modulation through the disruption of the Hsp90 interaction with its co-chaperone FKBP51. While both approaches ultimately impact Hsp90 function, they exhibit fundamental differences in their mechanism of action, binding sites, and potential downstream cellular effects.
Mechanism of Action
Hsp90 ATPase Inhibitors
Hsp90 function is intrinsically linked to its ATPase activity located in the N-terminal domain (NTD). The binding and hydrolysis of ATP drive a conformational cycle that is essential for client protein activation.[1] Hsp90 ATPase inhibitors are small molecules that competitively bind to the ATP-binding pocket in the NTD of Hsp90.[2] This binding event prevents ATP hydrolysis, trapping Hsp90 in a non-functional conformation and leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[2]
FKBP51-Hsp90 Protein-Protein Interaction Inhibitors
The 51-kDa FK506-binding protein (FKBP51) is a co-chaperone that modulates Hsp90 activity and client protein binding.[3] FKBP51 interacts with Hsp90 through its tetratricopeptide repeat (TPR) domain, which recognizes the C-terminal MEEVD motif of Hsp90.[3][4] FKBP51-Hsp90 interaction inhibitors are designed to disrupt this specific protein-protein interface.[5] By preventing the association of FKBP51 with Hsp90, these inhibitors can allosterically modulate the Hsp90 chaperone cycle and influence the fate of specific client proteins, such as steroid hormone receptors and the tau protein.[3][6]
Quantitative Data Comparison
The following tables summarize key quantitative parameters for representative inhibitors from each class. It is important to note that specific values for "FKBP51-Hsp90-IN-2" are not publicly available; therefore, data for a representative FKBP51-Hsp90 PPI inhibitor is provided for illustrative purposes.
Table 1: Comparative Inhibitory Potency (IC50)
| Inhibitor Class | Representative Inhibitor | Target Assay | IC50 (nM) | Reference |
| Hsp90 ATPase Inhibitor | Ganetespib (STA-9090) | Hsp90α ATPase Activity | 4 | [7] |
| Hsp90 ATPase Inhibitor | Luminespib (AUY-922) | Hsp90α ATPase Activity | 13 | [7] |
| Hsp90 ATPase Inhibitor | Tanespimycin (17-AAG) | Hsp90α ATPase Activity | 62 | [7] |
| Hsp90 ATPase Inhibitor | XL888 | Hsp90 ATPase Activity | 24 | [7] |
| FKBP51-Hsp90 PPI Inhibitor | Representative Compound | FKBP51-Hsp90 Interaction | Illustrative Value: 100 | N/A |
Table 2: Comparative Binding Affinity (Kd)
| Inhibitor Class | Representative Inhibitor | Binding Partner(s) | Kd (nM) | Reference |
| Hsp90 ATPase Inhibitor | HSP990 | Hsp90α / Hsp90β | 0.6 / 0.8 | [7] |
| Hsp90 ATPase Inhibitor | Pimitespib (TAS-116) | Hsp90α / Hsp90β | 34.7 / 21.3 | [7] |
| FKBP51-Hsp90 PPI Inhibitor | Representative Compound | FKBP51 | Illustrative Value: 50 | N/A |
Experimental Protocols
Hsp90 ATPase Activity Assay (Colorimetric)
This assay measures the inhibition of Hsp90's intrinsic ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified Hsp90 protein
-
Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.01% NP-40
-
ATP solution (1 mM)
-
Malachite Green Reagent
-
Test compounds (Hsp90 ATPase inhibitors)
Procedure:
-
Prepare a reaction mixture containing Hsp90 protein in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
Incubate the reaction for 90 minutes at 37°C.
-
Stop the reaction and detect the generated Pi by adding the Malachite Green Reagent.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[8]
Fluorescence Polarization (FP) Assay for FKBP51-Hsp90 Interaction
This competitive binding assay measures the ability of a test compound to disrupt the interaction between FKBP51 and a fluorescently labeled Hsp90 C-terminal peptide.
Materials:
-
Purified FKBP51 protein
-
Fluorescently labeled Hsp90 C-terminal peptide (e.g., FITC-MEEVD)
-
FP Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT
-
Test compounds (FKBP51-Hsp90 PPI inhibitors)
Procedure:
-
In a 384-well black plate, add the test compound at various concentrations.
-
Add a pre-mixed solution of FKBP51 protein and the fluorescently labeled Hsp90 peptide to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from FKBP51 by the test compound.
-
Calculate the percentage of inhibition and determine the IC50 value.[9][10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11][12]
Materials:
-
Cultured cells expressing the target protein (Hsp90 or FKBP51)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Test compound
-
Lysis buffer with protease inhibitors
-
Antibodies against the target protein for Western blotting
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the cell suspensions at a range of temperatures for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13][14]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and experimental workflows.
Caption: Mechanism of Hsp90 ATPase Inhibitors.
Caption: Mechanism of FKBP51-Hsp90 PPI Inhibitors.
Caption: Workflow for Hsp90 ATPase Inhibition Assay.
Caption: Workflow for FKBP51-Hsp90 FP Assay.
Conclusion
Both Hsp90 ATPase inhibitors and FKBP51-Hsp90 PPI inhibitors offer valuable tools to probe the Hsp90 chaperone machinery. ATPase inhibitors provide a direct and potent method to globally shut down Hsp90 activity, leading to the degradation of a broad range of client proteins. In contrast, FKBP51-Hsp90 PPI inhibitors represent a more nuanced approach, targeting a specific co-chaperone interaction to allosterically modulate Hsp90 function and potentially achieve a more selective effect on a subset of client proteins. The choice between these inhibitor classes will depend on the specific biological question being addressed, with considerations for the desired breadth of Hsp90 inhibition and the potential for off-target effects. The experimental protocols provided herein offer a starting point for the in-vitro and in-cellulo characterization and comparison of these distinct inhibitor classes.
References
- 1. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raineslab.com [raineslab.com]
- 10. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Unveiling the Disruption of the FKBP51-Hsp90 Chaperone Axis: A Comparative Guide to FKBP51-Hsp90-IN-2
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of FKBP51-Hsp90-IN-2, a selective inhibitor of the FKBP51-Hsp90 protein-protein interaction. We will delve into its performance alongside other notable alternatives, supported by available experimental data and detailed methodologies.
The FK506-binding protein 51 (FKBP51) is a co-chaperone of Heat shock protein 90 (Hsp90) and a key regulator in various cellular processes, including steroid hormone receptor signaling.[1] Dysregulation of the FKBP51-Hsp90 complex has been implicated in stress-related disorders, cancers, and metabolic diseases, making it a compelling therapeutic target.[1][2] this compound has emerged as a tool to probe the consequences of disrupting this critical interaction.
Performance Comparison of FKBP51-Hsp90 Interaction Inhibitors
To objectively assess the efficacy of this compound, we compare its performance with other known disruptors of the FKBP51-Hsp90 interaction, namely SAFit2 and Benztropine. The following table summarizes the available quantitative data for these compounds.
| Compound | Assay Type | Target | Metric | Value | Selectivity (over FKBP52) |
| This compound | Not Specified | FKBP51 | IC50 | 0.4 µM | 12.5-fold |
| Not Specified | FKBP52 | IC50 | 5 µM | ||
| SAFit2 | Fluorescence Polarization | FKBP51 | Ki | 6 nM | >1000-fold |
| Benztropine | Co-IP & FCPIA | FKBP51-Hsp90 complex | Disruption | Demonstrated | Selective for FKBP51 over FKBP52 |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to confirm the disruption of the FKBP51-Hsp90 interaction, we provide the following diagrams.
References
A Comparative Guide: Pharmacological Inhibition vs. Genetic Knockdown of FKBP51
For researchers, scientists, and drug development professionals, understanding the nuances between targeting a protein through small molecule inhibitors versus genetic silencing is critical for experimental design and therapeutic strategy. This guide provides an objective comparison of two primary methods for reducing the function of the FK506-binding protein 51 (FKBP51): pharmacological inhibition of its interaction with Heat shock protein 90 (Hsp90) and genetic knockdown of its expression.
While the specific inhibitor "FKBP51-Hsp90-IN-2" did not yield specific public data at the time of this guide's creation, we will utilize data from well-characterized inhibitors that target the FKBP51-Hsp90 interaction, namely SAFit2 and Benztropine , as representative examples of this pharmacological approach. These will be compared against genetic knockdown methods, primarily using siRNA and shRNA.
FKBP51 is a co-chaperone of Hsp90 and a critical regulator of several signaling pathways, including the glucocorticoid receptor (GR), Akt, and NF-κB pathways.[1][2][3] Its involvement in stress-related disorders, cancer, and other pathologies has made it an attractive therapeutic target.[4][5]
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
| Feature | Pharmacological Inhibition (e.g., SAFit2, Benztropine) | Genetic Knockdown (e.g., siRNA, shRNA) |
| Mechanism of Action | Disrupts the protein-protein interaction between FKBP51 and Hsp90, preventing the formation of a functional complex.[1] | Reduces the cellular levels of FKBP51 mRNA, leading to decreased protein synthesis. |
| Target | Specific protein interaction site (TPR domain of FKBP51).[2][4] | FKBP51 mRNA transcript. |
| Onset of Action | Rapid, often within minutes to hours of administration. | Slower, typically requires 24-72 hours for significant protein depletion. |
| Duration of Effect | Transient and dependent on the compound's half-life and dosage. | Can be transient (siRNA) or stable (shRNA) depending on the delivery method. |
| Specificity | Can have off-target effects on other proteins. However, inhibitors like SAFit2 and Benztropine show high selectivity for FKBP51 over its homolog FKBP52.[1] | Can have off-target effects due to partial complementarity with other mRNAs. |
| Reversibility | Reversible upon withdrawal of the compound. | Generally considered reversible for siRNA as the effect diminishes over time. Stable knockdown with shRNA is less easily reversed. |
| Applications | In vitro and in vivo studies, potential for therapeutic development. | Primarily for in vitro and in vivo target validation and mechanistic studies. |
Impact on Key Signaling Pathways
Both pharmacological inhibition and genetic knockdown of FKBP51 impact downstream signaling pathways, though the precise quantitative effects can vary.
Glucocorticoid Receptor (GR) Signaling
FKBP51 is a negative regulator of GR sensitivity.[3] Both inhibiting its interaction with Hsp90 and reducing its expression are expected to enhance GR activity.
Quantitative Data Summary: GR Signaling
| Experimental System | Method | Readout | Result | Reference |
| HeLa Cells | Benztropine Treatment | GRE Luciferase Reporter Assay | Rescued FKBP51-mediated suppression of GR activity. | [1] |
| HEK293T Cells | Benztropine Treatment | GR Nuclear Translocation | Abrogated FKBP51-mediated suppression of GR translocation. | [1] |
| Human Bronchial Epithelial Cells (A549) | FKBP51 siRNA | Dexamethasone-induced GILZ expression | Enhanced induction of the GR target gene GILZ. |
Akt Signaling
FKBP51's role in Akt signaling is complex and can be cell-type dependent. It can act as a scaffold protein, influencing Akt phosphorylation.
Quantitative Data Summary: Akt Signaling
| Experimental System | Method | Readout | Result | Reference |
| Mouse model of chronic stress | SAFit2 Treatment | Western Blot for Akt and GSK3 activity | Potential for reduction in Akt and GSK3 activity. | [6] |
| Various cancer cell lines | FKBP51 knockdown | Akt phosphorylation | Decreased Akt phosphorylation. | [2] |
NF-κB Signaling
FKBP51 can modulate the NF-κB pathway, which is crucial in inflammatory responses.
Quantitative Data Summary: NF-κB Signaling
| Experimental System | Method | Readout | Result | Reference |
| Mouse model of nerve injury | SAFit2 Treatment | Western Blot for NF-κB pathway activation | Reduced NF-κB pathway activation. | [7][8] |
| Human Bronchial Epithelial Cells (A549) | FKBP51 siRNA | IL-1β-induced p65 nuclear translocation | Reduced nuclear translocation of the NF-κB subunit p65. |
Experimental Protocols
Pharmacological Inhibition with SAFit2 (In Vitro)
Objective: To assess the effect of inhibiting the FKBP51-Hsp90 interaction on a specific cellular process.
Methodology:
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of SAFit2 in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM).
-
Treatment: Replace the cell culture medium with the medium containing SAFit2 or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting for signaling pathway components, reporter gene assays, or cell viability assays.[6]
Genetic Knockdown of FKBP51 with siRNA (In Vitro)
Objective: To specifically reduce the expression of FKBP51 and evaluate the functional consequences.
Methodology:
-
siRNA Preparation: Resuspend lyophilized FKBP51-specific siRNA and a non-targeting control siRNA in nuclease-free water to a stock concentration of 20 µM.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: In a separate tube, dilute the siRNA in serum-free medium. Add the diluted transfection reagent to the diluted siRNA, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.
-
Incubation: Incubate the cells for 4-6 hours, then replace the medium with complete growth medium.
-
Analysis: Harvest the cells 48-72 hours post-transfection for analysis of FKBP51 mRNA (by qRT-PCR) and protein (by Western blotting) levels, and for functional assays.
Visualizing the Mechanisms
References
- 1. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of FKBP51 induces stress resilience and alters hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SAFit2 reduces neuroinflammation and ameliorates nerve injury-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of Targeting the FKBP51-Hsp90 Complex in Preclinical Models: A Comparative Guide
The 51-kDa FK506-binding protein (FKBP51) and the 90-kDa heat shock protein (Hsp90) are key molecular chaperones that form a dynamic complex involved in regulating a multitude of cellular processes. Dysregulation of this complex has been implicated in a range of diseases, including cancer, psychiatric disorders, and metabolic conditions. Consequently, the FKBP51-Hsp90 complex has emerged as a promising therapeutic target. This guide provides a comparative overview of the therapeutic potential of inhibiting this complex, drawing on preclinical data from representative inhibitors of both FKBP51 and Hsp90. While a specific compound designated "FKBP51-Hsp90-IN-2" is not prominently described in the public scientific literature, this guide will serve as a valuable resource for researchers by summarizing the current landscape of targeting this critical protein interaction.
The FKBP51-Hsp90 Interaction and Its Role in Disease
FKBP51 is a co-chaperone of Hsp90, binding to it through its tetratricopeptide repeat (TPR) domain.[1][2] This interaction is crucial for the proper folding and function of numerous "client" proteins, many of which are oncoproteins and signaling molecules.[3] The FKBP51-Hsp90 complex is a key regulator of the glucocorticoid receptor (GR), where FKBP51 binding to Hsp90 reduces the GR's affinity for its ligand, thereby dampening the cellular stress response.[1][4]
In Cancer: Hsp90 is overexpressed in tumor cells compared to normal tissues, making it an attractive target for cancer therapy.[5] Inhibition of Hsp90 leads to the degradation of its client proteins, which are often essential for tumor growth and survival.[3][6] FKBP51 has also been implicated in cancer progression, with its expression levels affecting cancer cell response to chemotherapy.[7][8]
In Psychiatric and Metabolic Disorders: Genetic variations in the FKBP5 gene, which encodes FKBP51, are associated with an increased risk for stress-related psychiatric disorders like depression and PTSD.[1][9] Preclinical studies have shown that inhibiting FKBP51 can produce anxiolytic and antidepressant-like effects.[10] Furthermore, FKBP51 has been identified as a regulator of adipogenesis and insulin sensitivity, suggesting its role in metabolic disorders.[11]
Comparative Preclinical Data of FKBP51 and Hsp90 Inhibitors
The following tables summarize preclinical data for representative inhibitors of FKBP51 and Hsp90, providing a benchmark for the potential efficacy of a dual inhibitor.
| Inhibitor | Target(s) | Preclinical Model | Key Findings | Reference |
| SAFit2 | FKBP51 | Mouse model of anxiety | Reduced anxiety-related behavior. | [10] |
| Mouse model of chronic pain | Demonstrated reduction in chronic pain. | [11] | ||
| Mouse model of diet-induced obesity | Reduced body weight gain and improved glucose tolerance. | [11] | ||
| Benztropine | Disrupts FKBP51/GR/Hsp90 complex | Mouse primary neurons and ex vivo brain slices | Restored glucocorticoid receptor localization and activity. | [4] |
| 17-AAG (Tanespimycin) | Hsp90 | Human prostate cancer cell lines and ex vivo cultured human prostate tumors | Showed antitumor activity, though newer generation inhibitors are more potent. | [5] |
| Combination studies | Synergistic effects observed with chemotherapy and other targeted agents. | [12] | ||
| AUY922 (Luminespib) | Hsp90 | Human prostate cancer cell lines and ex vivo cultured human prostate tumors | Demonstrated potent anticancer effects. | [5] |
| EGFR-mutant lung cancer (Phase I trial) | Showed partial responses in combination with erlotinib, but with dose-limiting toxicities. | [12] | ||
| MPC-3100 | Hsp90 | Mouse xenograft models (NSCLC, melanoma) | Showed antitumor activity alone and in combination with other targeted agents. | [13] |
| In vitro and ex vivo | Decreased levels of Hsp90 client proteins and increased Hsp70 expression. | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental procedures is crucial for understanding the therapeutic strategy of targeting the FKBP51-Hsp90 complex.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess FKBP51-Hsp90 Complex Disruption
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. A primary antibody against either FKBP51 or Hsp90 is added to the lysate and incubated overnight at 4°C with gentle rotation. Protein A/G-agarose beads are then added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the other protein in the complex (e.g., if FKBP51 was immunoprecipitated, blot for Hsp90).
In Vivo Tumor Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., A549, HCT 116) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.
-
Drug Administration: The investigational inhibitor is administered to the treatment group according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
Targeting the FKBP51-Hsp90 complex presents a compelling therapeutic strategy for a variety of diseases. Preclinical data from individual inhibitors of FKBP51 and Hsp90 demonstrate their potential in cancer, psychiatric disorders, and metabolic diseases. The development of dual inhibitors or compounds that specifically disrupt the FKBP51-Hsp90 interaction could offer enhanced efficacy and potentially a better safety profile. The experimental frameworks and comparative data presented in this guide provide a solid foundation for researchers and drug developers to assess the therapeutic potential of novel compounds targeting this critical molecular chaperone complex.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Modulation of the Psychiatric Risk Factor FKBP51 Alters Efficiency of Common Antidepressant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focus on FKBP51: A molecular link between stress and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
Safety Operating Guide
Safe Disposal Procedures for FKBP51-Hsp90-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of the selective FKBP51-Hsp90 protein-protein interaction inhibitor, FKBP51-Hsp90-IN-2. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.
I. Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature, particularly small molecule inhibitors, should be handled as potentially hazardous.[1][2][3] The following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]
-
Avoid Exposure: Prevent contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols by working in a well-ventilated area, preferably a fume hood.[1]
-
Spill Management: In the event of a spill, treat it as a hazardous material spill. Absorb liquids with an inert material and collect all contaminated materials, including PPE, into a sealed container for hazardous waste disposal.
II. Quantitative Data Summary
As no specific SDS is available, quantitative data such as LD50 or specific concentration limits for disposal are not available. In the absence of this data, all waste containing this compound should be treated as hazardous chemical waste.
Table 1: General Safety and Hazard Information
| Category | Information |
| Hazard Class | Assumed Hazardous Chemical Waste |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact |
| Personal Protective Equipment | Safety Glasses, Chemical-Resistant Gloves, Lab Coat |
| First Aid: Eyes | Immediately flush with plenty of water for at least 15 minutes. |
| First Aid: Skin | Wash off with soap and plenty of water. |
| First Aid: Inhalation | Move person into fresh air. |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the proper disposal procedures for this compound and materials contaminated with it. This process is designed to comply with general laboratory hazardous waste management guidelines.[4][5][6]
1. Waste Segregation:
- Do not mix this compound waste with non-hazardous waste.[5]
- Segregate waste streams. For example, keep solid waste separate from liquid waste.[7]
- Avoid mixing incompatible chemicals in the same waste container.[4][8]
2. Solid Waste Disposal:
- Contaminated Materials: This includes items such as gloves, pipette tips, and paper towels that have come into contact with this compound.
- Procedure:
- Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
- The container should be made of a material compatible with the chemical.
- Ensure the container is kept closed except when adding waste.[4][6]
3. Liquid Waste Disposal:
- Unused Solutions: This includes any remaining stock solutions or experimental solutions containing this compound.
- Procedure:
- Collect all liquid waste in a designated, leak-proof, and sealable hazardous waste container.[4][5]
- The container must be chemically resistant.
- Do not fill the container to more than 90% capacity to allow for expansion.
- Clearly label the container with "Hazardous Waste" and list all chemical components, including this compound and any solvents.[6]
4. Disposal of "Empty" Containers:
- Procedure:
- A container that held this compound is not considered empty until it has been triple-rinsed.[5][6]
- The first rinse should be with a suitable solvent capable of dissolving the compound. This rinsate must be collected and disposed of as hazardous liquid waste.[4][5]
- Subsequent rinses can be with water, with the rinsate also collected as hazardous waste.
- After triple-rinsing, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste.[4][5]
5. Requesting Waste Pickup:
- Once a hazardous waste container is full, seal it securely.
- Store the sealed container in a designated satellite accumulation area.[8]
- Follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department.[4]
IV. Experimental Workflow and Signaling Pathway Diagrams
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
Diagram 2: Simplified FKBP51-Hsp90 Signaling Interaction
References
- 1. fishersci.com [fishersci.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling FKBP51-Hsp90-IN-2
Personal Protective Equipment (PPE)
The minimum personal protective equipment for handling FKBP51-Hsp90-IN-2 includes a lab coat, safety glasses with side shields, nitrile gloves, long pants, and closed-toe shoes.[2][3][4] For procedures with a higher risk of splashes or aerosol generation, additional protective measures are required.
Summary of Personal Protective Equipment (PPE)
| Protection Level | Item | Specification |
| Minimum | Eye Protection | Safety glasses with side-shields. |
| Hand Protection | Single pair of nitrile gloves.[2][5][6] | |
| Body Protection | Laboratory coat, long pants.[2][3][5] | |
| Foot Protection | Closed-toe shoes.[2][3][5] | |
| Enhanced | Eye and Face Protection | Chemical splash goggles and a face shield when there is a significant risk of splashing.[2][3][6] |
| (for splash risk) | Hand Protection | Double-gloving with nitrile gloves or wearing Silver Shield gloves under disposable nitrile gloves.[2] |
| Respiratory Protection | An appropriate respirator (e.g., N95, half-mask, or full-face) may be necessary for volatile compounds or when engineering controls are insufficient.[4][6] |
Operational Plan
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations.
Preparation and Handling:
-
All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
Avoid the generation of dust when working with the powdered form.
-
After handling, thoroughly wash hands with soap and water.
Experimental Workflow: The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Disposal Plan
All waste contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be considered hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of chemical waste down the drain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. addgene.org [addgene.org]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
